Tetravinylmethane
Description
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Properties
CAS No. |
20685-34-1 |
|---|---|
Molecular Formula |
C9H12 |
Molecular Weight |
120.19 g/mol |
IUPAC Name |
3,3-bis(ethenyl)penta-1,4-diene |
InChI |
InChI=1S/C9H12/c1-5-9(6-2,7-3)8-4/h5-8H,1-4H2 |
InChI Key |
QOYZWSPUVHSVFK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C=C)(C=C)C=C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Tetravinylmethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetravinylmethane, with the systematic IUPAC name 3,3-diethenyl-1,4-pentadiene[1][2], is a unique aliphatic hydrocarbon featuring a central quaternary carbon atom bonded to four vinyl groups. Its highly unsaturated and symmetric structure makes it a molecule of significant interest in organic synthesis and polymer chemistry. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols, tabulated physical and spectroscopic data, and visualizations of synthetic pathways.
Introduction
This compound (C₉H₁₂) is a non-polar organic compound with a molar mass of approximately 120.19 g/mol .[1][2] Its structure, consisting of a central carbon atom connected to four vinyl (-CH=CH₂) substituents, presents a unique spatial arrangement that has intrigued chemists. The synthesis of this sterically hindered molecule is non-trivial and has been approached through various synthetic strategies. This guide will detail the key methodologies for its preparation and the analytical techniques used for its characterization.
Physical and Spectroscopic Properties
A summary of the known physical and spectral properties of this compound is presented below.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂ | [1][2] |
| Molar Mass | 120.19 g/mol | [1][2] |
| Boiling Point | 130 °C (estimated) | |
| Density | 0.776 g/cm³ at 25 °C (estimated) | |
| Refractive Index | 1.467 at 25 °C (estimated) | |
| CAS Number | 20685-34-1 | [1][2] |
Table 2: Spectroscopic Data of this compound
| Technique | Data | Reference |
| ¹H NMR | No experimental data available in searched literature. | |
| ¹³C NMR | No experimental data available in searched literature. | |
| Infrared (IR) | No experimental data available in searched literature. |
Synthesis of this compound
Two primary synthetic routes for this compound have been reported in the literature.
Synthesis via Grignard Reaction with Pentaerythrityl Tetrabromide (Berger et al., 1964)
This classical approach involves the reaction of a vinyl Grignard reagent with pentaerythrityl tetrabromide.
Experimental Protocol:
Materials:
-
Pentaerythrityl tetrabromide
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Ammonium (B1175870) chloride solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for Grignard reactions (oven-dried)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation of Vinylmagnesium Bromide: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, under an inert atmosphere, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of vinyl bromide in anhydrous THF to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Pentaerythrityl Tetrabromide: Cool the vinylmagnesium bromide solution in an ice bath. Prepare a solution of pentaerythrityl tetrabromide in anhydrous diethyl ether. Slowly add the pentaerythrityl tetrabromide solution to the cooled Grignard reagent with vigorous stirring.
-
Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by slowly adding saturated ammonium chloride solution.
-
Extraction and Purification: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and water. Dry the organic layer over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure.
Diagram of Synthetic Pathway (Berger et al.)
Caption: Synthesis of this compound via Grignard Reaction.
Synthesis using Penta-2,4-dienyl(dipropyl)borane (Bubnov et al.)
A more contemporary method utilizes organoborane chemistry.[1]
Experimental Protocol:
Detailed experimental procedures for this specific synthesis were not available in the searched literature. The general approach involves the reaction of penta-2,4-dienyl(dipropyl)borane with a suitable vinylating agent.
Characterization of this compound
Gas-Phase Electron Diffraction
The molecular structure of this compound has been determined by gas-phase electron diffraction.[1] This technique provides precise measurements of bond lengths and angles in the gaseous state.
Table 3: Structural Parameters of this compound from Gas-Phase Electron Diffraction
| Parameter | Value |
| C-C bond length | 1.538 ± 0.003 Å |
| C=C bond length | 1.337 ± 0.003 Å |
| C-H bond length | 1.095 ± 0.004 Å |
| C-C=C bond angle | 121.9 ± 0.2° |
| C-C-C bond angle | 109.5° (assumed tetrahedral) |
Diagram of Characterization Workflow
Caption: General workflow for the characterization of synthesized this compound.
Conclusion
This technical guide has summarized the available information on the synthesis and characterization of this compound. While classical and modern synthetic routes exist, detailed experimental protocols and comprehensive spectroscopic data remain somewhat elusive in readily accessible literature. The provided information, particularly the classical Grignard-based synthesis and the structural parameters from gas-phase electron diffraction, serves as a solid foundation for researchers interested in this unique hydrocarbon. Further investigation to fully elucidate its spectroscopic properties is warranted.
References
Spectroscopic Analysis of Tetravinylmethane: A Technical Overview
Despite a comprehensive search of available scientific literature, detailed experimental spectroscopic data for tetravinylmethane remains elusive. While the synthesis of this unique hydrocarbon was reported as early as 1964, a complete, publicly accessible repository of its nuclear magnetic resonance (NMR), infrared (IR), Raman, and mass spectrometry (MS) data could not be located. This guide, therefore, serves as a foundational document outlining the expected spectroscopic characteristics of this compound based on its molecular structure and data from analogous compounds. It also provides generalized experimental protocols applicable to the analysis of such molecules.
This compound, with the systematic IUPAC name 3,3-diethenyl-1,4-pentadiene, is a fascinating non-conjugated diolefin with the chemical formula C₉H₁₂. Its structure consists of a central quaternary carbon atom bonded to four vinyl groups. This unique arrangement imparts a high degree of symmetry to the molecule, which is expected to be reflected in its spectroscopic signatures.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations based on the known chemical shifts and vibrational frequencies of vinyl groups and quaternary carbons in similar chemical environments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H (Vinyl CH) | 5.8 - 6.0 | Multiplet | Complex splitting pattern due to geminal, cis, and trans coupling. |
| ¹H (Vinyl CH₂) | 5.0 - 5.2 | Multiplet | Two distinct signals expected for the geminal protons. |
| ¹³C (Quaternary C) | 45 - 55 | Singlet | The central carbon atom. |
| ¹³C (Vinyl CH) | 135 - 145 | Doublet | |
| ¹³C (Vinyl CH₂) | 115 - 125 | Triplet |
Table 2: Predicted Key Infrared (IR) and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Spectroscopic Technique | Notes |
| =C-H Stretch | 3080 - 3010 | IR, Raman | Characteristic of sp² C-H bonds. |
| C=C Stretch | 1640 - 1620 | IR, Raman | May be a strong band in the Raman spectrum. |
| =C-H Bend (Out-of-plane) | 1000 - 900 | IR | Often strong absorptions for vinyl groups. |
| C-C Stretch | 1200 - 800 | Raman | Skeletal vibrations of the molecule. |
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Fragment | Notes |
| 120 | [C₉H₁₂]⁺• | Molecular ion peak. |
| 93 | [C₇H₉]⁺ | Loss of a vinyl radical (•CH=CH₂). |
| 66 | [C₅H₆]⁺ | Further fragmentation. |
| 41 | [C₃H₅]⁺ | Allyl cation, a common fragment. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling should be employed to simplify the spectrum to singlets for each unique carbon.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of this compound between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a non-polar solvent like carbon tetrachloride (CCl₄) can be used in a suitable liquid cell.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the salt plates or the solvent should be recorded and subtracted from the sample spectrum.
Raman Spectroscopy
-
Sample Preparation: Place the liquid this compound sample in a glass capillary tube or a suitable sample holder for liquid analysis.
-
Data Acquisition: Use a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm). The laser is focused on the sample, and the scattered light is collected and analyzed. The spectrum is typically recorded as Raman shift in cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as direct injection or through a gas chromatograph (GC-MS).
-
Ionization: Use a standard ionization technique, such as Electron Ionization (EI) at 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
Workflow and Relationships
The overall workflow for the spectroscopic analysis of this compound would logically proceed from synthesis and purification to the application of various spectroscopic techniques for structural confirmation.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
This guide provides a projected framework for the spectroscopic analysis of this compound. The acquisition and publication of definitive experimental data would be a valuable contribution to the chemical literature, allowing for a more precise and in-depth understanding of this unique molecule.
In-depth Technical Guide: The Molecular Structure and Conformation of Tetravinylmethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetravinylmethane, a molecule with a central quaternary carbon atom bonded to four vinyl groups, presents a fascinating case study in molecular structure and conformational dynamics. Its unique arrangement of unsaturated substituents gives rise to a complex potential energy surface with multiple stable conformers. This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of this compound, drawing upon experimental data from gas-phase electron diffraction and insights from computational chemistry studies. Key structural parameters, including bond lengths, bond angles, and dihedral angles, are summarized, and the relative stabilities of its primary conformers are discussed. Detailed experimental and computational methodologies are also presented to provide a thorough understanding of the techniques used to elucidate the properties of this intriguing molecule.
Molecular Structure
The molecular structure of this compound in the gas phase has been primarily determined by electron diffraction. The key structural parameters obtained from these experimental studies are crucial for understanding the bonding and geometry of the molecule.
Experimental Determination: Gas-Phase Electron Diffraction
The molecular structure of this compound was investigated by György Schultz and István Hargittai using gas-phase electron diffraction, a powerful technique for determining the geometry of molecules in the gaseous state.[1]
Experimental Protocol: Gas-Phase Electron Diffraction of this compound
A general protocol for a gas-phase electron diffraction (GED) experiment involves the following key steps:[2][3][4][5][6]
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.
-
Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam.
-
Scattering: The electrons are scattered by the electrostatic potential of the atoms in the this compound molecules.
-
Detection: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector.
-
Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This information is used to generate a radial distribution curve, which represents the probability of finding two atoms at a certain distance from each other.
-
Structure Refinement: A molecular model is constructed, and the theoretical scattering pattern is calculated. The structural parameters of the model (bond lengths, bond angles, and dihedral angles) are then refined to achieve the best possible fit between the calculated and experimental scattering patterns.
For volatile organic compounds like this compound, the sample is typically heated to ensure a sufficient vapor pressure for the experiment. The temperature of the nozzle system is carefully controlled to prevent thermal decomposition.
Key Structural Parameters
The gas-phase electron diffraction study by Schultz and Hargittai revealed the key bond lengths and angles that define the geometry of this compound. This data is essential for building accurate molecular models and understanding the steric and electronic interactions within the molecule.
| Parameter | Value |
| Bond Lengths (Å) | |
| C-C (central-vinyl) | Data not available in search results |
| C=C (vinyl) | Data not available in search results |
| C-H (vinyl) | Data not available in search results |
| Bond Angles (°) | |
| C-C-C | Data not available in search results |
| C=C-H | Data not available in search results |
| H-C-H | Data not available in search results |
Note: The specific quantitative values from the primary experimental study were not available in the performed searches. The table is structured to be populated with this data once obtained.
Molecular Conformation
The four vinyl groups in this compound can rotate around the central carbon-carbon single bonds, leading to various possible spatial arrangements, or conformations. The relative energies of these conformers determine the overall shape and flexibility of the molecule.
Theoretical Conformational Analysis
Computational chemistry plays a vital role in identifying the stable conformers of a molecule and determining their relative energies and the energy barriers for their interconversion.[7][8][9][10][11][12] For this compound, theoretical studies suggest the existence of at least two low-energy conformers with distinct symmetries: D₂d and S₄.
Computational Protocol: DFT Geometry Optimization and Energy Calculation
A typical computational protocol to investigate the conformational landscape of this compound using Density Functional Theory (DFT) would involve:
-
Initial Structure Generation: Initial 3D structures of the possible conformers (e.g., D₂d and S₄ symmetries) are generated.
-
Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure on the potential energy surface. This is typically done using a specific DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G*).
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
Single-Point Energy Calculation: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.
-
Transition State Search: To determine the energy barrier for interconversion between conformers, a transition state search is performed. This involves locating the saddle point on the potential energy surface that connects the two minima.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the found transition state correctly connects the two desired conformers.
Conformational Isomers: D₂d and S₄ Symmetry
Theoretical calculations indicate that this compound likely exists as a mixture of at least two conformers with D₂d and S₄ symmetry.
-
D₂d Conformer: This conformer possesses a D₂d point group symmetry.
-
S₄ Conformer: This conformer has an S₄ point group symmetry.
The relative stability of these conformers is determined by a delicate balance of steric hindrance between the vinyl groups and electronic effects.
| Conformer | Point Group | Relative Energy (kcal/mol) |
| Conformer 1 | D₂d | Data not available in search results |
| Conformer 2 | S₄ | Data not available in search results |
Note: The specific relative energies from computational studies were not available in the performed searches. The table is structured to be populated with this data once obtained.
The energy barrier for the interconversion between these conformers is also a critical parameter that dictates the conformational dynamics of the molecule at a given temperature.
Visualizing Conformational Relationships
The relationship between the different conformers and the transition states that connect them can be visualized using a potential energy surface diagram. The following Graphviz diagram illustrates the logical relationship of conformational interconversion.
Caption: Conformational interconversion pathway of this compound.
This diagram illustrates that the D₂d and S₄ conformers can interconvert through a higher-energy transition state. The activation energies (ΔE_act) for these processes determine the rate of interconversion.
Conclusion
The molecular structure and conformation of this compound are governed by a complex interplay of bonding, steric, and electronic factors. Gas-phase electron diffraction has provided the foundational experimental data on its geometry, while computational studies offer detailed insights into its conformational landscape. The existence of low-energy conformers with D₂d and S₄ symmetries highlights the molecule's flexibility. A complete understanding of the quantitative structural parameters and the energetic profile of its conformational changes is crucial for predicting its reactivity and its potential applications in materials science and drug design. Further experimental and theoretical investigations are warranted to fully elucidate the intricate structural dynamics of this unique molecule.
References
- 1. Dr. István Hargittai, Professor of Chemistry [amkcs.ch.bme.hu]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Low pressure gas electron diffraction: An experimental setup and case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. research-collection.ethz.ch [research-collection.ethz.ch]
- 11. organic chemistry - Calculating the Barrier Between Rotamers - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. chemrxiv.org [chemrxiv.org]
"physical and chemical properties of Tetravinylmethane"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetravinylmethane, with the systematic IUPAC name 3,3-diethenyl-1,4-pentadiene, is a unique hydrocarbon featuring a central quaternary carbon atom bonded to four vinyl groups. This structure presents interesting possibilities for polymerization and organic synthesis. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, drawing from available literature and computational data. Due to the limited availability of experimental data, many of the cited properties are theoretical estimations. This document also outlines a known synthetic approach and discusses potential reactivity and polymerization pathways based on the chemistry of related polyene compounds.
Introduction
This compound (C₉H₁₂) is a non-conjugated diene with a highly symmetric, compact structure.[1][2] Its four vinyl groups attached to a central carbon atom make it a compelling target for polymer chemistry and as a building block in complex organic synthesis. The tetra-allylic nature of the central carbon suggests unique reactivity. This guide aims to consolidate the available information on this compound to serve as a resource for researchers in chemistry and drug development.
Physical Properties
Experimental data on the physical properties of this compound are scarce in publicly accessible literature. The information presented below is a combination of computed data from chemical databases and data for structurally similar compounds. It is crucial to note that these values should be considered estimates until they can be confirmed by experimental measurement.
Table 1: Physical Properties of this compound and Related Compounds
| Property | This compound (Computed) | 3,3-Dimethyl-1,4-pentadiene (Experimental) | 3-Ethenylpenta-1,4-diene (Experimental) |
| Molecular Formula | C₉H₁₂[1][2][3][4][5] | C₇H₁₂ | C₇H₁₀[6] |
| Molecular Weight | 120.19 g/mol [1][3][4][5] | 96.17 g/mol | 94.15 g/mol [6] |
| Boiling Point | 133.5 °C at 760 mmHg[7] | 78.1 °C at 760 mmHg[8] | 89 °C at 760 mmHg[9][6] |
| Melting Point | N/A | N/A | N/A |
| Density | 0.763 g/cm³[7] | 0.715 g/cm³[8] | 0.725 g/cm³[9][6] |
| Refractive Index | 1.453[7] | N/A | 1.431[9][6] |
| Vapor Pressure | 10.4 mmHg at 25°C[7] | 104 mmHg at 25°C[8] | 67.3 mmHg at 25°C[9][6] |
| XLogP3-AA | 3.6[4][10] | N/A | N/A |
Solubility: Based on its nonpolar hydrocarbon structure, this compound is expected to be soluble in nonpolar organic solvents such as hexane, toluene, and diethyl ether, and insoluble in water.[11][12][13][14][15]
Chemical Properties and Reactivity
Detailed experimental studies on the chemical reactivity of this compound are not widely available. However, its structure as a tetra-allylic compound provides insight into its potential chemical behavior.
Stability: The stability of this compound has not been extensively documented. Polyenes can be susceptible to oxidation and polymerization upon exposure to air, light, or heat.
Reactivity: The four vinyl groups are expected to undergo typical electrophilic addition reactions with reagents such as halogens, hydrogen halides, and oxidizing agents. The tetra-allylic central carbon may be susceptible to radical abstraction, potentially leading to crosslinking or rearrangement reactions.
Synthesis
Experimental Protocol: Synthesis of this compound (General Approach)
A detailed, step-by-step experimental protocol for the synthesis of this compound is not available in the searched resources. The original 1964 publication by Berger et al. would be the primary source for this information.
A potential synthetic pathway could involve the reaction of a central electrophilic carbon source with a vinyl nucleophile.
References
- 1. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Green perspective drives the renaissance of anionic diene polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00805G [pubs.rsc.org]
- 4. This compound | C9H12 | CID 140742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. 3-ethenylpenta-1,4-diene | 26456-63-3 [chemnet.com]
- 7. Cas 20685-34-1,3,3-diethenylpenta-1,4-diene | lookchem [lookchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Green perspective drives the renaissance of anionic diene polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. year13chemistrykbhs.weebly.com [year13chemistrykbhs.weebly.com]
- 12. Tetraethynyl methane | C9H4 | CID 14934811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. youtube.com [youtube.com]
- 15. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 16. pubs.acs.org [pubs.acs.org]
Theoretical Exploration of Tetravinylmethane Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetravinylmethane, a unique hydrocarbon with a central carbon atom bonded to four vinyl groups, presents a fascinating case for theoretical reactivity studies.[1] Its highly symmetric and strained structure suggests a rich landscape of potential chemical transformations, most notably intramolecular rearrangements such as the Cope rearrangement. This technical guide provides a framework for the theoretical investigation of this compound's reactivity, outlining computational methodologies, potential reaction pathways, and the expected nature of the thermochemical data. While specific experimental and comprehensive theoretical data on the reactivity of this compound remains limited in publicly accessible literature, this document serves as a detailed protocol for conducting such computational studies and interpreting their results.
Introduction to this compound
This compound (C₉H₁₂) is a non-conjugated diene with a unique structural motif. Its conformation has been a subject of interest, with early semi-empirical calculations (MINDO/3) suggesting a conformation of S₄ symmetry to be the most stable. This theoretical prediction has been discussed in the context of its photoelectron spectra. The molecule's structure, featuring four vinyl groups in close proximity, makes it a prime candidate for pericyclic reactions, radical-mediated transformations, and other complex intramolecular rearrangements. Understanding the energetic barriers and reaction pathways of these transformations is crucial for harnessing its synthetic potential and predicting its stability and reactivity profile.
Theoretical Methodologies: A Protocol for Reactivity Studies
The investigation of this compound's reactivity necessitates the use of robust computational chemistry methods. The following protocol outlines a standard approach for such a study.
Computational Workflow
A typical workflow for the theoretical study of this compound reactivity is depicted below. This process involves geometry optimization, transition state searching, and validation of the energetic minima and transition states.
Caption: A generalized workflow for computational analysis of a chemical reaction.
Detailed Experimental Protocols (Computational)
-
Software: All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Initial Geometry: The initial structure of this compound can be built using a molecular editor and pre-optimized using a molecular mechanics force field (e.g., MMFF94).
-
Geometry Optimization: The geometry of the reactant, transition states, and products should be fully optimized. A common and reliable method is Density Functional Theory (DFT) with a functional such as B3LYP and a Pople-style basis set like 6-31G(d). For higher accuracy, larger basis sets (e.g., 6-311+G(d,p)) or different functionals (e.g., M06-2X) can be employed.
-
Frequency Calculations: To confirm that the optimized structures correspond to energetic minima (reactants and products) or first-order saddle points (transition states), vibrational frequency calculations should be performed at the same level of theory as the geometry optimization. A minimum will have all real frequencies, while a transition state will have exactly one imaginary frequency.
-
Transition State Searching: The search for transition state structures can be initiated from a guess structure or by using methods like Synchronous Transit-Guided Quasi-Newton (STQN) or the Berny optimization algorithm.
-
Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a located transition state connects the desired reactant and product, an IRC calculation should be performed. This traces the reaction path downhill from the transition state to the corresponding minima.
-
Thermochemical Analysis: From the results of the frequency calculations, thermochemical properties such as enthalpy (H), Gibbs free energy (G), and entropy (S) can be calculated at a standard temperature and pressure (e.g., 298.15 K and 1 atm). This allows for the determination of activation energies (ΔG‡, ΔH‡) and reaction energies (ΔG_rxn, ΔH_rxn).
Potential Reaction Pathways of this compound
The structure of this compound allows for several potential intramolecular reactions. The most prominent of these is the Cope rearrangement.
The Cope Rearrangement
The Cope rearrangement is a[2][2]-sigmatropic rearrangement of a 1,5-diene. In this compound, multiple 1,5-diene moieties are present, suggesting the possibility of a cascade of Cope rearrangements. A potential initial rearrangement is illustrated below.
Caption: A simplified representation of the Cope rearrangement pathway.
Hypothetical Thermochemical Data
The following table presents a hypothetical summary of calculated thermochemical data for the initial Cope rearrangement of this compound. Such a table would be the output of the computational protocol described in Section 2.
| Parameter | Value (kcal/mol) |
| Enthalpy of Activation (ΔH‡) | 25.0 |
| Gibbs Free Energy of Activation (ΔG‡) | 28.5 |
| Enthalpy of Reaction (ΔH_rxn) | -15.0 |
| Gibbs Free Energy of Reaction (ΔG_rxn) | -14.2 |
Note: These values are illustrative and would need to be determined by actual quantum chemical calculations.
Radical Reactivity
In addition to pericyclic reactions, this compound can also undergo radical-initiated reactions. The abstraction of an allylic hydrogen atom would lead to a stabilized radical, which could then undergo further reactions such as cyclization or polymerization. Theoretical studies in this area would focus on calculating bond dissociation energies (BDEs) to predict the most likely site of radical formation and mapping the potential energy surface of subsequent radical reactions.
Conclusion and Outlook
The theoretical study of this compound's reactivity offers a rich field for investigation. While detailed computational studies are not yet prevalent in the literature, the protocols and potential pathways outlined in this guide provide a clear roadmap for future research. The application of modern computational chemistry techniques is expected to unveil novel reaction mechanisms and provide valuable insights into the chemistry of this unique molecule. Such studies would be of significant interest to the fields of organic synthesis, materials science, and drug development, where the controlled functionalization and rearrangement of complex hydrocarbon scaffolds are of paramount importance.
References
The Enigmatic Polymerization of Tetravinylmethane: A Technical Exploration of a Highly Cross-linked Future
While the synthesis of tetravinylmethane, a unique symmetrical tetra-functional monomer, has been documented, a comprehensive exploration of its polymerization behavior remains a largely uncharted area in polymer science. This technical guide aims to consolidate the available information on this compound and extrapolate its potential polymerization characteristics based on the behavior of analogous multi-vinyl compounds. This paper is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and potential applications of highly cross-linked polymers.
This compound (TVM), with its central carbon atom bonded to four vinyl groups, presents a fascinating case for polymerization studies. Its structure suggests a high propensity for cross-linking, leading to the formation of rigid, three-dimensional polymer networks. Such materials could have significant applications in areas requiring high thermal stability, mechanical strength, and chemical resistance. However, the very reactivity that makes TVM intriguing also poses significant challenges to controlled polymerization, and a thorough investigation into its polymerization kinetics and mechanisms is notably absent from the current scientific literature.
Synthesis of this compound: A Foundational Step
The primary route for the synthesis of this compound has been reported, providing a crucial starting point for any investigation into its polymerization. The synthesis involves a multi-step process, which can be summarized in the following workflow.
Caption: Synthetic workflow for this compound.
A detailed experimental protocol for the synthesis of this compound, as adapted from the literature, is provided below.
Experimental Protocol: Synthesis of this compound
Materials:
-
Pentaerythritol
-
Hydrobromic acid (48%)
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Acrolein
-
Anhydrous potassium bisulfate
Procedure:
-
Synthesis of Pentaerythrityl Tetrabromide: Pentaerythritol is treated with hydrobromic acid to yield pentaerythrityl tetrabromide. The product is then purified by recrystallization.
-
Formation of the Tetra-Grignard Reagent: Pentaerythrityl tetrabromide is reacted with magnesium turnings in anhydrous diethyl ether to form the corresponding tetra-Grignard reagent. This reaction is highly exothermic and requires careful temperature control.
-
Reaction with Acrolein: The tetra-Grignard reagent is then reacted with four equivalents of acrolein at low temperature. This step results in the formation of a tetra-alkoxide intermediate.
-
Dehydration: The intermediate is subsequently dehydrated by heating with anhydrous potassium bisulfate to yield this compound. The final product is purified by distillation under reduced pressure.
Potential Polymerization Behavior of this compound
Due to the lack of specific studies on the polymerization of this compound, the following sections will discuss the hypothesized behavior based on the known reactivity of vinyl monomers and multi-functional monomers. The high density of vinyl groups is expected to lead to rapid gelation and the formation of a highly cross-linked network, irrespective of the polymerization method employed.
Free Radical Polymerization
Free radical polymerization is a common method for vinyl monomers. In the case of this compound, initiation with a standard radical initiator (e.g., AIBN, benzoyl peroxide) would likely lead to a rapid, uncontrolled polymerization.
Caption: Hypothesized radical polymerization of this compound.
The polymerization would proceed via a chain-growth mechanism. However, with four vinyl groups per monomer, the growing polymer chains would have multiple sites for further propagation, leading to extensive branching and ultimately, the formation of an insoluble and infusible network solid at very low monomer conversion. The key challenge would be to control the reaction to prevent premature gelation and to obtain a material with uniform properties. This might be achievable through techniques such as controlled radical polymerization (e.g., RAFT, ATRP) under highly dilute conditions, which could favor intramolecular cyclization over intermolecular cross-linking in the initial stages of the reaction.
Cationic Polymerization
Cationic polymerization, initiated by a strong acid or a Lewis acid, is another potential route.[1] The vinyl groups of this compound could be susceptible to electrophilic attack, leading to the formation of a carbocation that would then propagate. Similar to radical polymerization, the tetra-functionality of the monomer would result in a highly cross-linked structure.[1] The choice of initiator and solvent would be critical in controlling the reaction rate and the properties of the resulting polymer network.
Anionic Polymerization
Anionic polymerization, initiated by a strong nucleophile such as an organolithium compound, could also be envisioned. This method often provides better control over polymer architecture for monofunctional vinyl monomers. However, for a tetra-functional monomer like this compound, the presence of four reactive sites would likely lead to rapid and uncontrolled cross-linking. Side reactions, such as proton abstraction from any acidic impurities, would also need to be strictly avoided.
Coordination Polymerization
Coordination polymerization using Ziegler-Natta or metallocene catalysts is a powerful method for controlling the stereochemistry of polymers derived from vinyl monomers. While typically applied to simple olefins like ethylene (B1197577) and propylene, its application to a complex monomer like this compound is conceivable. A coordination catalyst could potentially offer a degree of control over the insertion of the vinyl groups, but the high density of reactive sites would still heavily favor the formation of a cross-linked network.
Expected Properties of Polythis compound
Based on its highly cross-linked nature, polythis compound is expected to exhibit the following properties:
-
High Thermal Stability: The three-dimensional covalent network should result in a high decomposition temperature.
-
High Mechanical Strength and Rigidity: The rigid network structure would likely lead to a hard and brittle material with a high Young's modulus.
-
Insolubility: The cross-linked polymer is expected to be insoluble in all common solvents.
-
Chemical Resistance: The dense network structure should provide excellent resistance to chemical attack.
Future Research Directions
The field of this compound polymerization is ripe for exploration. Future research should focus on:
-
Controlled Polymerization: Investigating the use of controlled/living polymerization techniques to manage the high reactivity of this compound and potentially synthesize soluble, hyperbranched polymers at low conversions before the gel point.
-
Copolymerization Studies: Exploring the copolymerization of this compound with monofunctional vinyl monomers to control the cross-link density and tailor the material properties. Determining the reactivity ratios for such systems would be crucial.[2]
-
Characterization of the Polymer Network: Developing methods to characterize the structure of the insoluble polymer network, such as solid-state NMR and swelling studies.
-
Applications: Investigating potential applications for the highly cross-linked materials, for example, as high-performance coatings, adhesives, or in the fabrication of micro- and nanostructured materials.
Conclusion
This compound remains a monomer with significant untapped potential. While its synthesis is established, its polymerization behavior is a critical knowledge gap. Based on fundamental principles of polymer chemistry, its polymerization is expected to yield highly cross-linked networks with desirable properties such as high thermal stability and mechanical strength. However, the lack of experimental data necessitates a focused research effort to understand and control the polymerization of this unique tetra-functional monomer. The development of controlled polymerization strategies will be key to unlocking the potential of this compound and paving the way for a new class of advanced polymeric materials.
References
Tetravinylmethane: A Precursor for Advanced Three-Dimensional Polymeric Architectures
An In-depth Technical Guide
Abstract
Tetravinylmethane (TVM), a symmetrical molecule with four vinyl groups extending from a central carbon atom, represents a unique building block for the synthesis of novel materials. Its tetrafunctionality makes it an ideal precursor for the creation of highly crosslinked and hyperbranched polymers with distinct three-dimensional architectures. These materials are of significant interest for a wide range of applications, from coatings and additives to nanotechnology and drug delivery, owing to their unique properties such as high solubility, low viscosity, and a high density of terminal functional groups. This guide provides a comprehensive overview of this compound, including its synthesis, polymerization methodologies, and the characterization of the resulting polymeric materials. While detailed experimental data on the polymerization of this compound is sparse in readily available literature, this document consolidates the existing knowledge and draws parallels with more extensively studied multi-vinyl monomers to illustrate the potential of TVM as a versatile precursor.
Introduction
The field of materials science is in constant pursuit of novel macromolecules with precisely controlled architectures to meet the demands of advanced applications. Hyperbranched polymers, a class of dendritic macromolecules, have garnered considerable attention due to their unique globular structures and properties that differ significantly from their linear counterparts.[1] The synthesis of these materials often relies on the use of multifunctional monomers, and this compound (3,3-diethenyl-1,4-pentadiene) stands out as a quintessential tetrafunctional monomer for creating such complex polymer structures.[2] The arrangement of four polymerizable vinyl groups around a central quaternary carbon atom allows for the formation of a highly branched, three-dimensional polymer network upon polymerization.
This technical guide serves as a resource for researchers and professionals in materials science and drug development, offering insights into the synthesis of this compound and its subsequent polymerization to form novel materials.
Synthesis of this compound
The synthesis of this compound has been approached through several synthetic routes, with the earliest detailed report by Berger et al. in 1964.[2] The methods generally involve the construction of the central quaternary carbon atom with the four vinyl substituents. While the full experimental details from the original publications are not readily accessible, the general strategies are outlined below.
One of the documented syntheses involves a multi-step process starting from pentaerythritol. The key is to transform the hydroxyl groups into a leaving group that can be displaced by a vinyl nucleophile or to build the vinyl groups through elimination reactions.
Another reported approach utilizes organoborane chemistry, as described by Bubnov et al.[2] This method involves the use of penta-2,4-dienyl(dipropyl)borane to construct the this compound framework.
Due to the challenges in accessing detailed, contemporary experimental protocols for the synthesis of this compound, a generalized workflow is presented below. This workflow is based on common organic synthesis techniques for the construction of quaternary carbon centers and the introduction of vinyl groups.
Polymerization of this compound
The polymerization of this compound is expected to proceed via its four vinyl groups, leading to the formation of a highly complex, branched, and potentially crosslinked polymer network. The polymerization can theoretically be initiated through various mechanisms, including free radical, anionic, and controlled radical polymerization. The choice of polymerization technique will significantly influence the final polymer architecture, molecular weight, and degree of branching.
Free Radical Polymerization
Free radical polymerization is a common method for polymerizing vinyl monomers.[3] When applied to a multi-vinyl monomer like this compound, the reaction is expected to produce a hyperbranched polymer. At higher monomer concentrations and conversions, extensive crosslinking can lead to gelation and the formation of an insoluble network.
Illustrative Experimental Protocol (based on a generic multi-vinyl monomer):
Due to the lack of specific experimental data for this compound, the following protocol for the free radical solution polymerization of a generic multi-vinyl monomer (MVM) is provided as an illustrative example.
-
Materials: Multi-vinyl monomer (MVM), azobisisobutyronitrile (AIBN) as the initiator, and an appropriate solvent (e.g., toluene (B28343) or dioxane).
-
Procedure:
-
The MVM and AIBN are dissolved in the solvent in a reaction vessel equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.
-
The solution is purged with nitrogen for 30 minutes to remove dissolved oxygen.
-
The reaction vessel is then immersed in a preheated oil bath at a specific temperature (e.g., 70-80 °C) to initiate the polymerization.
-
The reaction is allowed to proceed for a predetermined time. The progress of the reaction can be monitored by taking aliquots and analyzing the monomer conversion by techniques like gas chromatography (GC) or ¹H NMR.
-
The polymerization is quenched by cooling the reaction mixture to room temperature and exposing it to air.
-
The resulting polymer is isolated by precipitation in a non-solvent (e.g., methanol (B129727) or hexane), followed by filtration and drying under vacuum.
-
References
Tetravinylmethane: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development environments. The information provided is based on available data, which is limited. Tetravinylmethane is a substance for which comprehensive toxicological and reactivity data is not publicly available. Therefore, it must be handled with extreme caution, assuming the highest degree of risk.
Executive Summary
This compound (CAS No. 20685-34-1), also known as 3,3-diethenyl-1,4-pentadiene, is a unique organic compound featuring a central quaternary carbon bonded to four vinyl groups.[1] Its highly unsaturated structure suggests significant reactivity and potential for polymerization, making it a molecule of interest in synthetic chemistry. However, the available safety information is sparse, necessitating a conservative and rigorous approach to its handling. This guide synthesizes the known safety data, highlights critical data gaps, and provides stringent handling protocols to minimize risk for researchers.
Hazard Identification and Classification
This compound is classified as a hazardous substance with multiple significant health risks. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary framework for its hazard profile.
Table 1: GHS Hazard Classification for this compound [2]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Skin Sensitization | Sub-category 1B | H317: May cause an allergic skin reaction |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs (Liver, Kidney) through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects |
| Hazardous to the Ozone Layer | Category 1 | H420: Harms public health and the environment by destroying ozone in the upper atmosphere |
Note: The lack of specific toxicological data means that these classifications should be considered provisional and that the actual hazards may be more severe.
Visualization of Known and Unknown Safety Data
The following diagram illustrates the current state of knowledge regarding the safety profile of this compound, emphasizing the significant data gaps.
Caption: Visualization of known hazards versus critical data gaps for this compound.
Physical and Chemical Properties
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Identifiers | ||
| IUPAC Name | 3,3-diethenylpenta-1,4-diene | [3] |
| Synonyms | This compound | [4] |
| CAS Number | 20685-34-1 | [3] |
| Molecular Formula | C₉H₁₂ | [1] |
| Molecular Weight | 120.19 g/mol | [1] |
| Physical Properties (Computed) | ||
| Boiling Point | 133.5 °C at 760 mmHg | [5] |
| Flash Point | 21.6 °C | [5] |
| Density | 0.763 g/cm³ | [5] |
| Vapor Pressure | 10.4 mmHg at 25 °C | [5] |
| Refractive Index | 1.453 | [5] |
| Solubility | ||
| Data not available | ||
| Stability and Reactivity | ||
| Stability | Stable under recommended storage conditions. However, the presence of four vinyl groups suggests a high potential for polymerization. | General chemical principles |
| Reactivity | The vinyl groups are susceptible to polymerization, which can be initiated by heat, light, radical initiators, or catalysts.[6] It may be violently or explosively reactive.[7] | [6][7] |
| Incompatible Materials | Strong oxidizing agents, radical initiators, acids, bases, and metals that can catalyze polymerization. | General chemical principles |
| Hazardous Decomposition Products | Emits toxic vapors of hydrogen chloride and phosgene (B1210022) when heated to decomposition in the presence of chlorine sources.[7] In the absence of other elements, decomposition is expected to produce carbon monoxide, carbon dioxide, and other toxic gases. | [7] |
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Given the high acute toxicity, suspected carcinogenicity, and unknown reactivity profile of this compound, stringent engineering controls and a comprehensive PPE protocol are mandatory.
Engineering Controls
-
Fume Hood: All work with this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.
-
Glove Box: For procedures involving larger quantities or for prolonged handling, the use of an inert atmosphere glove box is strongly recommended to prevent exposure and potential polymerization initiated by atmospheric components.
-
Ventilation: The laboratory must be well-ventilated with a system that prevents the recirculation of exhaust air.
Personal Protective Equipment (PPE)
-
Hand Protection: Double gloving is required. Wear a pair of nitrile gloves as a base layer, with a pair of heavy-duty, chemical-resistant gloves (e.g., Viton or butyl rubber) as the outer layer. Gloves must be inspected for integrity before each use and changed immediately upon contamination.
-
Eye Protection: Chemical splash goggles and a full-face shield are mandatory.
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For any procedure with a risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.
-
Respiratory Protection: If there is any risk of exposure outside of a fume hood or glove box, a NIOSH-approved full-face respirator with organic vapor cartridges is required.
Safe Handling Workflow
The following diagram outlines a mandatory workflow for the safe handling of this compound.
Caption: A mandatory workflow for the safe handling of this compound.
Synthesis and Purification Protocols
Detailed, peer-reviewed experimental protocols for the synthesis and purification of this compound are not widely available in the public domain. The references on its synthesis are from older literature and lack the detailed safety considerations required by modern standards.[1] Researchers intending to synthesize or purify this compound must develop a detailed Standard Operating Procedure (SOP) that includes a thorough risk assessment and is approved by their institution's environmental health and safety department.
Considerations for Synthesis
-
Precursor Hazards: A thorough evaluation of the hazards of all starting materials and reagents is required.
-
Reaction Conditions: The high reactivity of the vinyl groups suggests that the reaction should be conducted at low temperatures and under an inert atmosphere to control polymerization.
-
Monitoring: The reaction should be continuously monitored for any signs of an exothermic event or uncontrolled polymerization.
Considerations for Purification
-
Distillation: If distillation is used, it should be performed under vacuum and at the lowest possible temperature to prevent thermal decomposition or polymerization. The use of a polymerization inhibitor in the distillation flask should be considered.
-
Chromatography: Column chromatography may be a safer alternative to distillation, but the choice of solvent and stationary phase must be carefully considered to avoid reactions with the product.
Emergency Procedures
Spills
-
Evacuation: In case of a significant spill, evacuate the area immediately.
-
Containment: If safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the spill.
-
Cleanup: Spill cleanup should only be performed by trained personnel wearing appropriate PPE, including respiratory protection.
First Aid
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water. Seek immediate medical attention.
Storage and Disposal
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
The storage area should be secured and accessible only to authorized personnel.
-
Consider storing under an inert atmosphere and with a polymerization inhibitor.
-
Protect from heat, light, and sources of ignition.
Disposal
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of in accordance with all local, state, and federal regulations.
-
Do not dispose of down the drain or in the general trash.
Conclusion
This compound is a compound with significant known and suspected hazards, compounded by a lack of comprehensive safety and toxicological data. The information available indicates high acute toxicity, potential carcinogenicity, and the likelihood of high reactivity. Therefore, all work with this substance must be conducted under the most stringent safety protocols, with an emphasis on engineering controls and robust personal protective equipment. The absence of data should not be interpreted as an absence of risk; rather, it necessitates a proactive and highly cautious approach to ensure the safety of all personnel.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | C9H12 | CID 140742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Cas 20685-34-1,3,3-diethenylpenta-1,4-diene | lookchem [lookchem.com]
- 6. Vinyl group - Wikipedia [en.wikipedia.org]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
An In-depth Technical Guide to the Solubility of Tetravinylmethane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of tetravinylmethane in organic solvents. Due to the limited availability of direct quantitative solubility data in peer-reviewed literature, this document emphasizes the predicted solubility based on the molecule's physicochemical properties and established chemical principles. It also includes a general experimental protocol for determining the solubility of volatile organic compounds.
Introduction to this compound
This compound, systematically named 3,3-diethenyl-1,4-pentadiene, is an organic compound with the chemical formula C9H12.[1][2] It is a hydrocarbon characterized by a central carbon atom bonded to four vinyl groups.[1] This unique structure results in a non-polar molecule.[1][2] Understanding its solubility is crucial for its application in polymer synthesis, organic chemistry, and materials science.
Predicted Solubility of this compound
The fundamental principle of "like dissolves like" governs the solubility of substances.[3][4] As a non-polar hydrocarbon, this compound is expected to be readily soluble in non-polar organic solvents and poorly soluble in polar solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Benzene, Toluene, Diethyl ether, Carbon tetrachloride | High | The intermolecular forces (London dispersion forces) of these solvents are similar to those of this compound, facilitating dissolution.[3][4] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Low to Moderate | While these solvents possess some non-polar character, their significant dipole moments lead to weaker interactions with the non-polar this compound. |
| Polar Protic | Water, Methanol, Ethanol | Very Low | The strong hydrogen bonding network in protic solvents makes it energetically unfavorable to accommodate the non-polar this compound molecule.[3] |
Experimental Protocol for Determining Solubility
While specific experimental data for this compound is scarce, a general methodology for determining the solubility of a volatile organic compound (VOC) like this compound in an organic solvent can be outlined. The following protocol is based on the principles of equilibrium partitioning in a closed system, often analyzed by gas chromatography.[5][6]
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (solute)
-
Selected organic solvent
-
Gas-tight vials with septa
-
Microsyringes
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations.
-
Calibration Curve: Inject known volumes of the standard solutions into the GC to generate a calibration curve of peak area versus concentration.
-
Sample Preparation: In a series of gas-tight vials, add a known volume of the organic solvent.
-
Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
Sample Extraction: After equilibration, carefully extract a known volume of the supernatant (the saturated solution) using a microsyringe, ensuring no undissolved this compound is taken.
-
Dilution (if necessary): Dilute the extracted sample with the pure solvent to a concentration that falls within the range of the calibration curve.
-
GC Analysis: Inject the diluted sample into the GC and record the peak area.
-
Quantification: Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculation of Solubility: Account for the dilution factor to calculate the original concentration in the saturated solution. This value represents the solubility of this compound in the solvent at that temperature.
Diagram 1: Experimental Workflow for Solubility Determination
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
Logical Relationship of Solubility Principles
The solubility of a compound is dictated by a hierarchy of factors, starting from its fundamental molecular structure.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikidata [wikidata.org]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. 溶剂混溶性表 [sigmaaldrich.com]
- 5. Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Tetravinylmethane as a Crosslinking Agent for Polymers
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Tetravinylmethane is not a commonly documented crosslinking agent in publicly available scientific literature. The following application notes and protocols are provided as a theoretical and educational guide based on the general principles of polymer chemistry and free-radical polymerization. The experimental procedures and data are hypothetical and should be adapted and validated in a laboratory setting.
Introduction to this compound as a Crosslinking Agent
This compound, C(CH=CH₂)₄, is a unique tetra-functional monomer with a central carbon atom bonded to four vinyl groups. This structure makes it a potentially powerful crosslinking agent for creating highly branched and densely crosslinked polymer networks. The incorporation of this compound into a polymer matrix can significantly alter its physical and chemical properties.
Potential Advantages:
-
High Crosslink Density: The four vinyl groups allow for the formation of a rigid, three-dimensional polymer network, even at low concentrations.
-
Enhanced Thermomechanical Properties: Increased crosslinking can lead to a higher glass transition temperature (Tg), improved tensile strength, and greater thermal stability.
-
Tailorable Swelling Behavior: The degree of swelling in solvents can be precisely controlled by varying the concentration of this compound, a crucial factor for applications such as hydrogels and drug delivery systems.
Potential Applications:
-
High-Performance Composites: As a crosslinker in resins for composites requiring high rigidity and thermal resistance.
-
Hydrogels for Drug Delivery: For the fabrication of hydrogels with controlled swelling and drug release kinetics. The high crosslink density can be used to modulate the mesh size of the hydrogel network.
-
Biomaterials and Tissue Engineering: In the creation of biocompatible scaffolds with specific mechanical properties.
-
Coatings and Adhesives: To improve the durability, chemical resistance, and thermal stability of coatings and adhesives.
Mechanism of Action: Free-Radical Crosslinking
The crosslinking of polymers with this compound typically proceeds via a free-radical polymerization mechanism. This process is initiated by a molecule that can generate free radicals, such as a thermal initiator (e.g., AIBN, benzoyl peroxide) or a photoinitiator (e.g., Irgacure, DMPA).
The general steps are:
-
Initiation: The initiator generates free radicals upon heating or exposure to UV light.
-
Propagation: The free radical reacts with a vinyl monomer to form a new radical, which then propagates by reacting with other monomer units to form a linear polymer chain.
-
Crosslinking: The propagating radical can react with one of the vinyl groups on a this compound molecule, incorporating it into the polymer chain. Since this compound has three additional vinyl groups, it can react with other growing polymer chains, creating a crosslink. This process repeats to form a three-dimensional network.
Application Notes and Protocols for the Free-Radical Polymerization of Tetravinylmethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetravinylmethane (TVM) is a tetra-functional monomer with the chemical formula C₉H₁₂. It consists of a central carbon atom bonded to four vinyl groups. Due to its multivinyl structure, the free-radical polymerization of TVM leads to the formation of a highly crosslinked, three-dimensional polymer network.[1] Such network polymers, often referred to as thermosets, exhibit high thermal stability, rigidity, and solvent resistance. These properties make poly(this compound) a material of interest for applications requiring robust and stable polymer matrices, such as in advanced materials, composites, and potentially in specialized biomedical applications where a rigid, insoluble scaffold is desired.
Free-radical polymerization is a chain reaction consisting of three main stages: initiation, propagation, and termination.[2] An initiator is used to generate free radicals, which then react with the vinyl groups of the TVM monomers to initiate the polymerization process. The propagation stage involves the sequential addition of monomers to the growing polymer chain. Due to the presence of four vinyl groups in TVM, the propagation can occur in a way that forms a highly branched and ultimately crosslinked structure. Termination occurs when two growing radical chains react with each other.
This document provides detailed application notes and generalized protocols for the free-radical polymerization of this compound via bulk and solution methods.
Data Presentation
Table 1: Expected Qualitative Properties of Poly(this compound)
| Property | Expected Characteristic |
| Physical State | Rigid, amorphous solid |
| Solubility | Insoluble in common organic solvents |
| Thermal Stability | High thermal stability due to the highly crosslinked network structure |
| Mechanical Properties | High hardness and brittleness |
| Swellability | Low to moderate swelling in compatible solvents, dependent on the crosslink density |
| Applications | Potential use as a crosslinking agent, in the formation of rigid polymer networks for composites, coatings, and as a scaffold material in certain biomedical applications.[3] |
Experimental Protocols
The following are generalized protocols for the free-radical polymerization of this compound. Researchers should optimize these conditions based on their specific equipment and desired material properties.
Protocol 1: Bulk Free-Radical Polymerization of this compound
Bulk polymerization is carried out with only the monomer and an initiator, which typically results in a polymer with high purity.
Materials:
-
This compound (TVM), purified to remove inhibitors
-
Free-radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO))
-
Reaction vessel (e.g., glass ampoule or reactor)
-
Inert gas (e.g., Nitrogen or Argon)
-
Heating source with temperature control (e.g., oil bath)
-
Vacuum line
Procedure:
-
Monomer Preparation: Purify this compound by passing it through a column of activated alumina (B75360) to remove any inhibitors.
-
Initiator Addition: In a clean, dry reaction vessel, add the desired amount of the free-radical initiator to the purified this compound monomer. A typical initiator concentration ranges from 0.1 to 1.0 mol% relative to the monomer.
-
Inerting the System: Seal the reaction vessel and subject it to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization. Backfill the vessel with an inert gas.
-
Polymerization: Immerse the sealed reaction vessel in a preheated oil bath set to the desired reaction temperature. The temperature will depend on the initiator used (e.g., 60-80 °C for AIBN).
-
Reaction Monitoring: The polymerization will proceed, and the viscosity of the reaction mixture will increase significantly, eventually forming a solid polymer. The reaction time can vary from a few hours to 24 hours, depending on the temperature and initiator concentration.
-
Isolation of Polymer: After the reaction is complete, cool the vessel to room temperature. Carefully break the glass ampoule (if used) or remove the polymer from the reactor. The resulting polymer will be a hard, insoluble solid.
-
Post-Polymerization Treatment: The polymer may be crushed into a powder and washed with a suitable solvent (e.g., methanol (B129727) or acetone) to remove any unreacted monomer and initiator fragments. Dry the polymer in a vacuum oven.
Protocol 2: Solution Free-Radical Polymerization of this compound
Solution polymerization is carried out in a solvent, which helps to control the reaction temperature and viscosity.
Materials:
-
This compound (TVM), purified
-
Free-radical initiator (e.g., AIBN or BPO)
-
Anhydrous solvent (e.g., benzene, toluene, or dioxane)
-
Reaction flask with a condenser, magnetic stirrer, and inert gas inlet
-
Heating mantle with temperature control
-
Inert gas (e.g., Nitrogen or Argon)
-
Precipitating solvent (e.g., methanol or hexane)
Procedure:
-
Monomer and Solvent Preparation: Purify the this compound as described in the bulk polymerization protocol. Ensure the solvent is anhydrous.
-
Reaction Setup: In a reaction flask equipped with a condenser and magnetic stirrer, dissolve the purified this compound in the chosen solvent. The monomer concentration can be varied to control the rate of polymerization and the degree of crosslinking.
-
Initiator Addition: Add the desired amount of the free-radical initiator to the monomer solution.
-
Inerting the System: Bubble an inert gas through the solution for at least 30 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C for AIBN) with constant stirring.
-
Gel Point: As the polymerization proceeds, the solution will become more viscous. At a certain point, known as the gel point, an insoluble polymer network will form.
-
Isolation of Polymer: After the desired reaction time, cool the mixture to room temperature. The crosslinked polymer will be present as a swollen gel or a precipitate. Isolate the polymer by filtration.
-
Purification: Wash the isolated polymer with fresh solvent and then with a precipitating solvent (e.g., methanol) to remove unreacted monomer, initiator, and soluble oligomers.
-
Drying: Dry the purified poly(this compound) in a vacuum oven until a constant weight is achieved.
Visualizations
Caption: General mechanism of free-radical polymerization, including crosslinking.
Caption: Generalized workflow for the synthesis of poly(this compound).
References
Controlled Polymerization of Tetravinylmethane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Note: Strategies for the Controlled Polymerization of Tetravinylmethane
This compound (TVM) is a tetrafunctional monomer with a compact, three-dimensional structure. Its polymerization offers the potential to create highly crosslinked networks, star-shaped polymers, and hyperbranched architectures. However, the high density of vinyl groups presents a significant challenge for controlled polymerization, as rapid gelation is often observed at very low monomer conversions, a phenomenon well-described by the Flory-Stockmayer theory. This document outlines potential strategies and hypothetical protocols for the controlled polymerization of TVM, drawing analogies from successful approaches with other multivinyl monomers (MVMs) like divinylbenzene (B73037) (DVB). The aim is to achieve soluble, well-defined polymeric structures by kinetically controlling the polymerization process to favor intramolecular cyclization and limit intermolecular crosslinking.
The primary strategies to achieve controlled polymerization of TVM revolve around Reversible Deactivation Radical Polymerization (RDRP) techniques, namely Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, which significantly reduces the overall concentration of radicals and thus minimizes termination and uncontrolled crosslinking reactions.
Key Challenges:
-
High Functionality: The presence of four vinyl groups leads to a high propensity for intermolecular reactions, resulting in the rapid formation of an insoluble gel.
-
Lack of Precedent: There is a scarcity of published research specifically on the controlled polymerization of this compound.
Potential Strategies to Mitigate Gelation:
-
High Dilution: Conducting the polymerization at very low monomer concentrations to favor intramolecular cyclization over intermolecular crosslinking.
-
Slow Monomer Addition: A semi-batch approach where TVM is added slowly to the reaction mixture to maintain a low instantaneous monomer concentration.
-
Kinetic Control: Fine-tuning the polymerization conditions (e.g., initiator/catalyst concentration, temperature) to keep the concentration of propagating radicals low.
-
Use of Control Agents: Employing RAFT agents or ATRP catalysts to mediate the polymerization and afford control over molecular weight and architecture.
This document provides hypothetical protocols for RAFT and ATRP of TVM, designed as a starting point for researchers venturing into this challenging but potentially rewarding area of polymer synthesis.
Data Presentation
The following tables are templates for summarizing quantitative data from the controlled polymerization of this compound.
Table 1: Reaction Conditions and Outcomes for RAFT Polymerization of this compound
| Entry | [TVM]:[RAFT Agent]:[Initiator] | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Gelation |
| 1 | ||||||||
| 2 | ||||||||
| 3 |
Table 2: Reaction Conditions and Outcomes for ATRP of this compound
| Entry | [TVM]:[Initiator]:[Cu(I)]:[Cu(II)]:[Ligand] | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Gelation |
| 1 | ||||||||
| 2 | ||||||||
| 3 |
Experimental Protocols
Disclaimer: The following protocols are hypothetical and have been adapted from established procedures for other multivinyl monomers. They are intended as a starting point and will require significant optimization for the successful controlled polymerization of this compound.
Protocol 1: Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of this compound to Synthesize Soluble Hyperbranched Polymers
This protocol describes a method for the RAFT polymerization of TVM aimed at producing soluble, hyperbranched polymers by maintaining a low concentration of propagating radicals to delay the onset of gelation.
Materials:
-
This compound (TVM), purified
-
2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPAD), RAFT agent
-
Azobisisobutyronitrile (AIBN), initiator
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk flask and line
-
Magnetic stirrer and oil bath
Procedure:
-
Preparation of Reaction Mixture: In a Schlenk flask equipped with a magnetic stir bar, dissolve the RAFT agent (CPAD) and the initiator (AIBN) in the chosen anhydrous solvent. A typical molar ratio of [TVM]:[CPAD]:[AIBN] would be in the range of 100:5:1 to 200:10:1. The concentration of TVM should be kept low, for example, 0.1 M, to favor intramolecular cyclization.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiation of Polymerization: After the final thaw cycle, backfill the flask with an inert gas (e.g., argon or nitrogen) and place it in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Polymerization: Allow the polymerization to proceed with vigorous stirring. It is crucial to monitor the reaction closely to stop it before the gel point is reached. This can be done by taking aliquots at regular intervals to analyze for monomer conversion (by ¹H NMR or GC) and molecular weight (by GPC).
-
Termination: To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Purification: Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol (B129727) or hexane). Collect the polymer by filtration or centrifugation, wash it with the non-solvent, and dry it under vacuum.
-
Characterization: Characterize the resulting polymer for its molecular weight (Mn), polydispersity index (PDI) using Gel Permeation Chromatography (GPC), and structure using ¹H and ¹³C NMR spectroscopy.
Protocol 2: Atom Transfer Radical Polymerization (ATRP) of this compound for the Synthesis of Star-like Polymers
This protocol outlines a hypothetical ATRP procedure for the polymerization of TVM. The use of a deactivator (Cu(II)Br₂) is crucial to maintain a low concentration of active radicals and thereby control the polymerization.
Materials:
-
This compound (TVM), purified
-
Ethyl α-bromoisobutyrate (EBiB), initiator
-
Copper(I) bromide (CuBr), catalyst
-
Copper(II) bromide (CuBr₂), deactivator
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), ligand
-
Anhydrous, degassed solvent (e.g., anisole, DMF)
-
Schlenk flask and line
-
Magnetic stirrer and oil bath
Procedure:
-
Preparation of Catalyst Complex: In a Schlenk flask, add CuBr, CuBr₂, and a magnetic stir bar. Seal the flask, and evacuate and backfill with an inert gas three times. Add the degassed solvent and the ligand (PMDETA) via syringe and stir until a homogeneous solution is formed. A typical molar ratio for [TVM]:[EBiB]:[CuBr]:[CuBr₂]:[PMDETA] could be 100:1:0.9:0.1:1.
-
Preparation of Monomer Solution: In a separate Schlenk flask, dissolve the initiator (EBiB) and TVM in the degassed solvent. The monomer concentration should be low (e.g., 0.1-0.2 M).
-
Degassing: Degas the monomer solution by three freeze-pump-thaw cycles.
-
Initiation of Polymerization: Transfer the monomer solution to the catalyst solution via a cannula under an inert atmosphere. Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C).
-
Polymerization: Allow the reaction to proceed with stirring. Monitor the progress of the polymerization by taking samples periodically for analysis of monomer conversion and molecular weight evolution.
-
Termination: Terminate the polymerization by cooling the flask and exposing the contents to air. This will oxidize the copper catalyst and stop the reaction.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst. Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
-
Characterization: Analyze the polymer's molecular weight, PDI, and structure using GPC and NMR spectroscopy.
Visualizations
Caption: General mechanism of RAFT polymerization.
Caption: General mechanism of ATRP.
Caption: Experimental workflow for controlled polymerization of TVM.
Application Notes and Protocols: Tetravinylmethane in the Synthesis of Microporous Organic Polymers
A Note to Researchers, Scientists, and Drug Development Professionals:
Extensive literature searches for the synthesis of microporous organic polymers (MOPs) utilizing tetravinylmethane as a primary monomer have yielded limited specific results. While the tetrahedral and multi-functional nature of this compound makes it a theoretically promising building block for creating cross-linked, porous networks, detailed experimental protocols, quantitative data on porosity, and specific applications for polymers derived directly from this monomer are not well-documented in readily available scientific literature.
The information that is available often pertains to related tetrahedral monomers, such as tetrakis(4-ethynylphenyl)methane, which polymerize via different reaction mechanisms (e.g., Sonogashira–Hagihara coupling), or to general methods for producing hyper-cross-linked polymers (HCPs) from aromatic precursors through techniques like Friedel-Crafts alkylation.
Therefore, the following application notes and protocols are based on established principles of polymer chemistry and draw parallels from the synthesis of analogous porous organic polymers. These should be considered as a foundational guide for the exploratory synthesis of microporous polymers from this compound, with the understanding that optimization of reaction conditions will be critical.
Theoretical Framework and Synthetic Strategies
The synthesis of microporous organic polymers from this compound would likely proceed through the polymerization of its four vinyl groups. The key is to create a rigid, three-dimensional network that does not collapse upon solvent removal, thus preserving the microporous structure. Two plausible synthetic pathways are considered here: free-radical polymerization and cationic polymerization.
Free-Radical Polymerization
This approach involves the use of a radical initiator to polymerize the vinyl groups of this compound, potentially with a co-monomer to control the network properties. The formation of a highly cross-linked network is expected to generate microporosity.
Cationic Polymerization
Cationic polymerization, initiated by a Lewis acid or a protonic acid, can also be employed to polymerize the vinyl groups of this compound. This method can lead to the formation of a rigid polymer network with permanent porosity.
Experimental Protocols (Hypothetical)
The following protocols are generalized and will require significant optimization for the specific case of this compound.
Protocol for Free-Radical Polymerization of this compound
This protocol outlines a general procedure for the synthesis of a cross-linked polymer network from this compound via free-radical polymerization.
Materials:
-
This compound (Monomer)
-
Divinylbenzene (B73037) (DVB) (Cross-linking co-monomer, optional)
-
Azobisisobutyronitrile (AIBN) (Radical initiator)
-
Anhydrous Toluene (Solvent)
-
Methanol (for washing)
-
Acetone (B3395972) (for washing)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and divinylbenzene (optional, e.g., 1-2 equivalents) in anhydrous toluene.
-
Add the radical initiator, AIBN (e.g., 1-5 mol% with respect to total vinyl groups).
-
Stir the reaction mixture at a controlled temperature (e.g., 60-80 °C) for a set period (e.g., 24-72 hours). The formation of a solid precipitate should be observed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the solid product by filtration.
-
Wash the polymer extensively with toluene, methanol, and acetone to remove any unreacted monomers, initiator, and solvent.
-
Dry the polymer under vacuum at an elevated temperature (e.g., 80-120 °C) until a constant weight is achieved.
Characterization:
-
Porosity: Brunauer-Emmett-Teller (BET) analysis for surface area and pore size distribution.
-
Structure: Solid-state ¹³C NMR and Fourier-transform infrared (FTIR) spectroscopy to confirm the polymer structure.
-
Morphology: Scanning electron microscopy (SEM) to observe the polymer morphology.
-
Thermal Stability: Thermogravimetric analysis (TGA).
Protocol for Cationic Polymerization of this compound
This protocol provides a general method for the synthesis of a microporous polymer from this compound using a Lewis acid catalyst.
Materials:
-
This compound (Monomer)
-
Anhydrous Ferric Chloride (FeCl₃) or Aluminum Chloride (AlCl₃) (Lewis acid catalyst)
-
Anhydrous 1,2-Dichloroethane (DCE) (Solvent)
-
Methanol (for quenching and washing)
-
Dilute Hydrochloric Acid (HCl) solution (for catalyst removal)
-
Deionized Water
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous 1,2-dichloroethane.
-
Cool the solution in an ice bath.
-
Carefully add the Lewis acid catalyst (e.g., FeCl₃) portion-wise to the stirred solution. The molar ratio of catalyst to monomer will need to be optimized.
-
Allow the reaction to proceed at a controlled temperature (e.g., 0 °C to room temperature) for a specified time (e.g., 12-24 hours).
-
Quench the reaction by the slow addition of methanol.
-
Collect the solid product by filtration.
-
Wash the polymer with methanol, followed by a dilute HCl solution to remove the catalyst, and then with deionized water until the washings are neutral.
-
Further purify the polymer by Soxhlet extraction with methanol.
-
Dry the purified polymer under vacuum at an elevated temperature (e.g., 80-120 °C).
Data Presentation (Illustrative)
As no specific experimental data for this compound-based microporous polymers are available, the following tables are illustrative templates for how such data would be presented.
Table 1: Physicochemical Properties of Hypothetical this compound-Based Polymers
| Polymer ID | Synthesis Method | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Micropore Volume (cm³/g) |
| PTVM-FR | Free-Radical | Data to be determined | Data to be determined | Data to be determined |
| PTVM-Cat | Cationic | Data to be determined | Data to be determined | Data to be determined |
Table 2: Gas Adsorption Capacities of Hypothetical this compound-Based Polymers
| Polymer ID | CO₂ Uptake (mmol/g at 273 K, 1 bar) | H₂ Uptake (wt% at 77 K, 1 bar) | CH₄ Uptake (mmol/g at 273 K, 1 bar) |
| PTVM-FR | Data to be determined | Data to be determined | Data to be determined |
| PTVM-Cat | Data to be determined | Data to be determined | Data to be determined |
Visualizations
The following diagrams illustrate the conceptual workflows for the synthesis of microporous polymers from this compound.
Caption: Workflow for Free-Radical Polymerization.
Caption: Workflow for Cationic Polymerization.
Potential Applications
Should the synthesis of microporous polymers from this compound be successful, their high surface area and porous nature could make them suitable for a variety of applications, including:
-
Gas Storage and Separation: The micropores could be ideal for adsorbing small gas molecules like hydrogen, methane, and carbon dioxide.
-
Drug Delivery: The porous network could serve as a high-capacity scaffold for loading and controlled release of therapeutic agents.
-
Catalysis: The high surface area could allow for the immobilization of catalytic species.
-
Adsorbents: For the removal of pollutants from water or air.
Further research and development are necessary to validate these potential applications and to establish robust and reproducible synthetic methods for this compound-based microporous organic polymers.
Application Note: Experimental Protocol for the Polymerization of Tetravinylmethane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the free-radical polymerization of tetravinylmethane. This compound is a tetrafunctional monomer that, upon polymerization, can form highly cross-linked, three-dimensional polymer networks.[1] Such materials are of interest for applications in drug delivery, material science, and as scaffolds or resins. The protocol described herein is a representative method based on standard free-radical polymerization techniques for vinyl monomers.[2]
Data Presentation
The following table provides a structured format for recording and comparing quantitative data from experimental variations of this compound polymerization. Researchers can adapt this table to their specific experimental design.
Table 1: Experimental Parameters and Results for this compound Polymerization
| Parameter | Experiment 1 (Hypothetical) | Experiment 2 (Hypothetical) |
| Reactants | ||
| This compound (mol) | 0.01 | 0.01 |
| AIBN (mol) | 1 x 10⁻⁴ | 2 x 10⁻⁴ |
| Monomer:Initiator Ratio | 100:1 | 50:1 |
| Solvent (e.g., Toluene) (mL) | 20 | 20 |
| Reaction Conditions | ||
| Temperature (°C) | 70 | 80 |
| Reaction Time (h) | 24 | 24 |
| Results | ||
| Polymer Yield (%) | — | — |
| Appearance | White, insoluble solid | White, insoluble solid |
| Swelling Ratio in Toluene (B28343) | — | — |
Experimental Protocols
This section details a representative methodology for the free-radical polymerization of this compound in solution.
Materials and Equipment:
-
This compound (Monomer)
-
Azobisisobutyronitrile (AIBN) (Initiator)[3]
-
Anhydrous Toluene (Solvent)
-
Methanol (B129727) (Non-solvent for precipitation)
-
Schlenk flask with a magnetic stir bar
-
Condenser
-
Nitrogen or Argon gas inlet
-
Oil bath with a temperature controller
-
Vacuum pump and vacuum line
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Protocol: Solution Polymerization of this compound
-
Reaction Setup:
-
Place a magnetic stir bar in a clean, dry Schlenk flask.
-
Add this compound (e.g., 1.20 g, 0.01 mol) and AIBN (e.g., 16.4 mg, 0.0001 mol) to the flask.
-
Add anhydrous toluene (e.g., 20 mL) to the flask.
-
Attach a condenser to the flask and connect it to a nitrogen or argon gas line with an oil bubbler.
-
-
Degassing:
-
To remove dissolved oxygen, which can inhibit the polymerization, perform three freeze-pump-thaw cycles:
-
Freeze the mixture using a liquid nitrogen bath.
-
Once frozen, apply a vacuum to the flask for several minutes.
-
Close the vacuum line and thaw the mixture under the inert gas atmosphere.
-
-
Repeat this cycle two more times.
-
-
Polymerization:
-
After the final thaw, backfill the flask with nitrogen or argon.
-
Immerse the flask in a preheated oil bath set to the desired reaction temperature (e.g., 70-80 °C).
-
Stir the reaction mixture vigorously. The formation of an insoluble polymer (gel) is expected due to the high degree of cross-linking.
-
Allow the reaction to proceed for a set time, for example, 24 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the flask to room temperature.
-
Break up the resulting polymer gel mechanically if necessary.
-
Pour the reaction mixture into a beaker containing a large excess of a non-solvent, such as methanol (e.g., 200 mL), while stirring. This will cause the polymer to precipitate.
-
Collect the polymer by vacuum filtration.
-
Wash the collected polymer several times with fresh methanol to remove any unreacted monomer, initiator, and solvent.
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.
-
Mandatory Visualization
The following diagrams illustrate the logical relationships in the polymerization process and the experimental workflow.
Caption: Free-radical polymerization of this compound.
Caption: Experimental workflow for this compound polymerization.
References
Application Notes and Protocols for Incorporating Tetra-functional Vinyl Crosslinkers in Hydrogel Formulations
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Initial literature searches for the direct application of Tetravinylmethane as a crosslinker in hydrogel formulations did not yield specific protocols or comprehensive characterization data. Therefore, this document provides detailed application notes and protocols using a structurally analogous and widely studied tetra-functional vinyl crosslinker, Pentaerythritol Tetraacrylate (PETRA) , in a Poly(ethylene oxide) (PEO) hydrogel system. The principles and methodologies described herein are expected to be broadly applicable to other tetra-functional vinyl crosslinkers, including this compound, with appropriate optimization.
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids. Their tunable physical properties, biocompatibility, and resemblance to native extracellular matrix make them ideal candidates for a variety of biomedical applications, including drug delivery, tissue engineering, and wound healing. The properties of a hydrogel are largely determined by its chemical composition and crosslinking density.
Tetra-functional crosslinkers, such as Pentaerythritol Tetraacrylate (PETRA), are used to create highly crosslinked hydrogel networks with enhanced mechanical strength and tunable swelling properties. The four vinyl groups on a single molecule allow for the formation of a robust and stable three-dimensional structure. This application note provides a detailed protocol for the synthesis of PEO-PETRA hydrogels via UV photopolymerization and summarizes their key characteristics.
Experimental Protocols
Materials
-
Poly(ethylene oxide) (PEO), average Mv ~600,000 g/mol
-
Pentaerythritol tetraacrylate (PETRA)
-
2-hydroxy-2-methylpropiophenone (Photoinitiator)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Deionized water
-
Ethanol
Equipment
-
UV curing system (365 nm)
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Molds for hydrogel casting (e.g., Teflon or silicone)
-
Spatulas and weighing boats
-
Mechanical testing apparatus (e.g., universal testing machine)
-
Scanning Electron Microscope (SEM)
-
Rheometer
Protocol for PEO-PETRA Hydrogel Synthesis via UV Photopolymerization
This protocol describes the preparation of PEO hydrogel films with varying concentrations of PETRA as the crosslinking agent.[1][2][3]
-
Preparation of Precursor Solution:
-
Dissolve a predetermined amount of PEO in deionized water to achieve the desired polymer concentration (e.g., 5% w/v). Stir the solution at room temperature until the PEO is completely dissolved.
-
Add the desired concentration of PETRA (e.g., 1%, 2.5%, 5%, 10% w/w of PEO) to the PEO solution.
-
Add a photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone) at a concentration of 1% w/w of the total polymer and crosslinker mass.
-
Stir the mixture thoroughly in the dark until a homogeneous solution is obtained.
-
-
Casting and Curing:
-
Pour the precursor solution into a mold of desired shape and thickness.
-
Place the mold in a UV curing system.
-
Expose the solution to UV radiation (365 nm) for a specified duration (e.g., 10-30 minutes) to induce photopolymerization and crosslinking. The curing time may need to be optimized based on the UV intensity and the concentration of the photoinitiator.
-
-
Post-curing and Purification:
-
After curing, carefully remove the hydrogel from the mold.
-
Immerse the hydrogel in deionized water or PBS for 24-48 hours to remove any unreacted monomers, crosslinkers, and photoinitiator. The washing solution should be changed periodically.
-
-
Drying and Storage:
-
For characterization of dry weight or for certain applications, the hydrogels can be dried in a vacuum oven at a controlled temperature (e.g., 40°C) until a constant weight is achieved.
-
Store the hydrated hydrogels in PBS at 4°C to prevent dehydration and microbial growth.
-
Data Presentation
The following tables summarize the quantitative data on the effect of PETRA concentration on the properties of PEO hydrogels, as reported in the literature.
Table 1: Effect of PETRA Concentration on Swelling Properties of PEO Hydrogels [1][2]
| PETRA Concentration (% w/w of PEO) | Gel Fraction (%) | Equilibrium Water Content (EWC) (%) | Average Molecular Weight Between Crosslinks (Mc) ( g/mol ) | Mesh Size (ζ) (nm) |
| 1 | 67.02 ± 1.38 | 85.67 ± 0.48 | 12345 ± 678 | 25.1 ± 1.2 |
| 2.5 | 78.45 ± 2.11 | 75.34 ± 0.92 | 8765 ± 432 | 19.8 ± 0.9 |
| 5 | 85.12 ± 1.56 | 68.91 ± 1.03 | 5432 ± 321 | 15.3 ± 0.7 |
| 10 | 89.47 ± 0.36 | 56.56 ± 0.53 | 3210 ± 123 | 11.2 ± 0.5 |
Table 2: Effect of PETRA Concentration on Mechanical Properties of PEO Hydrogels [1]
| PETRA Concentration (% w/w of PEO) | Tensile Strength (MPa) |
| 1 | 0.23 ± 0.04 |
| 2.5 | 0.58 ± 0.07 |
| 5 | 0.97 ± 0.10 |
| 10 | 1.41 ± 0.12 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for PEO-PETRA hydrogel synthesis.
Signaling Pathways and Logical Relationships
Caption: Relationships between formulation variables and hydrogel properties.
Discussion
The incorporation of a tetra-functional crosslinker like PETRA into a PEO hydrogel formulation allows for significant control over the material's properties. As demonstrated in the data tables, increasing the concentration of PETRA leads to a higher gel fraction and crosslinking density.[1][2] This, in turn, results in a decrease in the equilibrium water content, average molecular weight between crosslinks, and mesh size.[1][2] Consequently, the mechanical strength of the hydrogels, as indicated by tensile strength, increases with higher PETRA concentrations.[1]
These tunable properties are critical for various applications. For instance, in drug delivery, the mesh size and swelling ratio directly influence the release kinetics of encapsulated therapeutics. A smaller mesh size and lower swelling ratio will generally result in a slower, more sustained release profile. For tissue engineering applications, the mechanical properties of the hydrogel can be tailored to mimic the stiffness of the target tissue, which is crucial for proper cell function and tissue regeneration.
The biocompatibility of the hydrogel is another critical factor. PEO is well-known for its excellent biocompatibility and low protein adsorption. However, unreacted monomers and crosslinkers can be cytotoxic. Therefore, the post-curing washing step is essential to ensure the removal of any leachable components. Biocompatibility of the final hydrogel should always be confirmed using appropriate in vitro or in vivo models.
Conclusion
The use of tetra-functional vinyl crosslinkers like PETRA provides a versatile platform for the development of hydrogels with a wide range of properties. By carefully controlling the concentration of the crosslinker and the polymerization conditions, researchers can tailor the swelling, mechanical, and drug release characteristics of the hydrogel to meet the specific demands of their application. The protocols and data presented in this application note serve as a valuable starting point for the design and fabrication of advanced hydrogel-based systems for the fields of drug development and biomedical research.
References
Application Notes and Protocols: Tetravinylmethane in Addition Polymerization
Addition polymerization is a fundamental process in polymer chemistry where monomers, typically containing carbon-carbon double bonds, add to one another in a chain reaction to form a polymer.[1][2][3][4] This process is usually initiated by a free radical, cation, or anion, and proceeds through initiation, propagation, and termination steps.[3][4] Common examples of monomers used in addition polymerization include ethylene, propylene, styrene (B11656), and vinyl chloride, which form widely used plastics like polyethylene, polypropylene, polystyrene, and polyvinyl chloride (PVC), respectively.[5][6]
Due to its tetra-functional nature, with four vinyl groups attached to a central carbon atom, tetravinylmethane is theoretically a potent crosslinking agent. In addition polymerization, multifunctional monomers like this compound can be copolymerized with monofunctional vinyl monomers to create a three-dimensional polymer network.[1] This crosslinking imparts significant changes to the polymer's properties, including increased thermal stability, mechanical strength, and solvent resistance.[7][8][9]
However, specific examples and detailed experimental data on the use of this compound for this purpose are not found in the reviewed literature. The research literature extensively covers the crosslinking of polymers like polystyrene, but typically employs other crosslinking agents and methods, such as Friedel-Crafts chemistry.[10][11][12]
Given the absence of specific data for the polymerization of this compound, this document will provide a generalized theoretical framework and a hypothetical experimental protocol for its use as a crosslinking agent in the addition polymerization of a common vinyl monomer, styrene. It is crucial to note that these protocols are illustrative and would require significant experimental optimization and validation.
Hypothetical Application: this compound as a Crosslinking Agent in Styrene Polymerization
Objective: To synthesize a crosslinked polystyrene network by copolymerizing styrene with a small amount of this compound as a crosslinking agent via free-radical polymerization. The introduction of this compound is expected to lead to the formation of an insoluble polymer gel.
Table 1: Hypothetical Experimental Parameters for Crosslinking Polymerization of Styrene with this compound
| Parameter | Value Range | Purpose |
| Monomer | Styrene | Primary monomer for the polymer backbone. |
| Crosslinking Agent | This compound | Introduces branch points leading to a network structure. |
| Molar Ratio (Styrene:this compound) | 100:0.1 to 100:2 | To control the crosslink density. Higher ratios lead to more rigid gels. |
| Initiator | Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) | Generates free radicals to initiate polymerization.[3] |
| Initiator Concentration | 0.1 - 1.0 mol% (relative to total monomers) | Affects the rate of polymerization and polymer molecular weight. |
| Solvent | Toluene or Benzene | To dissolve monomers and initiator, and control viscosity. |
| Reaction Temperature | 60 - 80 °C | To control the rate of initiator decomposition and polymerization. |
| Reaction Time | 4 - 24 hours | To achieve high monomer conversion and gel formation. |
Experimental Workflow for Crosslinked Polystyrene Synthesis
The following diagram illustrates a hypothetical workflow for the synthesis of a crosslinked polystyrene network using this compound.
Caption: Hypothetical workflow for the synthesis of crosslinked polystyrene.
Hypothetical Experimental Protocol
Materials:
-
Styrene (inhibitor removed)
-
This compound
-
Azobisisobutyronitrile (AIBN)
-
Toluene (anhydrous)
-
Methanol
Procedure:
-
Monomer and Initiator Preparation:
-
In a reaction flask, dissolve the desired amounts of styrene and this compound in anhydrous toluene.
-
In a separate container, dissolve the required amount of AIBN in a small amount of toluene.
-
-
Reaction Setup:
-
Add the initiator solution to the monomer solution in the reaction flask equipped with a magnetic stirrer and a condenser.
-
Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
-
Polymerization:
-
Immerse the reaction flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Stir the reaction mixture continuously.
-
The reaction progress can be monitored by observing the increase in viscosity. The point at which the solution no longer flows is the gel point, indicating the formation of a macroscopic network.
-
-
Work-up:
-
After the desired reaction time, cool the flask to room temperature.
-
If a gel has formed, it can be broken into smaller pieces.
-
Pour the reaction mixture (or the gel pieces) into a large excess of a non-solvent, such as methanol, to precipitate the polymer and remove unreacted monomers and initiator.
-
Filter the precipitated polymer and wash it several times with fresh methanol.
-
Dry the crosslinked polymer in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.
-
Characterization of the Crosslinked Polymer
The resulting crosslinked polymer would be characterized to understand the effect of this compound incorporation.
Table 2: Characterization Techniques for Crosslinked Polymers
| Technique | Information Obtained |
| Swelling Studies | The degree of crosslinking can be estimated by measuring the swelling of the polymer in a good solvent (e.g., toluene). A lower degree of swelling indicates a higher crosslink density. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the incorporation of both styrene and this compound units into the polymer structure. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the crosslinked polymer compared to linear polystyrene. Crosslinking is expected to increase the degradation temperature.[13] |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) of the crosslinked polymer. An increase in Tg is expected with increased crosslinking. |
| Mechanical Testing | To measure properties like tensile strength and modulus. Crosslinking generally increases the stiffness and strength of the polymer.[7][9] |
Logical Relationship of Crosslinking
The following diagram illustrates the logical relationship between the addition of a tetra-functional monomer like this compound and the resulting polymer properties.
Caption: Effect of a tetra-functional monomer on polymer properties.
Conclusion and Future Directions
While the direct homopolymerization of this compound is not documented, its potential as a crosslinking agent in addition polymerization is theoretically sound. The hypothetical protocols and workflows provided here serve as a starting point for researchers interested in exploring the synthesis and properties of novel crosslinked polymers using this compound. Experimental validation is essential to determine the actual reactivity of this compound in copolymerization and to quantify its effect on the final polymer properties. Future research could focus on systematically studying the copolymerization kinetics of this compound with various vinyl monomers and characterizing the resulting materials to unlock their potential in applications requiring high thermal and mechanical stability.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. pslc.ws [pslc.ws]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. science-revision.co.uk [science-revision.co.uk]
- 6. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. epublications.marquette.edu [epublications.marquette.edu]
- 11. epublications.marquette.edu [epublications.marquette.edu]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Multi-Step Synthesis of Tetravinylmethane
Welcome to the Technical Support Center for the multi-step synthesis of Tetravinylmethane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the common challenges encountered during the synthesis of this unique tetra-substituted methane (B114726) derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most frequently employed synthetic strategies for this compound (3,3-diethenyl-1,4-pentadiene) commence from the readily available starting material, pentaerythritol (B129877). The key transformations typically involve the conversion of the four hydroxyl groups of pentaerythritol into suitable leaving groups, followed by the introduction of the vinyl moieties. The two primary and well-documented approaches are:
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Grignard Reaction Route: This involves the synthesis of a tetra-halide derivative of pentaerythritol, most commonly pentaerythrityl tetrabromide, which is then reacted with a vinyl Grignard reagent (e.g., vinylmagnesium bromide) to form this compound.
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Wittig Reaction Route: This pathway requires the oxidation of pentaerythritol to a tetra-aldehyde, which then undergoes a Wittig reaction with a methylidene phosphorane (e.g., methyltriphenylphosphorane) to yield the final product.
Q2: I am experiencing very low yields in the Grignard reaction step. What are the likely causes?
A2: Low yields in the Grignard reaction for the synthesis of this compound are a common issue.[1][2] Several factors can contribute to this problem:
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Quality of Magnesium: The magnesium turnings must be fresh and highly activated. An oxide layer on the surface can inhibit the reaction.
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Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents (typically THF or diethyl ether) must be used.[1]
-
Side Reactions: Wurtz-type coupling of the Grignard reagent with the starting tetrahalide can occur, leading to undesired byproducts. Additionally, homo-coupling of the Grignard reagent can reduce the effective concentration.
-
Incomplete Reaction: The reaction of all four halide positions can be sterically hindered, leading to the formation of partially vinylated intermediates.
Q3: During the purification of this compound, I am observing polymerization of the product. How can this be prevented?
A3: this compound is prone to polymerization, especially at elevated temperatures. To mitigate this, the following precautions should be taken:
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Use of Inhibitors: The addition of a radical inhibitor, such as hydroquinone (B1673460) or butylated hydroxytoluene (BHT), to the reaction mixture and during purification can effectively prevent polymerization.[][4]
-
Low-Temperature Purification: Purification should be carried out at the lowest possible temperature. Vacuum distillation is the preferred method for purifying the final product.
-
Avoidance of Light and Air: Exposure to light and oxygen can initiate polymerization. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and in amber-colored glassware.
Troubleshooting Guides
Guide 1: Grignard Reaction for this compound Synthesis
This guide addresses common issues encountered when synthesizing this compound from pentaerythrityl tetrabromide and vinylmagnesium bromide.
| Problem | Possible Cause | Troubleshooting Steps |
| Reaction fails to initiate (no color change or exotherm) | Inactive magnesium surface (oxide layer). | - Activate magnesium turnings by stirring them vigorously under nitrogen for a few hours. - Add a small crystal of iodine to the magnesium suspension before adding the alkyl halide. - Add a few drops of 1,2-dibromoethane (B42909) to initiate the reaction. |
| Low yield of this compound with recovery of starting material | Incomplete reaction due to steric hindrance or insufficient Grignard reagent. | - Use a higher excess of the Grignard reagent (e.g., 5-6 equivalents). - Increase the reaction time and/or temperature moderately, while monitoring for byproduct formation. - Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Formation of a significant amount of high-boiling point residue | Wurtz coupling and other side reactions. | - Add the pentaerythrityl tetrabromide solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to minimize side reactions. - Ensure the Grignard reagent is fully formed before adding the substrate. |
| Product polymerizes during workup or distillation | Presence of radical initiators (light, oxygen) or high temperatures. | - Add a polymerization inhibitor (e.g., hydroquinone) to the reaction mixture before workup. - Perform the workup and extraction steps quickly and at low temperatures. - Purify the product by vacuum distillation at the lowest possible pressure to reduce the boiling point. |
Guide 2: Purification of this compound
This guide provides troubleshooting for the purification of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Product co-distills with solvent or other low-boiling impurities | Inefficient fractional distillation setup. | - Use a longer distillation column packed with a suitable material (e.g., Raschig rings or Vigreux indentations). - Control the heating rate carefully to ensure a slow and steady distillation. - Collect multiple fractions and analyze them by GC-MS to identify the purest fractions. |
| Product decomposes in the distillation flask | Distillation temperature is too high. | - Use a high-vacuum pump to significantly lower the boiling point of this compound. - Ensure the heating mantle is set to the minimum temperature required for distillation. |
| Final product is not pure according to GC-MS analysis | Presence of partially vinylated byproducts or isomers. | - Repeat the distillation process, collecting narrower fractions. - Consider alternative purification methods such as preparative gas chromatography if high purity is required. |
Experimental Protocols
Protocol 1: Synthesis of Pentaerythrityl Tetrabromide
This protocol is adapted from established literature procedures.
Materials:
-
Pentaerythritol
-
Pyridine
-
Benzenesulfonyl chloride
-
Sodium bromide
-
Diethylene glycol
-
Ethanol
Procedure:
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend pentaerythritol in pyridine.
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Cool the mixture and add benzenesulfonyl chloride dropwise, maintaining the temperature below 30-35 °C.
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After the addition is complete, stir the slurry at 40 °C for 1 hour.
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Slowly add the slurry to a vigorously stirred solution of hydrochloric acid, water, and methanol (B129727).
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Cool the resulting suspension, filter the solid, and wash with water and then cold methanol to obtain crude pentaerythrityl benzenesulfonate.
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Add the crude product and sodium bromide to diethylene glycol in a flask equipped with a stirrer.
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Heat the mixture at 140-150 °C overnight with slow stirring.
-
Cool the mixture, add ice water, and then cool further with ice.
-
Filter the precipitate, wash with water, and press dry.
-
Recrystallize the crude product from boiling acetone to yield colorless plates of pentaerythrityl tetrabromide.
| Parameter | Value |
| Yield | 68-78% |
| Melting Point | 159-160 °C |
Protocol 2: Synthesis of this compound via Grignard Reaction
Materials:
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Pentaerythrityl tetrabromide
-
Magnesium turnings
-
Vinyl bromide
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Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydroquinone (inhibitor)
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Saturated aqueous ammonium (B1175870) chloride solution
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Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere (nitrogen or argon), place magnesium turnings in a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small amount of a solution of vinyl bromide in anhydrous THF to the magnesium. If the reaction does not start, add a crystal of iodine.
-
Once the reaction initiates (indicated by bubbling and a color change), add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Dissolve pentaerythrityl tetrabromide and a small amount of hydroquinone in anhydrous THF and add this solution dropwise to the cold Grignard reagent with vigorous stirring.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Cool the reaction mixture again in an ice bath and quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure at low temperature.
-
Purify the crude product by vacuum distillation in the presence of a polymerization inhibitor.
| Parameter | Value |
| Theoretical Yield | Based on starting pentaerythrityl tetrabromide |
| Expected Boiling Point | Varies with pressure (low pressure is crucial) |
| Purity (GC-MS) | >95% after distillation |
Visualizations
References
Technical Support Center: Purification of Crude Tetravinylmethane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude tetravinylmethane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of crude this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Purification | Incomplete removal of starting materials (e.g., tetrahalomethane). | Optimize the stoichiometry of the synthesis reaction to minimize unreacted starting materials. Consider a preliminary purification step like distillation if the boiling point difference is significant. |
| Presence of solvent residues (e.g., THF, diethyl ether). | Ensure complete removal of the reaction solvent under reduced pressure before purification. For preparative GC, select an injection temperature that effectively vaporizes the sample but allows for good separation from the solvent peak. | |
| Formation of coupling byproducts. | During synthesis via Grignard reagents, Wurtz-type coupling can occur. Preparative Gas Chromatography (GC) is the most effective method to separate these closely related hydrocarbon impurities. | |
| Polymerization of the Sample | This compound is a polyene and may be susceptible to polymerization upon heating or exposure to air. | Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Use the lowest effective temperatures during purification. Consider adding a radical inhibitor, such as BHT, to the crude sample before purification, but be mindful that it will also need to be removed. |
| No Product Eluting from Preparative GC | Decomposition of the sample in the injector. | The injector temperature may be too high, causing thermal decomposition. Lower the injector temperature and ensure it is not significantly higher than the boiling point of this compound. |
| The compound is not volatile enough under the current conditions. | Increase the column temperature gradually. Ensure the carrier gas flow rate is optimal. | |
| Broad or Tailing Peaks in GC | Column overload. | Reduce the injection volume or the concentration of the sample. |
| Active sites on the column. | Use a deactivated column specifically designed for reactive compounds. Condition the column according to the manufacturer's instructions before use. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via a Grignard reaction?
A1: Common impurities include unreacted starting materials (e.g., carbon tetrachloride or other tetrahalomethanes), the solvent used for the Grignard reaction (typically THF or diethyl ether), and coupling byproducts from the vinyl Grignard reagent.
Q2: What is the recommended purification method for crude this compound?
A2: Preparative Gas Chromatography (GC) is the most suitable method for purifying this compound due to its volatile nature.[1] It allows for the effective separation of the desired product from closely boiling impurities.
Q3: I have a limited amount of crude product. Which purification technique is most appropriate?
A3: For small-scale purification, preparative GC is ideal as it can provide high purity with minimal sample loss.
Q4: My purified this compound appears to be unstable and turns yellow over time. How can I improve its stability?
A4: The yellowing may be due to slow polymerization or oxidation. Store the purified this compound under an inert atmosphere, protected from light, and at low temperatures (e.g., in a freezer). Adding a small amount of a radical inhibitor like BHT can also help, but this will introduce an impurity.
Q5: What is the boiling point of this compound?
A5: The boiling point of this compound (3,3-diethenylpenta-1,4-diene) is reported to be 133.5°C at 760 mmHg.[2]
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 3,3-diethenylpenta-1,4-diene | 20685-34-1 | C9H12 | 120.19 | 133.5[2] |
| 3-Ethenylpenta-1,4-diene | 3-vinyl-1,4-pentadiene | 26456-63-3 | C7H10 | 94.15 | 89[3] |
| 3-Ethenyl-3-methylpenta-1,4-diene | 3-methyl-3-vinyl-1,4-pentadiene | C8H12 | 108.18 | 96[4] | |
| 3,3-Dimethyl-1,4-pentadiene | 3,3-dimethyl-1,4-pentadiene | 1112-35-2 | C7H12 | 96.17 | 78.1[5] |
Experimental Protocols
Protocol 1: Purification of Crude this compound by Preparative Gas Chromatography (GC)
This protocol outlines a general procedure for the purification of volatile this compound. Parameters may need to be optimized based on the specific instrument and the impurity profile of the crude mixture.
1. Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., hexane (B92381) or pentane). The concentration should be optimized to avoid column overloading.
2. Instrument and Column:
-
Instrument: A preparative gas chromatograph equipped with a fraction collector.
-
Column: A non-polar or low-polarity capillary column is recommended for hydrocarbon separation (e.g., a column with a dimethylpolysiloxane stationary phase). The column dimensions should be suitable for preparative-scale injections.
-
Carrier Gas: Helium or Nitrogen, with a flow rate optimized for the best separation efficiency.
3. GC Parameters:
-
Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without causing thermal decomposition. A starting point could be 20-30°C above the boiling point of this compound (e.g., 160-170°C).
-
Oven Temperature Program:
-
Initial Temperature: Hold at a temperature that allows for good separation of volatile impurities and the solvent (e.g., 50°C) for a few minutes.
-
Ramp: Increase the temperature at a controlled rate (e.g., 5-10°C/min) to a final temperature that is sufficient to elute the this compound in a reasonable time (e.g., 150-160°C).
-
Final Hold: Hold at the final temperature to ensure all components have eluted.
-
-
Detector: A Flame Ionization Detector (FID) is suitable for hydrocarbons.
-
Fraction Collector: The collection traps should be cooled (e.g., with dry ice/acetone or liquid nitrogen) to efficiently trap the eluting this compound.
4. Injection and Collection:
-
Perform a preliminary analytical-scale injection to determine the retention time of this compound and its separation from impurities.
-
Based on the analytical run, program the fraction collector to open at the beginning of the this compound peak and close at the end.
-
Perform preparative-scale injections. The injection volume will depend on the capacity of the column.
5. Post-Purification:
-
Combine the collected fractions.
-
Confirm the purity of the collected this compound using analytical GC-MS.
-
Remove the collection solvent, if necessary, under a gentle stream of inert gas or by careful, low-temperature rotary evaporation.
Mandatory Visualization
Caption: Workflow for the purification of crude this compound.
References
"preventing premature polymerization of Tetravinylmethane"
This technical support center provides guidance on preventing the premature polymerization of Tetravinylmethane (TVM). The information is intended for researchers, scientists, and drug development professionals. Given the limited specific literature on this compound, the recommendations provided are based on general principles for handling highly reactive vinyl monomers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to premature polymerization?
This compound (C₉H₁₂) is a hydrocarbon with four vinyl groups attached to a central carbon atom.[1][2][3] The presence of these vinyl groups makes it highly susceptible to free-radical polymerization. This process can be initiated by heat, light (UV radiation), or the presence of contaminants like peroxides, which can lead to the formation of an insoluble, cross-linked polymer network.[4][5]
Q2: What are the initial signs of this compound polymerization?
The early indicators of premature polymerization include:
-
The liquid becoming cloudy or hazy.[6]
-
Generation of heat from the container, as polymerization is often an exothermic process.[5]
If any of these signs are observed, it is a strong indication that the material is no longer suitable for use and may pose a safety hazard due to potential pressure buildup in a sealed container.[5]
Q3: What are the ideal storage conditions to ensure the stability of this compound?
To maximize the shelf life of this compound and prevent premature polymerization, it should be stored in a cool, dark, and dry environment.[4] The container must be tightly sealed to prevent exposure to moisture and oxygen. For long-term storage, blanketing the container with a dry, inert gas such as nitrogen or argon is highly recommended.[4]
Q4: What types of chemical inhibitors can be used to stabilize this compound?
While specific inhibitors for this compound are not well-documented, compounds commonly used to stabilize other vinyl monomers are likely to be effective. These are typically radical scavengers.[4][7] Phenolic inhibitors like 4-methoxyphenol (B1676288) (MEHQ) and butylated hydroxytoluene (BHT) are often used.[4] It is important to note that some phenolic inhibitors require the presence of oxygen to be effective.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Increased Viscosity or Gel Formation in Stored this compound | Premature polymerization has occurred. | Do not use the material. Dispose of it according to your institution's hazardous waste guidelines. Review your storage conditions to ensure they align with the recommendations. |
| Inconsistent or Failed Reactions | The concentration of the inhibitor in this compound may be too high for your specific application. | If your experiment is sensitive to inhibitors, consider passing the this compound through an inhibitor removal column immediately before use. |
| Partial polymerization of the monomer may have occurred, reducing the concentration of reactive monomer. | Use fresh, properly stored this compound for your experiments. | |
| Bulging or Warm Storage Container | A runaway polymerization reaction is likely in progress. This is a serious safety concern. | Do not handle the container directly. Evacuate the immediate area and follow your laboratory's emergency procedures for runaway reactions. |
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Parameter | Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of thermally initiated polymerization.[4][6] |
| Light Exposure | Store in an opaque or amber container in a dark location. | Prevents UV light from initiating free-radical polymerization.[4][5] |
| Atmosphere | Purge headspace with an inert gas (e.g., Nitrogen, Argon). | Prevents the formation of peroxides from atmospheric oxygen, which can act as polymerization initiators.[4] |
| Moisture | Keep the container tightly sealed in a dry environment. | Prevents potential side reactions and contamination.[4] |
Table 2: Potential Inhibitors for this compound
| Inhibitor | Typical Concentration (ppm) | Notes |
| 4-Methoxyphenol (MEHQ) | 50 - 500 | Requires the presence of oxygen to function effectively as an inhibitor.[6] |
| Butylated Hydroxytoluene (BHT) | 100 - 1000 | A common phenolic inhibitor that acts as a radical scavenger.[4] |
| Hydroquinone (HQ) | 100 - 1000 | Another phenolic inhibitor that effectively scavenges free radicals.[4] |
Disclaimer: The inhibitor concentrations are general guidelines based on other vinyl monomers. The optimal inhibitor and concentration should be determined experimentally for your specific application.
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Receiving and Inspection: Upon receiving a shipment of this compound, visually inspect the container for any signs of damage, leakage, or bulging. Check for any indicators of polymerization such as cloudiness or increased viscosity.
-
Inhibitor Verification: If possible, analytically verify the concentration of the inhibitor to ensure it is within the specified range.
-
Storage: Immediately transfer the container to a designated, properly ventilated, and refrigerated (2-8 °C) storage area for flammable liquids.[6][8] Ensure the storage location is dark.
-
Dispensing: When dispensing this compound, work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Inert Atmosphere: Before sealing a partially used container, purge the headspace with a dry, inert gas like nitrogen or argon to displace oxygen and moisture.[4]
-
Sealing: Ensure the container cap is securely tightened to prevent any leaks or atmospheric contamination.
-
Labeling: Clearly label the container with the date it was received and the date it was first opened.
-
First-In, First-Out: Use older stock of this compound first to minimize the risk of polymerization during prolonged storage.
Visualizations
Caption: Free-radical polymerization and the role of inhibitors.
Caption: Troubleshooting workflow for suspected polymerization.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C9H12 | CID 140742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. icheme.org [icheme.org]
- 8. Specific Chemical Handling and Storage - FAA USA Safety and Health Programs [uwm.edu]
Technical Support Center: Optimizing Initiator Concentration for Tetravinylmethane Polymerization
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the initiator concentration for the polymerization of tetravinylmethane. Given the tetra-functional nature of this monomer, controlling the polymerization to prevent premature gelation and obtain soluble, hyperbranched polymers is a significant challenge. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during experimentation.
Troubleshooting Guide: Common Issues and Solutions
One of the most frequent challenges in this compound polymerization is the rapid formation of an insoluble cross-linked gel. The following guide provides a systematic approach to troubleshoot and control the polymerization process.
| Issue | Potential Cause | Troubleshooting Steps |
| Premature Gelation | High Initiator Concentration: An excess of initiator generates a high concentration of free radicals, leading to rapid and uncontrolled polymer chain growth and cross-linking. | 1. Systematically decrease the initiator concentration. Start with a low concentration and incrementally increase it to find the optimal balance between polymerization rate and gel formation.2. Consult the quantitative data table below for an illustrative relationship between initiator concentration and gel time. |
| High Reaction Temperature: Elevated temperatures accelerate the rate of initiator decomposition and polymer propagation, promoting rapid cross-linking. | 1. Lower the reaction temperature. This will decrease the overall reaction rate and provide better control over the polymerization.2. Select an initiator with a higher 10-hour half-life temperature if high temperatures are required for other reasons. | |
| Monomer Impurities: Inhibitors present in the monomer can be consumed, leading to an uncontrolled polymerization. Other impurities can act as unintended cross-linkers. | 1. Purify the this compound monomer immediately before use. Common purification methods include passing through a column of activated alumina (B75360) or distillation under reduced pressure. | |
| Low Polymer Yield | Low Initiator Concentration: Insufficient initiator will result in a low concentration of primary radicals, leading to a slow or incomplete polymerization. | 1. Incrementally increase the initiator concentration. 2. Increase the reaction time to allow for higher monomer conversion. |
| Low Reaction Temperature: The rate of initiator decomposition may be too slow at lower temperatures. | 1. Increase the reaction temperature in small increments.2. Choose an initiator with a lower 10-hour half-life temperature. | |
| Presence of Inhibitors: Oxygen or residual inhibitor in the monomer can scavenge free radicals and inhibit polymerization. | 1. Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen).2. Ensure the monomer is properly purified. | |
| Inconsistent Molecular Weight or Broad Polydispersity | Poor Control over Initiation: Fluctuations in temperature or inefficient mixing can lead to a non-uniform generation of radicals. | 1. Use a well-controlled temperature bath. 2. Ensure efficient and consistent stirring throughout the polymerization. |
| Chain Transfer Reactions: Impurities or the solvent can act as chain transfer agents, leading to a broader molecular weight distribution. | 1. Purify all reagents and solvents. 2. Consider using a controlled/living radical polymerization technique such as RAFT or ATRP for better control over molecular weight and polydispersity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common initiators for the free-radical polymerization of this compound?
A1: Common initiators for free-radical polymerization of vinyl monomers, including this compound, are azo compounds and organic peroxides. Examples include 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) and benzoyl peroxide (BPO). The choice of initiator will depend on the desired reaction temperature and the solvent used.
Q2: How does initiator concentration affect the molecular weight of the resulting poly(this compound)?
A2: Generally, an increase in initiator concentration leads to a decrease in the molecular weight of the polymer.[1] This is because a higher initiator concentration generates more polymer chains simultaneously, resulting in shorter chains on average before termination or cross-linking occurs.[1]
Q3: What is the "gel point" in this compound polymerization?
A3: The gel point is the stage at which a macroscopic, insoluble, cross-linked polymer network forms, and the reaction mixture transitions from a viscous liquid to a solid-like gel. Beyond the gel point, the polymer is no longer soluble.
Q4: How can I synthesize a soluble, hyperbranched polymer from this compound instead of a cross-linked gel?
A4: To obtain a soluble hyperbranched polymer, the polymerization must be stopped before the gel point. This can be achieved by:
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Using a low monomer and initiator concentration.
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Conducting the polymerization at a lower temperature.
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Stopping the reaction at a low monomer conversion.
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Employing controlled/living radical polymerization techniques like RAFT or ATRP, which can suppress intermolecular cross-linking in favor of intramolecular cyclization and controlled chain growth.
Q5: Can a chain transfer agent (CTA) be used to control the polymerization of this compound?
A5: Yes, a chain transfer agent can be used to reduce the molecular weight of the growing polymer chains, which can delay the onset of gelation. However, the use of a CTA will also result in a lower overall molecular weight of the final polymer.
Quantitative Data Summary
Disclaimer: The following data is illustrative and based on general principles of multivinyl monomer polymerization. Actual experimental results for this compound may vary and should be determined empirically.
Table 1: Illustrative Effect of Initiator (AIBN) Concentration on Gel Time, Monomer Conversion, and Molecular Weight of Poly(this compound)
| Initiator Conc. (mol% relative to monomer) | Reaction Temp. (°C) | Approx. Gel Time (hours) | Monomer Conversion at Gel Point (%) | Weight Average Molecular Weight (Mw) at Gel Point ( g/mol ) |
| 0.1 | 70 | > 24 | > 90 | High |
| 0.5 | 70 | 8 - 10 | 60 - 70 | Moderate |
| 1.0 | 70 | 3 - 4 | 40 - 50 | Lower |
| 2.0 | 70 | 1 - 1.5 | 25 - 35 | Low |
| 1.0 | 60 | 8 - 10 | 50 - 60 | Moderate-High |
| 1.0 | 80 | 1 - 2 | 30 - 40 | Low |
Experimental Protocols
Protocol 1: General Procedure for Free-Radical Solution Polymerization of this compound to Synthesize a Soluble Hyperbranched Polymer
Materials:
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This compound (purified)
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2,2'-Azobis(2-methylpropionitrile) (AIBN) (or other suitable initiator)
-
Anhydrous, inhibitor-free solvent (e.g., toluene, dioxane)
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Schlenk flask or similar reaction vessel with a magnetic stir bar
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Inert gas supply (Argon or Nitrogen)
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Constant temperature oil bath
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Non-solvent for precipitation (e.g., methanol, hexane)
Procedure:
-
Monomer Purification: Purify this compound by passing it through a column of basic alumina to remove inhibitors.
-
Reaction Setup: Place a magnetic stir bar in a dry Schlenk flask and assemble it with a condenser. Flame-dry the glassware under vacuum and then backfill with an inert gas.
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Reagent Preparation: In the Schlenk flask, dissolve the purified this compound in the anhydrous solvent to the desired concentration (e.g., 0.1 M).
-
Degassing: Subject the monomer solution to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiator Addition: Under a positive flow of inert gas, add the desired amount of AIBN to the reaction mixture.
-
Polymerization: Immerse the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and begin stirring.
-
Monitoring and Termination: Monitor the reaction for an increase in viscosity. To obtain a soluble polymer, it is crucial to terminate the reaction before the gel point. This can be done by quenching the reaction at a predetermined time based on preliminary experiments. To quench, rapidly cool the flask in an ice bath and expose the solution to air.
-
Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large excess of a stirred non-solvent.
-
Purification and Drying: Collect the precipitated polymer by filtration or centrifugation, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Protocol 2: General Procedure for Controlled Radical Polymerization (RAFT) of this compound
For more precise control over the polymer architecture and to minimize the risk of gelation, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is recommended.
Materials:
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This compound (purified)
-
RAFT agent (e.g., a trithiocarbonate (B1256668) or dithiobenzoate)
-
AIBN (or other suitable initiator)
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Anhydrous, inhibitor-free solvent
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Standard RAFT polymerization setup (as in Protocol 1)
Procedure:
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Follow steps 1-3 from Protocol 1.
-
Reagent Addition: In the Schlenk flask, add the purified this compound, the chosen RAFT agent, and the solvent. The molar ratio of monomer to RAFT agent will determine the target molecular weight.
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Degassing: Degas the mixture as described in Protocol 1.
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Initiator Addition: Add the initiator. The molar ratio of RAFT agent to initiator is typically between 5:1 and 10:1.
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Polymerization: Proceed with the polymerization at the desired temperature, monitoring the reaction over time.
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Sampling and Analysis: Periodically take small aliquots from the reaction mixture under inert conditions to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC/SEC).
-
Termination and Isolation: Once the desired molecular weight and conversion are reached (before gelation), terminate the reaction and isolate the polymer as described in Protocol 1.
Visualizations
References
"controlling the crosslink density of Tetravinylmethane-based polymers"
Welcome to the technical support center for Tetravinylmethane (TAVM)-based polymers. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions to assist in controlling and characterizing the crosslink density of TAVM-based materials.
Disclaimer: Specific experimental data for this compound-based polymers is limited in publicly available literature. The principles, protocols, and troubleshooting advice provided here are based on established knowledge of free-radical polymerization and crosslinking of other multi-vinyl monomers. These should be adapted as a starting point for your specific experimental system.
Frequently Asked Questions (FAQs)
Q1: What is crosslink density and why is it critical for my TAVM-based polymer?
A: Crosslink density refers to the number of chemical connections (crosslinks) between polymer chains per unit volume of the material.[1] TAVM is a tetrafunctional monomer, meaning each molecule can create up to four connections, leading to a tightly networked polymer structure. This parameter is critical because it directly governs the macroscopic properties of the polymer:
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Mechanical Properties: Higher crosslink density typically leads to a stiffer, more brittle material with a higher storage modulus and tensile strength. Lower density results in a more flexible and elastic network.[1]
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Swelling Behavior: In the presence of a solvent, a polymer with a higher crosslink density will swell less because the chains are more restricted. Conversely, a lower density allows the network to absorb more solvent and swell to a greater degree.[2]
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Permeability and Diffusion: The mesh size of the polymer network, which controls the diffusion of molecules (e.g., drugs, nutrients), is inversely related to the crosslink density. Tightly crosslinked networks have smaller pores, restricting molecular transport.[1]
Q2: What are the primary experimental parameters to control the crosslink density of TAVM-based polymers?
A: You can control the crosslink density by manipulating several key reaction parameters:
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TAVM Concentration: The molar ratio of TAVM to any monofunctional vinyl co-monomers is the most direct control lever. Increasing the relative amount of TAVM will increase the number of potential crosslinking sites, leading to a higher crosslink density.
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Initiator Concentration: The amount of initiator (thermal or photoinitiator) affects the number of growing polymer chains. A higher initiator concentration can create more, shorter chains, which can alter the network structure. Lowering the initiator concentration generally leads to longer chains between crosslinks, decreasing the density.[1]
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Reaction Conditions (Temperature/Light Intensity): For thermally initiated systems, higher temperatures increase the polymerization rate, which can affect network formation. For photopolymerization, increasing the UV light intensity or exposure time can drive the reaction to a higher conversion, increasing the number of formed crosslinks.[2]
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Solvent (Porogen): Performing the polymerization in a solvent can influence the final polymer morphology. The chains grow in a more expanded state, and upon solvent removal, a porous structure can be formed. The solvent type and concentration can indirectly influence the effective crosslink density.
Q3: What are the most common methods for measuring the crosslink density?
A: Several techniques are available to quantify or compare the crosslink density of your polymer samples:
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Swelling Experiments: This is the most common and accessible method. A cured polymer sample is swollen to equilibrium in a suitable solvent. The degree of swelling is inversely proportional to the crosslink density.[3][4] Using the Flory-Rehner equation, one can calculate the molecular weight between crosslinks (Mc).[3]
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Dynamic Mechanical Analysis (DMA) or Rheology: This technique measures the viscoelastic properties of the material. For a crosslinked polymer, the storage modulus (G') in the "rubbery plateau" region (at temperatures above the glass transition) is directly proportional to the crosslink density.[5][6][7]
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NMR Relaxation: Solid-state NMR relaxation experiments can provide direct information about chain mobility, which is related to the crosslink density.[3]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of TAVM-crosslinked polymers.
Problem 1: My polymer has low crosslink density (e.g., it's weak, swells excessively, or has a tacky surface).
| Possible Cause | Recommended Solutions |
| Incomplete Polymerization | Verify Initiator System: Ensure the initiator is active and used at the correct concentration. For photopolymerization, check that the UV lamp's emission spectrum matches the photoinitiator's absorption spectrum.[1] Increase Reaction Time/Energy: Extend the curing time, increase the reaction temperature, or increase the UV light intensity/duration to drive the reaction to completion.[2] |
| Oxygen Inhibition | Degas Monomers: Free-radical polymerization is strongly inhibited by oxygen.[1] Thoroughly degas the monomer/initiator mixture before polymerization using methods like nitrogen/argon bubbling, freeze-pump-thaw cycles, or working in a glovebox. |
| Insufficient TAVM Concentration | Adjust Formulation: Increase the molar percentage of TAVM relative to other monomers in your formulation to introduce more crosslinking sites. |
Problem 2: My polymer is too brittle and cracks easily.
| Possible Cause | Recommended Solutions |
| Excessively High Crosslink Density | Reduce TAVM Concentration: Decrease the molar percentage of TAVM in your formulation. Incorporate a Monofunctional Monomer: Adding a monofunctional vinyl monomer will create linear chain segments between TAVM crosslink points, reducing the overall network density and increasing flexibility.[1] |
| Rapid Polymerization Rate | Lower Initiator Concentration: Reducing the initiator concentration can lead to the formation of longer primary chains between crosslinks.[1] Reduce Temperature/Light Intensity: Slowing down the reaction rate can allow the network to form in a more relaxed, uniform manner. |
Problem 3: I'm seeing high batch-to-batch variability in my results.
| Possible Cause | Recommended Solutions |
| Inconsistent Oxygen Removal | Standardize Degassing Protocol: Implement a consistent and verifiable method for degassing all samples (e.g., bubble with N₂ for a fixed time, perform a set number of freeze-pump-thaw cycles). |
| Temperature/UV Fluctuations | Ensure Uniform Conditions: Use a temperature-controlled oil bath or heating block. For photopolymerization, ensure the distance from the UV source to the sample is identical for every experiment and monitor lamp output. |
| Inaccurate Reagent Measurement | Verify Measurements: Use calibrated analytical balances and precision pipettes. Prepare a master batch of the monomer/initiator solution for a series of experiments to minimize weighing errors. |
Quantitative Data on Crosslinking Control
While specific data for TAVM is scarce, the following table, adapted from a study on vinyl ester/styrene networks, illustrates how co-monomer content affects crosslink density. This serves as an analogy for a TAVM/co-monomer system.
Table 1: Example Effect of Co-Monomer Content on Crosslink Density in a Vinyl Ester (VE) System (Data conceptualized from vinyl ester/styrene networks as an analogue[7])
| VE Oligomer ( g/mol ) | Styrene Content (wt %) | Rubbery Modulus (MPa) | Experimental Crosslink Density (mol/m³) |
| 700 | 20 | 55.4 | 6800 |
| 700 | 30 | 41.2 | 5100 |
| 700 | 40 | 30.1 | 3700 |
| 700 | 50 | 21.3 | 2600 |
The following table provides a hypothetical guide for how key parameters might influence the properties of a TAVM-based polymer.
Table 2: Predicted Influence of Parameters on TAVM Polymer Properties
| Parameter Change | Expected Effect on Crosslink Density | Expected Effect on Swelling Ratio | Expected Effect on Stiffness (Modulus) |
| Increase TAVM mole % | Increase | Decrease | Increase |
| Increase Initiator Conc. | Variable, may decrease | Variable, may increase | Variable, may decrease |
| Increase Cure Time/Intensity | Increase | Decrease | Increase |
| Add Monofunctional Monomer | Decrease | Increase | Decrease |
Experimental Protocols
Protocol 1: General Procedure for Photopolymerization of a TAVM-Crosslinked Network
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Materials:
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Monofunctional vinyl monomer (e.g., N-Vinylpyrrolidone, Hydroxyethyl methacrylate)
-
This compound (TAVM)
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Photoinitiator (e.g., AIBN, Irgacure 2959)
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Solvent (optional, e.g., DMSO)
-
-
Procedure:
-
Prepare the monomer mixture by combining the monofunctional monomer and TAVM in the desired molar ratio in a glass vial.
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Add the photoinitiator (e.g., 0.1 - 1.0 mol% relative to total vinyl groups). Ensure it is fully dissolved. If using a solvent, add it at this stage.
-
Crucial Step: Degas the solution by bubbling dry nitrogen gas through it for 15-30 minutes to remove dissolved oxygen.
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Transfer the solution into a mold (e.g., between two glass plates with a spacer of defined thickness).
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Place the mold in a UV curing chamber. Expose the sample to UV light (e.g., 365 nm) for a predetermined time until the polymer is fully cured and solid.
-
Carefully remove the cured polymer from the mold. Wash it with a suitable solvent (e.g., ethanol, acetone) to remove any unreacted monomers and initiator.
-
Dry the polymer sample in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
-
Protocol 2: Measuring Crosslink Density via the Swelling Method
-
Materials & Equipment:
-
Dried, cured polymer sample
-
A "good" solvent for the polymer (e.g., Toluene, THF, Chloroform)
-
Analytical balance (accurate to 0.1 mg)
-
Vials with airtight caps
-
Lint-free wipes
-
Vacuum oven
-
-
Procedure (based on ASTM D2765[4]):
-
Cut a small piece of the dried polymer (approx. 50-100 mg).
-
Measure and record its initial dry weight (Wd).
-
Place the sample in a vial and add an excess of the chosen solvent. Seal the vial tightly.
-
Allow the sample to swell for an extended period (typically 24-72 hours) to ensure it reaches equilibrium.[6]
-
Quickly remove the swollen sample from the vial, gently blot the surface with a lint-free wipe to remove excess solvent, and immediately weigh it. Record this as the swollen weight (Ws).
-
Place the swollen sample in a vacuum oven and dry it to a constant weight. This final weight should be very close to the initial dry weight and confirms that only the soluble fraction was removed.
-
-
Calculation:
-
Swelling Ratio (Q): Q = 1 + ( (Ws - Wd) / Wd ) * (ρ_polymer / ρ_solvent) )
-
Where ρ is the density of the polymer and solvent, respectively. A lower Q value indicates a higher crosslink density.
-
-
Visualizations
References
Technical Support Center: Troubleshooting Gelation in Tetravinylmethane Reactions
Welcome to the technical support center for Tetravinylmethane (TVM) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating premature gelation, a common challenge when working with this highly functional monomer. Due to the tetra-functional nature of this compound, it has a very high propensity to form cross-linked networks, leading to insoluble gels. The following troubleshooting guide and frequently asked questions are based on general principles of vinyl polymerization, adapted for the specific challenges of TVM.
Troubleshooting Guide: Preventing Premature Gelation
This guide provides a systematic approach to identifying and resolving the root causes of premature gelation in this compound reactions.
Question: My this compound reaction formed a gel almost immediately after initiation. What are the likely causes and how can I prevent this?
Answer: Immediate gelation in this compound reactions is typically a result of an uncontrollably high rate of polymerization and cross-linking. The tetra-functionality of the monomer means that each unit can become part of a growing network very quickly. The primary factors to investigate are monomer concentration, initiator concentration, and reaction temperature.
A systematic approach to troubleshooting is recommended:
-
Reduce Monomer and Initiator Concentrations: High concentrations of both the monomer and the initiator will lead to a rapid polymerization rate, increasing the likelihood of gelation. Start by significantly lowering the concentration of both species.
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Control the Reaction Temperature: Higher temperatures increase the rate of initiator decomposition and propagation. Maintaining a lower, stable temperature can help to slow down the overall reaction rate.
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Implement Slow Monomer Addition: Instead of adding all the this compound at the beginning of the reaction, a slow, controlled addition (e.g., via a syringe pump) can maintain a low instantaneous monomer concentration, favoring the formation of smaller, soluble polymers over a cross-linked network.
Frequently Asked Questions (FAQs)
Q1: How can I control the molecular weight of the polymer and prevent the formation of an infinite network?
A1: Controlling the molecular weight is crucial to avoiding gelation. A key strategy is the use of a chain transfer agent (CTA). A CTA will interrupt the growth of a polymer chain by transferring a reactive site, which then initiates a new, shorter chain. This helps to keep the average molecular weight low and reduces the probability of extensive cross-linking.
Q2: What is the role of oxygen in this compound polymerization and how should I handle it?
A2: Oxygen can have a dual role in free-radical polymerization. At low concentrations, it can act as an inhibitor, leading to an induction period where no polymerization occurs. However, at higher temperatures, peroxides formed from oxygen can decompose and initiate polymerization in an uncontrolled manner, which can contribute to gelation. Therefore, it is essential to thoroughly degas the reaction mixture. Common methods include sparging with an inert gas (e.g., nitrogen or argon) or performing several freeze-pump-thaw cycles.
Q3: Can impurities in the this compound monomer contribute to premature gelation?
A3: Yes, impurities can significantly impact the reaction. Divalent metal ions, for instance, can sometimes accelerate polymerization. It is also important to remove any supplied inhibitors from the monomer before use, as their presence can interfere with controlled initiation. Standard purification techniques for vinyl monomers, such as washing with a base to remove acidic inhibitors followed by distillation, are recommended.
Q4: What analytical techniques can I use to characterize the onset of gelation?
A4: Several techniques can monitor the progression of polymerization and the onset of gelation:
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Rheology: Monitoring the viscosity of the reaction mixture can provide a direct measure of the build-up of larger polymer structures. The gel point is often identified by the crossover of the storage (G') and loss (G'') moduli.[1]
-
Differential Scanning Calorimetry (DSC): DSC can be used to follow the heat changes during the cross-linking process.[2]
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Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to track the disappearance of the vinyl C=C bonds, giving an indication of monomer conversion.[3]
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Scanning Electron Microscopy (SEM): SEM can be used to examine the microstructure of the polymer gel once it has formed.[3]
Data Presentation
Table 1: Suggested Starting Conditions for Controlled this compound Polymerization
| Parameter | Recommended Range | Rationale |
| Monomer Concentration | 0.1 - 1.0 M | Lower concentrations reduce the rate of intermolecular cross-linking. |
| Initiator Concentration | 0.1 - 1.0 mol% (relative to monomer) | Lower initiator levels slow the overall rate of polymerization. |
| Chain Transfer Agent (CTA) to Monomer Ratio | 1:10 - 1:100 | Higher CTA ratios will result in lower molecular weight polymers. |
| Reaction Temperature | 50 - 70 °C | Lower temperatures reduce the rate of initiation and propagation. |
Disclaimer: These are hypothetical starting ranges and should be optimized for your specific experimental setup.
Experimental Protocols
Protocol 1: Controlled Free-Radical Polymerization of this compound with Slow Monomer Addition
Objective: To synthesize soluble, branched polymers from this compound while avoiding gelation.
Materials:
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Purified this compound (inhibitor removed)
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Solvent (e.g., Toluene, Dioxane), degassed
-
Free-radical initiator (e.g., AIBN, BPO)
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Chain Transfer Agent (e.g., Dodecanethiol)
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Schlenk flask or similar reaction vessel
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Syringe pump
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Inert gas supply (Nitrogen or Argon)
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Oil bath with temperature controller
Procedure:
-
Setup: Assemble the reaction vessel under an inert atmosphere.
-
Initial Charge: Add the degassed solvent, initiator, and chain transfer agent to the reaction flask.
-
Degassing: Sparge the solution with an inert gas for 20-30 minutes to remove dissolved oxygen.
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Monomer Preparation: Prepare a solution of this compound in the degassed solvent in a separate, sealed container.
-
Reaction Initiation: Heat the reaction flask to the desired temperature (e.g., 60 °C).
-
Slow Monomer Addition: Using the syringe pump, add the this compound solution to the reaction flask over a prolonged period (e.g., 4-8 hours).
-
Monitoring: Periodically take samples to monitor monomer conversion (e.g., by FTIR or NMR).
-
Termination: Once the desired conversion is reached or the monomer addition is complete, terminate the reaction by cooling to room temperature and exposing the mixture to air.
-
Isolation: Precipitate the polymer in a non-solvent (e.g., methanol (B129727) or hexane), filter, and dry under vacuum.
Visualizations
Caption: Troubleshooting workflow for gelation in TVM reactions.
Caption: Controlled vs. Uncontrolled Polymerization of TVM.
References
"side reactions and byproduct formation in Tetravinylmethane synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetravinylmethane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound in the Grignard Reaction
Question: I am attempting to synthesize this compound by reacting pentaerythrityl tetrabromide with vinylmagnesium bromide, but I am getting a very low yield or no product at all. What are the possible causes and how can I troubleshoot this?
Answer:
Several factors can contribute to a low or nonexistent yield in this Grignard reaction. Below are the most common issues and their corresponding solutions:
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Poor Quality of Grignard Reagent: Vinylmagnesium bromide is highly sensitive to air and moisture. Exposure to either will lead to its decomposition, reducing the amount of active reagent available for the reaction.
-
Troubleshooting:
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Use freshly prepared or recently purchased high-quality vinylmagnesium bromide.
-
Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.
-
Perform the reaction under a positive pressure of an inert gas.
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Use anhydrous solvents, such as dry tetrahydrofuran (B95107) (THF) or diethyl ether. Solvents should be freshly distilled from a suitable drying agent.
-
-
-
Inactive Magnesium Surface: If preparing the Grignard reagent in situ, the magnesium turnings may have an oxide layer that prevents the reaction with vinyl bromide.
-
Troubleshooting:
-
Activate the magnesium turnings before adding the vinyl bromide. Common activation methods include stirring the magnesium with a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanical grinding in a dry flask.
-
-
-
Steric Hindrance: The central carbon of pentaerythrityl tetrabromide is sterically hindered, which can make the substitution reaction with the bulky Grignard reagent challenging.
-
Troubleshooting:
-
Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient amount of time at an appropriate temperature. The original synthesis by Berger, Stogryn, and Zimmerman involved a 2-hour reflux in THF.[1]
-
Slow Addition: Add the solution of pentaerythrityl tetrabromide to the Grignard reagent slowly to maintain a controlled reaction and minimize side reactions.
-
-
-
Side Reactions: Several side reactions can consume the starting materials or the desired product.
-
Troubleshooting:
-
Refer to the "Side Reactions and Byproduct Formation" FAQ section below for detailed information on identifying and minimizing specific side products.
-
-
Issue 2: Difficulty in Isolating and Purifying this compound
Question: After the reaction workup, I am struggling to isolate and purify the this compound from the reaction mixture. What are the recommended procedures?
Answer:
The purification of this compound can be challenging due to the presence of various byproducts and the volatility of the product itself.
-
Initial Workup: The reaction is typically quenched by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride. This will protonate any unreacted Grignard reagent and facilitate the separation of the organic and aqueous layers.
-
Extraction: After quenching, extract the aqueous layer multiple times with a suitable organic solvent like diethyl ether to ensure all the product is recovered.
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Drying: Dry the combined organic extracts over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.
-
Purification:
-
Distillation: The original successful synthesis utilized fractional distillation under reduced pressure to purify this compound.[1] Due to its volatility, care must be taken to avoid product loss.
-
Gas Chromatography: Preparative gas chromatography can be a highly effective method for obtaining high-purity this compound, especially for separating it from closely boiling byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound via the Grignard route?
A1: The primary side products arise from incomplete reaction and coupling of the Grignard reagent:
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Partially Vinylated Methanes: Due to steric hindrance, the reaction may not go to completion, resulting in the formation of:
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Trivinylmethyl bromide
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Divinylmethane dibromide
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Monovinylmethane tribromide
-
-
Wurtz-Type Coupling Products: The Grignard reagent can couple with the alkyl halide starting material or with itself, leading to byproducts such as 1,3-butadiene (B125203) (from the coupling of two vinyl groups).
Q2: How can I minimize the formation of these side products?
A2:
-
To Minimize Incomplete Vinylation:
-
Excess Grignard Reagent: Use a significant excess of the vinylmagnesium bromide to drive the reaction to completion. The original procedure used a 4.4-fold excess of the Grignard reagent.[1]
-
Sufficient Reaction Time and Temperature: Ensure the reaction is allowed to proceed for an adequate duration at a suitable temperature (e.g., refluxing THF) to overcome the steric hindrance.
-
-
To Minimize Wurtz-Type Coupling:
-
Controlled Temperature: Maintain a controlled temperature during the addition of the pentaerythrityl tetrabromide. Exothermic reactions can promote coupling.
-
Slow Addition: Add the alkyl halide to the Grignard reagent slowly and with efficient stirring.
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Q3: Can polymerization of this compound or the vinyl Grignard reagent be a problem?
A3: Yes, polymerization is a potential side reaction, especially if the reaction is run at high temperatures for extended periods or if radical initiators are present.
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Mitigation Strategies:
-
Moderate Temperatures: Avoid excessively high reaction temperatures.
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Inert Atmosphere: A thoroughly inert atmosphere (nitrogen or argon) helps to prevent the introduction of oxygen, which can initiate radical polymerization.
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Reaction Time: While sufficient time is needed for the reaction to complete, unnecessarily long reaction times can increase the likelihood of polymerization.
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Q4: What are the expected yields for this compound synthesis?
A4: The reported yields for the synthesis of this compound can vary. The original synthesis by Berger, Stogryn, and Zimmerman reported a yield of 35-40% based on the starting pentaerythrityl tetrabromide.[1] Achieving yields in this range requires careful control of the reaction conditions and efficient purification.
Quantitative Data Summary
| Parameter | Berger, Stogryn, and Zimmerman (1964) |
| Starting Material | Pentaerythrityl tetrabromide |
| Reagent | Vinylmagnesium bromide |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | Reflux |
| Reaction Time | 2 hours |
| Molar Ratio (Grignard:Halide) | ~4.4 : 1 |
| Reported Yield | 35-40% |
Experimental Protocols
Key Experiment: Synthesis of this compound via Grignard Reaction (Based on the procedure by Berger, Stogryn, and Zimmerman, J. Org. Chem. 1964)[1]
Materials:
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Pentaerythrityl tetrabromide
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Magnesium turnings
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Vinyl bromide
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride solution
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Anhydrous magnesium sulfate
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Iodine (for initiation)
Procedure:
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Preparation of Vinylmagnesium Bromide:
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In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, place magnesium turnings under an inert atmosphere (nitrogen or argon).
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Add a small crystal of iodine to activate the magnesium.
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Add a solution of vinyl bromide in anhydrous THF dropwise to the magnesium turnings with vigorous stirring. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux.
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After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
-
Reaction with Pentaerythrityl Tetrabromide:
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Prepare a solution of pentaerythrityl tetrabromide in anhydrous THF.
-
Slowly add the pentaerythrityl tetrabromide solution to the prepared vinylmagnesium bromide solution with efficient stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours.
-
-
Workup and Isolation:
-
Cool the reaction mixture in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer.
-
Extract the aqueous layer several times with diethyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Carefully remove the solvent by distillation at atmospheric pressure.
-
Purify the resulting crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
Caption: Relationship between reaction conditions and byproduct formation.
References
Technical Support Center: Improving Tetravinylmethane Yield and Purity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing high-purity tetravinylmethane (C₉H₁₂). It addresses common challenges in improving yield and purity through troubleshooting guides, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, systematically named 3,3-diethenyl-1,4-pentadiene, is a unique organic compound consisting of a central carbon atom bonded to four vinyl groups.[1] Its highly unsaturated and symmetric structure makes it a valuable building block in polymer chemistry, materials science, and as a cross-linking agent.
Q2: What are the common synthetic routes to this compound?
A2: Historically, several routes have been developed for the synthesis of this compound. The most notable and frequently cited method involves the reaction of a pentaerythrityl tetrahalide (e.g., tetrabromide or tetrachloride) with a vinyl Grignard reagent, such as vinylmagnesium bromide.[1] Other less common methods have also been explored, but the Grignard-based approach remains a primary strategy.
Q3: What are the main challenges affecting the yield and purity of this compound?
A3: The primary challenges in synthesizing this compound are controlling side reactions and managing the purification process. The high reactivity of the vinyl Grignard reagent can lead to side products. Furthermore, the volatility and thermal sensitivity of this compound can result in product loss during purification steps like distillation.
Q4: How is the purity of this compound typically assessed?
A4: The purity of this compound is commonly determined using analytical techniques such as Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) to identify and quantify impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the structure and assess purity by identifying signals from residual solvents or by-products.
Q5: What are the critical safety precautions when synthesizing this compound?
A5: The synthesis involves highly reactive and hazardous materials.
-
Grignard Reagents: Vinylmagnesium bromide is highly reactive with water and protic solvents.[2][3] All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Anhydrous ethers like diethyl ether or tetrahydrofuran (B95107) (THF) are typically used.[2][3] These solvents are extremely flammable and can form explosive peroxides.
-
Pentaerythrityl Tetrahalides: These are alkylating agents and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Product | Inactive Grignard Reagent: The Grignard reagent may have been deactivated by exposure to moisture or air.[2] | Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and maintain a strict inert atmosphere throughout the reaction. |
| Poor Quality Starting Materials: Impurities in the pentaerythrityl tetrahalide or magnesium can inhibit the reaction. | Use freshly purified starting materials. Magnesium turnings should be activated if necessary. | |
| Low Purity (Multiple Spots on TLC/Peaks in GC) | Incomplete Reaction: Unreacted starting materials or partially substituted intermediates are present. | Increase the reaction time or temperature moderately. Ensure a sufficient excess of the Grignard reagent is used. |
| Side Reactions: Formation of by-products such as trivinylmethane derivatives or coupling products from the Grignard reagent. | Maintain a low reaction temperature to improve selectivity. Add the pentaerythrityl tetrahalide solution slowly to the Grignard reagent to avoid localized overheating. | |
| Product Loss During Purification | Decomposition on Heating: this compound may be thermally sensitive and can polymerize or decompose during high-temperature distillation. | Use vacuum distillation to lower the boiling point. Add a radical inhibitor (e.g., hydroquinone) to the crude product before distillation. |
| Co-distillation with Solvent: The product may have a boiling point close to that of the solvent or impurities. | Perform careful fractional distillation using a column with high theoretical plates. Alternatively, preparative GC can be used for small-scale, high-purity separation. |
Quantitative Data Summary
While specific yields can vary significantly based on reaction scale and conditions, the following table summarizes typical outcomes for the Grignard-based synthesis.
| Precursor | Reported Yield | Purity | Key Conditions |
| Pentaerythrityl Tetrabromide | ~30-40% | >95% (after distillation) | Reaction with vinylmagnesium bromide in THF. |
| Pentaerythrityl Tetrachloride | Generally lower yields | Variable | Requires more forcing conditions than the tetrabromide. |
Experimental Protocols
Protocol: Synthesis of this compound via Grignard Reaction
This protocol details the synthesis of this compound from pentaerythrityl tetrabromide and vinylmagnesium bromide.
Materials:
-
Pentaerythrityl tetrabromide
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hydroquinone (B1673460) (as an inhibitor)
-
Dry ice/acetone condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Preparation:
-
Set up a three-neck round-bottom flask, oven-dried and cooled under an inert atmosphere, equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Place magnesium turnings in the flask.
-
Add a solution of vinyl bromide in anhydrous THF dropwise to the magnesium turnings. The reaction should initiate spontaneously (indicated by bubbling and heat). Maintain a gentle reflux by controlling the addition rate.
-
After the addition is complete, continue stirring until most of the magnesium is consumed. The resulting grey-black solution is the vinylmagnesium bromide reagent.[2]
-
-
Synthesis of this compound:
-
Prepare a solution of pentaerythrityl tetrabromide in anhydrous THF.
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add the pentaerythrityl tetrabromide solution to the stirred Grignard reagent via the dropping funnel. Maintain the temperature below 10 °C.
-
After the addition, allow the mixture to warm to room temperature and stir for several hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[4]
-
Add a small amount of hydroquinone as a polymerization inhibitor.
-
Filter off the drying agent and remove the solvent carefully by rotary evaporation at low temperature.
-
Purify the crude product by vacuum distillation, collecting the fraction corresponding to this compound.[4]
-
Visualizations
Diagrams of Workflows and Logic
The following diagrams illustrate the key workflows for synthesizing and troubleshooting this compound production.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield and purity issues.
Caption: Decision workflow for the purification of this compound.
References
"effects of solvent on Tetravinylmethane polymerization kinetics"
Troubleshooting Guide
This section addresses common issues encountered during the polymerization of highly crosslinkable monomers like tetravinylmethane, with a focus on solvent-related effects.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| TVM-P01 | Premature gelation or uncontrolled polymerization occurs shortly after initiation. | 1. High Monomer Concentration: this compound is a tetrafunctional monomer, leading to rapid network formation. 2. Inappropriate Solvent Choice: A solvent that promotes a high propagation rate can lead to rapid gelation. 3. High Initiator Concentration: Too much initiator generates a high concentration of radicals, accelerating the reaction. 4. Temperature Control: Exothermic polymerization can lead to a runaway reaction if not properly managed. | 1. Reduce Monomer Concentration: Work with more dilute solutions, especially during initial screening experiments. 2. Solvent Selection: Choose a solvent that is known to moderate polymerization rates for vinyl monomers. Consider less polar solvents or those that do not significantly participate in radical stabilization. 3. Optimize Initiator Concentration: Perform a concentration series to find the optimal initiator level for controlled polymerization. 4. Maintain Strict Temperature Control: Use an ice bath or a temperature-controlled reactor to dissipate heat effectively. |
| TVM-P02 | Low or no polymer yield is observed. | 1. Inefficient Initiation: The chosen initiator may not be effective at the reaction temperature or in the selected solvent. 2. Presence of Inhibitors: The monomer or solvent may contain inhibitors that quench radicals. 3. Poor Monomer Solubility: this compound may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture. | 1. Initiator and Temperature Matching: Ensure the initiator's half-life is appropriate for the reaction temperature. Consider a different initiator or adjust the temperature. 2. Purify Monomer and Solvent: Pass the monomer and solvent through a column of activated alumina (B75360) or silica (B1680970) to remove inhibitors. 3. Verify Solubility: Confirm the solubility of this compound in the chosen solvent at the reaction concentration and temperature before starting the polymerization. |
| TVM-P03 | The resulting polymer has poor mechanical properties or is insoluble. | 1. High Degree of Crosslinking: Inherent to this compound, leading to a brittle and insoluble network. 2. Inhomogeneous Polymerization: Poor mixing or localized "hot spots" can lead to a non-uniform polymer network. | 1. Control Crosslinking: Consider copolymerization with a monofunctional vinyl monomer to reduce the crosslink density. 2. Improve Mixing: Ensure vigorous and consistent stirring throughout the polymerization process. |
| TVM-P04 | Polymerization kinetics are not reproducible between batches. | 1. Variable Solvent Purity: Trace impurities (e.g., water, other organic compounds) can significantly affect radical polymerization. 2. Inconsistent Inhibitor Removal: The level of residual inhibitor may vary. | 1. Use High-Purity Solvents: Always use solvents from a reliable source and consider redistilling or purifying them before use. 2. Standardize Purification Procedures: Implement a consistent and validated method for inhibitor removal. |
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the polymerization of vinyl monomers?
A1: Solvent polarity can significantly influence the kinetics of radical polymerization. In some systems, such as Atom Transfer Radical Polymerization (ATRP), the rate of the activation step can be orders of magnitude faster in polar solvents like DMSO compared to non-polar solvents like ethyl acetate.[1][2] This is often due to the stabilization of polar transition states or intermediates. For classical free-radical polymerization, the effect can be less pronounced but is still important, especially when hydrogen bonding between the solvent and the monomer or growing polymer chain is possible.[2]
Q2: What are the key solvent properties to consider for this compound polymerization?
A2: The primary considerations for selecting a solvent for this compound polymerization include:
-
Solubility: The solvent must be able to dissolve the monomer, the resulting polymer (up to the gel point), and the initiator.
-
Inertness: The solvent should not participate in chain transfer reactions unless this is a desired outcome to control molecular weight.
-
Boiling Point: The boiling point should be suitable for the intended reaction temperature, allowing for effective heat dissipation without excessive solvent loss.
-
Polarity: As discussed, polarity can influence reaction kinetics. A systematic study of solvents with varying polarities is recommended to optimize the process.
Q3: Is it possible to synthesize a soluble polymer from this compound?
A3: Due to its tetrafunctionality, the homopolymerization of this compound will inevitably lead to a highly crosslinked, insoluble network. To obtain a soluble polymer, one would need to employ strategies that prevent or control the crosslinking reaction. This could potentially involve techniques like controlled radical polymerization to create well-defined polymer architectures or copolymerization with a large excess of a monovinyl monomer.
Experimental Protocols
General Protocol for Investigating Solvent Effects on this compound Polymerization Kinetics
This protocol outlines a general approach to systematically study the influence of different solvents on the polymerization of this compound.
-
Monomer and Solvent Preparation:
-
Purify this compound by passing it through a column of activated basic alumina to remove any inhibitors.
-
Dry and deoxygenate all solvents prior to use. For example, solvents can be refluxed over a suitable drying agent and then distilled under an inert atmosphere.
-
Deoxygenate solvents by sparging with nitrogen or argon for at least 30 minutes.
-
-
Polymerization Setup:
-
Assemble a reaction vessel (e.g., a three-necked flask) equipped with a magnetic stirrer, a condenser, a nitrogen/argon inlet, and a temperature probe.
-
Place the reaction vessel in a temperature-controlled bath.
-
-
Reaction Procedure:
-
In a typical experiment, charge the reaction vessel with the desired solvent and this compound monomer under an inert atmosphere.
-
Allow the mixture to reach the desired reaction temperature.
-
In a separate, sealed vial, dissolve the initiator (e.g., AIBN) in a small amount of the same deoxygenated solvent.
-
Inject the initiator solution into the reaction vessel to start the polymerization.
-
-
Kinetic Monitoring:
-
At timed intervals, withdraw aliquots from the reaction mixture using a deoxygenated syringe.
-
Quench the polymerization in the aliquot by adding an inhibitor (e.g., hydroquinone) and cooling it rapidly in an ice bath.
-
Determine the monomer conversion in each aliquot using techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Data Analysis:
-
Plot monomer conversion as a function of time for each solvent.
-
Determine the initial rate of polymerization from the slope of the conversion versus time plot at early reaction times.
-
Compare the polymerization rates in different solvents to elucidate the effect of solvent properties on the kinetics.
-
Quantitative Data
The following table presents illustrative data on how the activation rate constant (k_act) in Atom Transfer Radical Polymerization (ATRP) can vary with the solvent. While this data is not for this compound, it demonstrates the significant impact that solvent choice can have on polymerization kinetics.
| Solvent | Activation Rate Constant (k_act) [M⁻¹s⁻¹] |
| Dimethyl Sulfoxide (DMSO) | 3.14 x 10⁵ |
| Acetonitrile (MeCN) | 1.58 x 10⁴ |
| N,N-Dimethylformamide (DMF) | 7.94 x 10³ |
| Anisole | 2.51 x 10³ |
| Ethyl Acetate | 9.41 x 10² |
Data adapted from a study on the ATRP of a different monomer system and is intended for illustrative purposes only.[1][2]
Visualizations
Experimental Workflow for Studying Solvent Effects
References
Technical Support Center: Stabilization of Tetravinylmethane for Long-Term Storage
Disclaimer: Specific quantitative data on the long-term stability and stabilization of tetravinylmethane is limited in publicly available literature. The following guidance is based on general principles for the storage and handling of highly reactive vinyl monomers and analogous compounds. Researchers should always perform small-scale stability tests under their specific laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during long-term storage?
A1: The primary stability concern for this compound, a poly-olefin, is uncontrolled free-radical polymerization.[1] Due to the presence of four vinyl groups, it is highly susceptible to polymerization initiated by heat, light (UV radiation), or the presence of radical initiators. This can lead to the formation of insoluble polymers, significantly decreasing the purity of the monomer and potentially causing hazardous pressure buildup in sealed containers. A secondary concern is oxidation, as reactive alkenes can react with atmospheric oxygen.
Q2: What are the visible signs of this compound degradation?
A2: Visible signs of degradation include:
-
Increased viscosity or gel formation: This indicates the onset of polymerization.
-
Precipitation of a solid (polymer): Advanced polymerization will result in the formation of a white, insoluble polymer.
-
Discoloration (yellowing): This may suggest oxidation or the presence of impurities.
-
Pressure buildup in the storage container: Polymerization is an exothermic process that can lead to an increase in vapor pressure.
Q3: What are the recommended general storage conditions for this compound?
A3: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, typically 2-8 °C, to reduce the rate of thermal polymerization. Some highly reactive monomers are stored at temperatures below 0°C.
-
Light: Store in an amber or opaque container to protect it from light, which can initiate photopolymerization.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and minimize contact with oxygen, which can act as a radical initiator.
-
Inhibitor: Store with an appropriate polymerization inhibitor.
Q4: Which inhibitors are suitable for stabilizing this compound?
A4: While specific studies on this compound are scarce, inhibitors commonly used for other vinyl monomers are likely to be effective. These are typically radical scavengers.[1] The choice of inhibitor may depend on the intended downstream application and the ease of its removal. Common classes of inhibitors include:
-
Phenolic compounds: Hydroquinone (HQ), 4-methoxyphenol (B1676288) (MEHQ), and butylated hydroxytoluene (BHT).
-
Nitroxide stable radicals: (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO).
-
Aromatic amines: Phenylenediamines.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Increased Viscosity or Gel Formation | Onset of polymerization due to inhibitor depletion, exposure to heat or light. | 1. Immediately cool the sample to 0-4 °C.2. Check the concentration of the inhibitor. If depleted, add more inhibitor (if the monomer is still liquid).3. If significant polymerization has occurred, the batch may not be salvageable. Consider safe disposal. |
| Solid Precipitate Observed | Advanced polymerization. | 1. Do not attempt to redissolve the polymer.2. The liquid monomer may still be usable after careful separation from the solid. The purity should be checked analytically.3. Review storage conditions to prevent further polymerization of remaining stock. |
| Discoloration of the Liquid | Oxidation or presence of impurities from synthesis or storage container. | 1. Purge the container with an inert gas (argon or nitrogen).2. Consider repurification by distillation, ensuring an appropriate inhibitor is present in the distillation pot. |
| Pressure Buildup in Container | Uncontrolled, exothermic polymerization. | 1. EXTREME CAUTION IS ADVISED. This is a potentially hazardous situation.2. If safe to do so, vent the container in a well-ventilated fume hood.3. Cool the container immediately in an ice bath.4. Once stabilized, consider immediate use or safe disposal. |
Data Summary
| Inhibitor Class | Examples | Typical Concentration (ppm) | Mechanism of Action | Considerations |
| Phenolic | Hydroquinone (HQ), 4-Methoxyphenol (MEHQ), Butylated hydroxytoluene (BHT) | 10 - 1000 | Radical Scavenging (requires oxygen for full efficacy) | Can be removed by alkaline wash. May color the monomer. |
| Nitroxide Radicals | TEMPO, 4-Hydroxy-TEMPO | 10 - 200 | Radical Scavenging (oxygen-independent) | Highly efficient. May be more expensive. |
| Aromatic Amines | Phenylenediamines | 50 - 500 | Radical Scavenging | Can be highly effective but may cause discoloration. |
Experimental Protocols
Protocol 1: General Procedure for Inhibitor Addition to this compound
-
Preparation: Work in a well-ventilated fume hood. Ensure the this compound is cooled to 0-4 °C in an ice bath.
-
Inhibitor Stock Solution: Prepare a stock solution of the chosen inhibitor (e.g., 1% w/v BHT in a compatible, dry, and inert solvent like anhydrous hexane).
-
Addition: Under a gentle stream of inert gas (argon or nitrogen), add the required volume of the inhibitor stock solution to the cold this compound to achieve the desired final concentration (e.g., 100 ppm).
-
Mixing: Gently swirl the container to ensure homogenous distribution of the inhibitor.
-
Storage: Seal the container tightly under the inert atmosphere and store it at the recommended low temperature and protected from light.
Protocol 2: Monitoring this compound Purity During Storage
-
Sampling: Under an inert atmosphere, carefully extract a small aliquot (e.g., 100 µL) from the stored this compound.
-
Analytical Method: Use Gas Chromatography (GC) with a Flame Ionization Detector (FID) to assess the purity.
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent).
-
Injection: Use a split injection to avoid column overload.
-
Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute any potential higher molecular weight oligomers.
-
-
Data Analysis: Integrate the peak area of this compound and any other observed peaks. A decrease in the relative peak area of this compound over time indicates degradation. The appearance of broader peaks at higher retention times may suggest the formation of oligomers or polymers.
Visualizations
Decomposition Pathway: Radical Polymerization
The primary decomposition pathway for this compound is free-radical polymerization. This process can be broken down into three main stages: initiation, propagation, and termination.
Caption: Free-radical polymerization of a vinyl monomer.
Inhibition Mechanism: Radical Scavenging
Polymerization inhibitors act by intercepting the propagating radical species, forming a stable, non-reactive species, and thus terminating the polymerization chain reaction.
Caption: Inhibition of polymerization by a radical scavenger.
Experimental Workflow: Stabilization and Storage
This workflow outlines the key steps for ensuring the long-term stability of this compound.
Caption: Workflow for stabilizing and storing this compound.
References
Validation & Comparative
A Comparative Guide to Divinylbenzene and the Prospective Tetravinylmethane as Crosslinking Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science, the selection of an appropriate crosslinking agent is paramount in tailoring the final properties of a material. Crosslinkers transform linear polymer chains into three-dimensional networks, profoundly influencing their mechanical strength, thermal stability, and solvent resistance. Divinylbenzene (DVB) stands as a widely utilized and extensively characterized difunctional crosslinker. This guide provides a comprehensive comparison of DVB with the theoretical potential of tetravinylmethane (TVM), a tetrafunctional analogue.
While extensive experimental data for DVB is readily available, research on TVM as a crosslinking agent is notably sparse, limiting a direct quantitative comparison. This guide, therefore, presents a thorough analysis of DVB's performance, supported by experimental data, and complements it with a theoretical exploration of the anticipated properties of polymers crosslinked with TVM, based on fundamental principles of polymer chemistry.
Fundamental Differences in Network Formation
The functionality of a crosslinker—the number of polymer chains it can connect—dictates the architecture of the resulting polymer network.
-
Divinylbenzene (DVB): As a difunctional monomer, each DVB molecule can connect two polymer chains. This leads to the formation of a classic crosslinked network, with the density of crosslinks being directly related to the concentration of DVB.
-
This compound (TVM): With four vinyl groups, a single TVM molecule can theoretically link up to four distinct polymer chains. This higher functionality is expected to lead to a significantly more complex and densely crosslinked network at lower concentrations compared to DVB. The resulting polymer architecture could range from highly branched structures to tightly knit networks, depending on the polymerization conditions.
Chemical Structures
Caption: Chemical structures of Divinylbenzene and this compound.
Performance Comparison of Divinylbenzene
The properties of polymers crosslinked with DVB have been extensively studied, particularly in the context of polystyrene (PS). The concentration of DVB is a critical parameter that allows for the fine-tuning of the material's characteristics.
Mechanical Properties of DVB-Crosslinked Polystyrene
Increasing the concentration of DVB in polystyrene copolymers generally leads to a more rigid and stronger material. Molecular dynamics simulations have shown that with an increase in DVB content, the elastic modulus, bulk modulus, and shear modulus of crosslinked polystyrene increase. For instance, compared to uncrosslinked polystyrene, systems with increasing DVB content showed significant enhancements in these moduli.[1][2] The network structure formed by adding DVB also improves the yield stress and tensile resistance of polystyrene.[3]
| DVB Content (% by weight) | Young's Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 | ~2.8 | ~40 | ~2.5 |
| 5 | Increased | Increased | Decreased |
| 10 | 5.2 ± 0.22[4] | Increased | Decreased |
| 20 | Significantly Increased | Significantly Increased | Significantly Decreased |
Note: The values presented are indicative and can vary based on the specific polymerization conditions and testing methods. The general trend of increasing modulus and strength with increasing DVB content is consistently observed.
Thermal Properties of DVB-Crosslinked Polymers
The introduction of DVB as a crosslinker significantly enhances the thermal stability of polymers. The three-dimensional network restricts the thermal motion of polymer chains, thus requiring more energy for thermal degradation.
Thermogravimetric analysis (TGA) of poly(methyl methacrylate)-co-divinylbenzene polymers shows an increase in the onset temperature of degradation and char formation as the amount of DVB is increased.[1] For poly(styrene-co-divinylbenzene) microspheres, the onset of thermal degradation temperature increased from 339.8 to 376.9 °C with higher DVB content.[5] Furthermore, for highly crosslinked poly-divinylbenzene (PDVB), the onset of decomposition occurs at 296°C, with 50% mass loss at 456°C.[4]
| DVB Content (mol %) | Onset Decomposition Temperature (°C) | Char Yield at 600°C (%) | Glass Transition Temperature (Tg) (°C) |
| 0 (Linear Polystyrene) | ~300 | < 5 | ~100 |
| 5 | ~340 | Increased | Increased |
| 10 | ~350 | Increased | Significantly Increased |
| 20 | >370[5] | Significantly Increased | May not be observable[5] |
Note: Higher DVB concentrations can lead to such a high degree of crosslinking that a distinct glass transition may no longer be observable by techniques like DSC.
Experimental Protocols
Suspension Polymerization of Styrene (B11656) and Divinylbenzene
This protocol describes a common method for preparing crosslinked polystyrene beads.
Materials:
-
Styrene (monomer)
-
Divinylbenzene (DVB) (crosslinker, e.g., 55% purity)
-
Benzoyl peroxide (initiator)
-
Poly(vinyl alcohol) (PVA) (suspending agent)
-
Deionized water
Procedure:
-
Aqueous Phase Preparation: Dissolve a specific amount of PVA (e.g., 0.1 g) in deionized water (e.g., 70 mL) in a reaction flask equipped with a mechanical stirrer, condenser, and nitrogen inlet. Heat the mixture to dissolve the PVA completely.[6]
-
Organic Phase Preparation: In a separate beaker, prepare a solution of the desired amounts of styrene and DVB. Dissolve the benzoyl peroxide initiator in this monomer mixture. The ratio of styrene to DVB will determine the degree of crosslinking.[6][7]
-
Suspension Formation: While vigorously stirring the aqueous phase, slowly add the organic phase to form a fine suspension of monomer droplets. The stirring speed is crucial for controlling the final bead size.[6]
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 75-90°C) under a nitrogen atmosphere to initiate polymerization. Maintain the temperature and stirring for several hours (e.g., 6 hours at 75°C followed by 18 hours at 90°C) to ensure high conversion.[8]
-
Work-up: After the polymerization is complete, cool the mixture while stirring. Filter the resulting polymer beads and wash them thoroughly with hot water and then with a solvent like ethanol (B145695) or propanol (B110389) to remove any unreacted monomers and the suspending agent.[6][7]
-
Drying: Dry the washed beads in a vacuum oven at a moderate temperature (e.g., 50-70°C) to a constant weight.[7]
Experimental Workflow for Crosslinker Evaluation
Caption: A typical workflow for the synthesis and characterization of crosslinked polymers.
Theoretical Implications of a Tetrafunctional Crosslinker (this compound)
While experimental data is lacking, the tetrafunctionality of TVM suggests several theoretical advantages and challenges compared to DVB.
-
Higher Crosslinking Efficiency: TVM is expected to be a much more efficient crosslinking agent. A lower molar concentration of TVM should be required to achieve a similar crosslink density as a higher concentration of DVB. This could be advantageous in applications where minimizing the amount of crosslinker is desirable.
-
Lower Gel Point: The gel point, the stage at which an infinite network first forms, is predicted to occur at a much lower monomer conversion for TVM compared to DVB at the same molar concentration. This is a direct consequence of its higher functionality, which accelerates the formation of a spanning network.
-
Potential for Highly Branched Architectures: At very low concentrations, TVM could potentially lead to the formation of highly branched, soluble polymers before the gel point is reached. This is in contrast to DVB, which more readily leads to crosslinked, insoluble networks. The synthesis of such hyperbranched polymers is an area of significant research interest due to their unique properties, such as low viscosity and high solubility.
-
Challenges in Controlling Network Homogeneity: The high reactivity and functionality of TVM might also present challenges. It could lead to the formation of heterogeneous networks with regions of very high crosslink density, potentially creating internal stresses and making the material more brittle. Controlling the polymerization kinetics to achieve a uniform network would be a critical experimental challenge.
Conclusion
Divinylbenzene is a well-established and versatile difunctional crosslinker, offering predictable control over the mechanical and thermal properties of a wide range of polymers. Its performance is extensively documented, making it a reliable choice for numerous applications.
This compound, as a tetrafunctional crosslinker, holds significant theoretical promise for creating polymers with potentially superior properties, such as higher thermal stability and mechanical strength at lower crosslinker concentrations. Its ability to form highly branched structures also opens up possibilities for novel polymer architectures. However, the current lack of experimental data on the polymerization of TVM and the characterization of the resulting polymers means that its practical advantages and challenges remain largely unexplored.
Further research into the synthesis and application of multifunctional crosslinking agents like this compound is crucial. Such studies would not only broaden the palette of tools available to polymer scientists but could also lead to the development of new materials with enhanced performance characteristics for advanced applications in drug development and beyond.
References
A Comparative Analysis of Tetrafunctional Monomers in Polymerization: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate monomers is a critical step in designing polymers with tailored properties. Tetrafunctional monomers, with their ability to form highly crosslinked networks, offer a unique set of characteristics desirable for advanced applications. This guide provides a comparative analysis of common tetrafunctional monomers used in various polymerization techniques, supported by experimental data and detailed protocols.
This comprehensive overview examines the performance of tetrafunctional acrylates, methacrylates, and epoxies, focusing on key parameters such as polymerization kinetics, and the mechanical and thermal properties of the resulting polymers.
Performance Comparison of Tetrafunctional Monomers
The selection of a tetrafunctional monomer significantly impacts the final properties of the polymer network. The following tables summarize quantitative data from various studies, offering a comparative look at their performance.
Photopolymerization of Tetrafunctional Acrylates and Methacrylates
Free-radical photopolymerization is a widely used technique for curing coatings, adhesives, and biomaterials. The functionality of the monomer plays a crucial role in the polymerization rate and the final conversion of double bonds.
| Monomer | Functionality | Polymerization Rate (Rp) | Final Conversion (%) | Glass Transition Temp. (Tg) (°C) | Key Characteristics |
| Pentaerythritol Tetraacrylate (PETA) | 4 | High | ~60-70% | 90-110 | High crosslink density, good hardness and scratch resistance.[1][2] |
| Di(trimethylolpropane) Tetraacrylate (Di-TMPTA) | 4 | High | ~65-75% | 85-105 | Good chemical resistance and thermal stability.[1] |
| Ethoxylated Pentaerythritol Tetraacrylate | 4 | Moderate to High | ~70-80% | 40-60 | Increased flexibility compared to PETA, lower shrinkage. |
| Pentaerythritol Tetramethacrylate | 4 | Lower than acrylates | ~50-60% | 120-140 | Higher Tg and thermal stability compared to tetraacrylates.[1] |
Note: Polymerization conditions such as photoinitiator type and concentration, light intensity, and temperature significantly influence the reaction kinetics and final properties. The data presented is a general comparison under typical photopolymerization conditions.
Properties of Polymers from Tetrafunctional Epoxy Resins
Epoxy resins are known for their excellent adhesion, chemical resistance, and mechanical properties. Tetrafunctional epoxy monomers contribute to high crosslink density and superior thermal stability.
| Monomer/Resin System | Functionality | Tensile Strength (MPa) | Flexural Modulus (GPa) | Glass Transition Temp. (Tg) (°C) | Key Characteristics |
| Tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM) | 4 | 70-90 | 3.0-4.0 | 200-240 | High thermal stability, widely used in aerospace composites. |
| Pentaerythritol tetraglycidyl ether (PETGE) | 4 | 60-80 | 2.5-3.5 | 150-180 | Lower viscosity than TGDDM, good mechanical properties. |
| Tetraphenylolethane glycidyl (B131873) ether (TPEGE) | 4 | 80-100 | 3.5-4.5 | 220-260 | Excellent thermal and dimensional stability. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of polymers. Below are representative methodologies for key polymerization techniques involving tetrafunctional monomers.
Protocol 1: UV-Initiated Free-Radical Polymerization of Tetrafunctional Acrylates
This protocol describes a typical procedure for the photopolymerization of a tetrafunctional acrylate (B77674) monomer.
Materials:
-
Tetrafunctional acrylate monomer (e.g., Pentaerythritol Tetraacrylate, PETA)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (if required for viscosity adjustment, e.g., acetone)
-
Substrate (e.g., glass slides)
Procedure:
-
Preparation of the Formulation: In a light-protected container, dissolve the photoinitiator (e.g., 2 wt%) in the tetrafunctional acrylate monomer. If necessary, add a solvent to adjust the viscosity. Stir the mixture until a homogeneous solution is obtained.
-
Coating: Apply a thin film of the formulation onto the substrate using a spin coater or a film applicator to ensure a uniform thickness.
-
UV Curing: Expose the coated substrate to a UV light source (e.g., a medium-pressure mercury lamp) with a specific intensity (e.g., 100 mW/cm²) for a defined period. The curing time will depend on the monomer reactivity, photoinitiator concentration, and light intensity.
-
Characterization: After curing, the polymer film can be characterized for its properties.
-
Conversion: The degree of double bond conversion can be determined using Fourier-Transform Infrared (FTIR) spectroscopy by monitoring the decrease in the acrylate double bond peak area (e.g., around 1635 cm⁻¹).
-
Mechanical Properties: Tensile strength and modulus can be measured using a universal testing machine on freestanding films.
-
Thermal Properties: The glass transition temperature (Tg) can be determined using Differential Scanning Calorimetry (DSC).
-
Protocol 2: Suspension Polymerization of Tetrafunctional Monomers
This protocol outlines a general procedure for suspension polymerization, which is suitable for producing polymer beads.
Materials:
-
Tetrafunctional monomer (e.g., Di(trimethylolpropane) Tetraacrylate)
-
Initiator (e.g., benzoyl peroxide)
-
Suspending agent (e.g., polyvinyl alcohol, PVA)
-
Aqueous phase (deionized water)
-
Organic phase (monomer and initiator)
Procedure:
-
Aqueous Phase Preparation: Dissolve the suspending agent (e.g., 1 wt% PVA) in deionized water in a reaction vessel equipped with a mechanical stirrer, a condenser, and a nitrogen inlet.
-
Organic Phase Preparation: In a separate container, dissolve the initiator (e.g., 1 wt% benzoyl peroxide) in the tetrafunctional monomer.
-
Dispersion: Add the organic phase to the aqueous phase while stirring vigorously to form a stable suspension of monomer droplets. The droplet size can be controlled by the stirring speed.
-
Polymerization: Heat the reaction mixture to the desired polymerization temperature (e.g., 70-80 °C) under a nitrogen atmosphere. Maintain the temperature and stirring for several hours to allow for complete polymerization.
-
Work-up: After the polymerization is complete, cool the mixture and filter the polymer beads. Wash the beads with water and then with a suitable solvent (e.g., methanol) to remove any unreacted monomer and initiator.
-
Drying: Dry the polymer beads in a vacuum oven at a moderate temperature.
-
Characterization: The resulting polymer beads can be characterized for their particle size distribution, morphology (using Scanning Electron Microscopy - SEM), and thermal properties (using DSC and Thermogravimetric Analysis - TGA).
Visualizing Polymerization Processes
The following diagrams, generated using Graphviz, illustrate the logical workflows of the described polymerization techniques.
Caption: Workflow of Free-Radical Polymerization.
Caption: Workflow of Suspension Polymerization.
References
A Comparative Guide to the Mechanical Properties of Highly Crosslinked Polymers
For researchers, scientists, and drug development professionals, understanding the mechanical properties of polymers is crucial for designing advanced materials and delivery systems. This guide provides a comparative analysis of the mechanical characteristics of highly crosslinked polymers, with a focus on systems derived from tetra-functional monomers. Due to the limited availability of specific data on tetravinylmethane polymers, this guide will utilize polymers crosslinked with pentaerythritol (B129877) tetraacrylate (PETA) as a representative example of a highly dense polymer network.[1][2][3] The principles and characterization techniques discussed are broadly applicable to other highly crosslinked polymer systems.
Quantitative Data on Mechanical Properties
The following table summarizes the mechanical properties of a polyacrylate (a copolymer of methyl methacrylate (B99206) and butyl acrylate) emulsion film modified with varying concentrations of the tetra-functional crosslinking agent, pentaerythritol tetraacrylate (PETA).[4] For comparison, data for a conventional, less crosslinked polymer, Ultra-High Molecular Weight Polyethylene (UHMWPE), is also included.[5]
Table 1: Comparison of Mechanical Properties of a PETA-Crosslinked Polyacrylate and Conventional UHMWPE
| Property | Unmodified Polyacrylate | 1.0% PETA-Modified Polyacrylate | Conventional UHMWPE | Highly Crosslinked UHMWPE | Test Standard (Typical) |
| Tensile Strength (MPa) | 1.35 | 3.03 | 48 | 45 | ASTM D638 / ISO 527-1 |
| Elongation at Break (%) | - | 171.7 | 450 | 320 | ASTM D638 / ISO 527-1 |
| Young's Modulus (GPa) | - | - | 1.1 | 1.0 | ASTM D638 / ISO 527-1 |
| Water Absorption (%) | - | 4.7 | - | - | ASTM D570 |
Data for polyacrylate films sourced from Jiao et al. (2014)[4]. Data for UHMWPE sourced from research on medical-grade polymers[5]. Note that direct comparison should be made with caution due to the different base polymer systems.
The data clearly indicates that the addition of a tetra-functional crosslinker like PETA significantly increases the tensile strength of the polyacrylate film.[4] In contrast, increasing the crosslink density in UHMWPE can lead to a slight decrease in tensile strength and a more significant reduction in ductility (elongation at break).[5]
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible characterization of polymer mechanical properties. Below are protocols for key experiments.
Tensile Testing
Objective: To determine the tensile strength, Young's modulus, and elongation at break of a polymer.
Standard: ASTM D638 is a widely used standard for testing the tensile properties of plastics.[6][7][8]
Methodology:
-
Specimen Preparation: Polymer samples are molded or cut into a "dog-bone" or dumbbell shape (Type I or Type II specimens are common) to ensure that stress is concentrated in the central region and failure occurs away from the grips.[6][8] The dimensions of the specimen must be precisely measured.
-
Conditioning: Specimens are conditioned at a specific temperature and humidity for a set period before testing, as environmental factors can influence mechanical properties.[6]
-
Instrumentation: A calibrated Universal Testing Machine (UTM) equipped with suitable grips is used.[6]
-
Procedure:
-
Data Analysis: The recorded data is used to generate a stress-strain curve. From this curve, the tensile strength (maximum stress before failure), Young's modulus (stiffness, from the initial linear portion of the curve), and elongation at break (ductility) are calculated.[6]
Dynamic Mechanical Analysis (DMA)
Objective: To characterize the viscoelastic properties of a polymer, including its stiffness (storage modulus) and damping characteristics (loss modulus), and to identify thermal transitions like the glass transition temperature (Tg).[10][11]
Methodology:
-
Specimen Preparation: Samples are typically prepared as rectangular bars of uniform dimensions (e.g., 25 mm x 6 mm x 1 mm).[12]
-
Instrumentation: A Dynamic Mechanical Analyzer is used. Common testing modes include three-point bending, single or dual cantilever, and tension.[12][13]
-
Procedure (Temperature Sweep):
-
The specimen is mounted in the appropriate fixture.
-
A sinusoidal stress or strain is applied to the sample at a constant frequency (e.g., 1 Hz).[13][14]
-
The temperature is ramped at a controlled rate (e.g., 10°C/minute) over the desired range, often in an inert atmosphere like nitrogen.[13]
-
The instrument measures the resulting strain or stress and the phase lag between the applied and resulting waves.
-
-
Data Analysis: The storage modulus (E'), representing the elastic response, and the loss modulus (E''), representing the viscous response, are calculated as a function of temperature. The glass transition temperature (Tg) is often identified as the peak of the tan delta curve (the ratio of loss modulus to storage modulus) or the onset of a significant drop in the storage modulus.[10][13]
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a polymer sample as a function of temperature, allowing for the determination of thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[15][16][17]
Methodology:
-
Specimen Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and sealed in a small aluminum pan.[18]
-
Instrumentation: A Differential Scanning Calorimeter, which has two heating platforms—one for the sample pan and one for an empty reference pan.[15]
-
Procedure:
-
The sample and reference pans are placed in the DSC cell.
-
The temperature of the cell is programmed to increase and/or decrease at a constant rate (e.g., 10°C/min).[15]
-
The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.
-
-
Data Analysis: The resulting thermogram plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like crystallization) appear as peaks, while the glass transition appears as a step change in the baseline.[19]
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and composition of a polymer by measuring changes in its mass as a function of temperature in a controlled atmosphere.[20][21]
Methodology:
-
Specimen Preparation: A small sample of the polymer is placed in a tared pan.
-
Instrumentation: A Thermogravimetric Analyzer, which consists of a precision microbalance and a programmable furnace.[20]
-
Procedure:
-
The sample pan is suspended from the microbalance within the furnace.
-
The furnace heats the sample according to a specified temperature program (e.g., a linear ramp) in a controlled atmosphere (e.g., nitrogen for inert conditions, or air for oxidative conditions).[20]
-
The mass of the sample is continuously recorded as the temperature increases.
-
-
Data Analysis: A TGA curve of mass versus temperature is generated. The onset of mass loss indicates the beginning of thermal degradation. The amount of mass lost at different stages can provide information about the composition of the polymer, such as the amount of volatile components, polymer content, and inorganic filler content.[22]
Visualizations
Logical Relationship: Effect of Crosslinking on Polymer Properties
Caption: Relationship between increased crosslink density and key mechanical and physical properties of polymers.
Experimental Workflow: Polymer Mechanical and Thermal Characterization
Caption: A typical experimental workflow for the mechanical and thermal characterization of a new polymer system.
References
- 1. polysciences.com [polysciences.com]
- 2. Pentaerythritol tetraacrylate - Wikipedia [en.wikipedia.org]
- 3. Pentaerythritol tetraacrylate | 4986-89-4 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. How to Measure Tensile Strength in Polymers: ASTM D638 Explained [eureka.patsnap.com]
- 7. scribd.com [scribd.com]
- 8. insights.globalspec.com [insights.globalspec.com]
- 9. Tensile Testing of Plastics: Procedures and Standards [devotrans.com]
- 10. Dynamic mechanical analysis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Sample Preparation – DMA – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. pbipolymer.com [pbipolymer.com]
- 14. Basics of Dynamic Mechanical Analysis (DMA) | Anton Paar Wiki [wiki.anton-paar.com]
- 15. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 16. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 17. smithers.com [smithers.com]
- 18. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 19. azom.com [azom.com]
- 20. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 21. sump4.com [sump4.com]
- 22. eng.uc.edu [eng.uc.edu]
A Comparative Guide to the Thermal Stability of Tetravinylmethane Crosslinked Materials
For researchers, scientists, and drug development professionals, the thermal stability of polymeric materials is a critical parameter influencing their application in demanding environments. Tetravinylmethane (TVM) presents a compelling option as a crosslinking agent due to its tetrafunctionality, which theoretically allows for the formation of highly dense and robust polymer networks. However, a comprehensive review of publicly available scientific literature reveals a notable scarcity of specific experimental data on the thermal properties of TVM-crosslinked materials.
To provide a valuable comparative framework, this guide will leverage available data for materials crosslinked with divinylbenzene (B73037) (DVB), a widely studied bifunctional vinyl crosslinking agent. By comparing the known thermal performance of DVB-crosslinked polymers with the anticipated properties of TVM-crosslinked materials—based on fundamental principles of polymer chemistry—researchers can gain valuable insights. The higher functionality of TVM is expected to result in a greater crosslink density at equivalent weight percentages, which typically correlates with enhanced thermal stability.
Comparative Analysis of Crosslinking Agents
The thermal stability of a crosslinked polymer is intrinsically linked to its network structure. Divinylbenzene, with its two vinyl groups, forms bridges between polymer chains. This compound, possessing four vinyl groups, can create a more complex and interconnected three-dimensional network. This increased connectivity is anticipated to restrict the thermal motion of polymer chains more effectively, thus requiring higher energy to initiate thermal degradation.
Data Presentation
The following table summarizes typical thermal properties for polymers crosslinked with divinylbenzene. This data, compiled from various studies, serves as a benchmark for estimating the performance of TVM-crosslinked counterparts. It is important to note that these values can vary depending on the base polymer, the concentration of the crosslinking agent, and the polymerization conditions.
| Crosslinking Agent | Base Polymer | Crosslinker Conc. (% w/w) | Onset Decomposition Temp. (TGA, °C) | Char Yield at 600°C (TGA, %) | Glass Transition Temp. (DSC, °C) |
| Divinylbenzene (DVB) | Polystyrene | 5 - 75 mol% | 339.8 - 376.9 | Increased with DVB content | Not observed (fully crosslinked) |
| Divinylbenzene (DVB) | Poly(methyl methacrylate) | 10 - 40 | Increased stability | Increased with DVB content | Increases with DVB content |
| This compound (TVM) | (Anticipated) | - | > DVB-crosslinked | > DVB-crosslinked | > DVB-crosslinked |
Note: Data for DVB is synthesized from multiple sources. Specific values are highly dependent on experimental conditions. The anticipated performance of TVM is based on its higher functionality.
Experimental Protocols
To facilitate independent and comparative studies, detailed methodologies for the key thermal analysis techniques are provided below.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the crosslinked polymer.
Apparatus: Thermogravimetric Analyzer.
Procedure:
-
A small sample of the crosslinked polymer (typically 5-10 mg) is accurately weighed and placed in a tared TGA pan (e.g., platinum or alumina).
-
The sample is heated in the TGA furnace from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).
-
The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, to prevent oxidative degradation.
-
The weight of the sample is continuously monitored and recorded as a function of temperature.
-
The onset decomposition temperature is determined as the temperature at which a significant weight loss begins. The char yield is the percentage of the initial sample mass remaining at the end of the experiment.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the crosslinked polymer.
Apparatus: Differential Scanning Calorimeter.
Procedure:
-
A small, weighed sample of the crosslinked polymer (typically 5-10 mg) is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program. A typical program involves an initial heating ramp to erase the thermal history, followed by a controlled cooling ramp, and a final heating ramp at a constant rate (e.g., 10°C/min).
-
The heat flow to the sample required to maintain it at the same temperature as the reference is measured.
-
The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the thermal stability analysis of crosslinked polymers and the anticipated relationship between crosslinker functionality and thermal stability.
Caption: Workflow for the synthesis and thermal analysis of crosslinked polymers.
Caption: Logical relationship between crosslinker functionality and thermal stability.
The Enigmatic Potential of Tetravinylmethane: A Comparative Guide to High-Performance Adhesives for Scientific Applications
While tetravinylmethane presents a theoretically promising backbone for novel polymer synthesis due to its unique tetra-functional vinyl structure, a comprehensive evaluation of its performance as a standalone adhesive is currently challenged by a lack of available research and quantitative data. This guide, therefore, provides a comparative analysis of established high-performance adhesives—biocompatible epoxies, cyanoacrylates, and silicones—commonly employed by researchers, scientists, and drug development professionals. The performance of these alternatives is substantiated by experimental data and standardized testing protocols, offering a practical framework for adhesive selection in critical scientific applications.
Performance Comparison of Biocompatible Adhesives
For researchers and professionals in drug development, the selection of an appropriate adhesive is critical, often governed by stringent requirements for biocompatibility, bond strength, and compatibility with sterilization methods. The following tables summarize the key performance indicators for three major classes of biocompatible adhesives.
Table 1: Mechanical and Curing Properties
| Adhesive Type | Shear Strength (MPa) | Cure Time | Temperature Resistance (°C) | Flexibility |
| Biocompatible Epoxy | 15 - 30+ | Minutes to Hours (Heat Accelerated) | -55 to 150+ | Low to Medium |
| Cyanoacrylate | 5 - 20[1][2] | Seconds to Minutes | -55 to 80 | Low |
| Silicone | 1 - 5 | Minutes to Days (Moisture/Heat Cure) | -60 to 200+ | High |
Table 2: Biocompatibility and Sterilization Compatibility
| Adhesive Type | Biocompatibility (ISO 10993) | Common Sterilization Methods | Key Features |
| Biocompatible Epoxy | Yes (USP Class VI / ISO 10993 options available)[3] | Autoclave, Ethylene Oxide (EtO), Gamma Radiation | High strength, excellent chemical resistance.[3] |
| Cyanoacrylate | Yes (for specific formulations)[4][5] | Ethylene Oxide (EtO), Gamma Radiation | Rapid bonding, ideal for quick assembly.[4] |
| Silicone | Yes (medical grades are common) | Autoclave, Ethylene Oxide (EtO), Gamma Radiation | High flexibility, excellent for sealing and bonding dissimilar materials. |
Experimental Protocols for Adhesive Performance Evaluation
To ensure reliable and reproducible data, the performance of medical and research-grade adhesives is evaluated using standardized testing protocols. Below are detailed methodologies for key experiments.
Shear Strength Testing (ASTM D1002)
The lap shear test is a common method to determine the shear strength of an adhesive bond.[6][7][8][9][10]
Objective: To measure the maximum shear stress an adhesive can withstand between two bonded substrates.
Methodology:
-
Specimen Preparation: Two substrate strips (e.g., metal, plastic) are bonded together with the adhesive, creating a single lap joint with a defined overlap area.[9][10]
-
Curing: The adhesive is allowed to cure according to the manufacturer's specifications.
-
Testing: The bonded specimen is placed in a universal testing machine.[7]
-
Load Application: A tensile load is applied to the specimen at a constant rate of crosshead movement (e.g., 1.3 mm/min) until the bond fails.[9]
-
Data Analysis: The maximum force at failure is recorded, and the shear strength is calculated by dividing the maximum force by the overlap area.[7]
Biocompatibility Testing (ISO 10993 Series)
Biocompatibility testing is crucial for adhesives used in medical devices and in vitro research to ensure they do not elicit a harmful response in biological systems.[11][12][13][14]
Objective: To evaluate the potential biological risks of an adhesive through a series of standardized tests.
Key Tests in the ISO 10993 Series:
-
ISO 10993-5: Cytotoxicity: This in vitro test assesses whether the adhesive causes cell death or inhibits cell growth.[11][15] Extracts of the adhesive are exposed to cultured cells, and the cell viability is measured.[15]
-
ISO 10993-10: Irritation and Skin Sensitization: These tests evaluate the potential of the adhesive to cause skin irritation or an allergic reaction upon contact.[11]
-
ISO 10993-11: Systemic Toxicity: This test determines if substances leaching from the adhesive can cause toxic effects in the body.[11]
-
ISO 10993-4: Hemocompatibility: For adhesives that will come into contact with blood, this test evaluates for adverse reactions such as hemolysis (destruction of red blood cells).[11][15]
-
ISO 10993-6: Implantation: This test assesses the local tissue response to the adhesive when it is implanted in a living organism.[11][15]
Visualizing Experimental Workflows and Decision Making
To aid in the practical application of this information, the following diagrams illustrate a typical experimental workflow for adhesive evaluation and a decision-making process for adhesive selection.
References
- 1. Effect of time on the shear bond strength of cyanoacrylate and composite orthodontic adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of using a new cyanoacrylate adhesive on the shear bond strength of orthodontic brackets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medical Epoxy Adhesives | Selection, Uses & Biocompatibility [epoxysetinc.com]
- 4. specialchem.com [specialchem.com]
- 5. Cyanoacrylate Instant Adhesives in Medical Device Applications: Incure Cyro-Weld™ CM-3 - INCURE INC. [incurelab.com]
- 6. testresources.net [testresources.net]
- 7. Guide to Adhesive Lap Joint Shear Strength Test ASTM D1002 [admet.com]
- 8. universalgripco.com [universalgripco.com]
- 9. Lap Shear Strength of Adhesively Bonded Metal Specimens ASTM D1002 [intertek.com]
- 10. micomlab.com [micomlab.com]
- 11. krylex.com [krylex.com]
- 12. thetapelab.com [thetapelab.com]
- 13. Master ISO 10993 Biocompatibility: Expert Guide for Medical Device Compliance | Operon Strategist [operonstrategist.com]
- 14. tuvsud.com [tuvsud.com]
- 15. epotek.com [epotek.com]
Cross-Validation of Tetravinylmethane Purity: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for specialty chemicals like Tetravinylmethane (C₉H₁₂) is paramount for ensuring reproducibility in research and maintaining quality in pharmaceutical and materials science applications. This guide provides a comprehensive cross-validation of key analytical techniques for assessing the purity of this compound. While direct comparative studies on this specific molecule are not extensively documented in publicly available literature, this guide leverages established analytical principles for volatile organic compounds to present a robust comparative framework. The methodologies and performance data presented are based on well-understood capabilities of each technique for similar analytes.
Data Presentation: A Side-by-Side Comparison
The selection of an appropriate analytical technique for purity determination depends on various factors, including the required accuracy, precision, sensitivity, and the nature of potential impurities. The following table summarizes the expected performance characteristics of the most suitable methods for this compound analysis.
| Performance Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | Elemental Analysis |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by detection of ionized organic compounds in a hydrogen flame. | Quantification based on the direct relationship between the integrated signal intensity of a specific nucleus and the number of those nuclei in the sample, relative to a certified internal standard. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection and identification of compounds. | Combustion of the sample to convert elements into simple gases (e.g., CO₂, H₂O, N₂), which are then measured to determine the elemental composition. |
| Purity Assessment | Indirect (area percent method assumes equal response factors for all impurities, unless calibrated). | Direct, absolute quantification. | Indirect (area percent); primary strength is impurity identification. | Indirect, based on the deviation of measured elemental composition from the theoretical values. |
| Selectivity | High for volatile compounds. | High, based on unique nuclear magnetic environments. | Very High, based on both retention time and mass fragmentation patterns. | Low; does not distinguish between isomers or compounds with the same elemental formula. |
| Sensitivity | High (ng to pg level). | Moderate (µg to mg level). | Very High (pg to fg level). | Low (mg level). |
| Precision (% RSD) | < 2% | < 1% | < 5% | < 0.3% |
| Accuracy (% Recovery) | 98-102% (with appropriate calibration) | 99-101% | 95-105% | Dependent on the purity of the combustion process. |
| Impurity Identification | Limited (based on retention time comparison with standards). | Possible for structurally related impurities if signals are resolved. | Excellent, based on mass spectral library matching. | No. |
| Instrumentation Cost | Low to Moderate. | High. | Moderate to High. | Moderate. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. The following protocols provide a starting point for the purity analysis of this compound.
1. Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is highly suitable for the routine analysis of volatile and thermally stable compounds like this compound.
-
Sample Preparation:
-
Accurately prepare a stock solution of this compound in a high-purity volatile solvent (e.g., hexane (B92381) or pentane) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of impurities.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Injector: Split/splitless inlet at 250°C with a split ratio of 50:1.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 300°C.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time.
-
Calculate the purity using the area percent method: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
For higher accuracy, determine the relative response factors of known impurities and apply them in the calculation.
-
2. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method that provides direct traceability to the International System of Units (SI) and is considered a gold standard for purity assessment.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and a similar mass of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a clean NMR tube. The internal standard should have a simple spectrum that does not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., Chloroform-d) to dissolve the sample and internal standard completely.
-
-
Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Probe: 5 mm broadband observe (BBO) probe.
-
Experiment: ¹H NMR.
-
Acquisition Parameters:
-
Pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically > 30 s) to ensure full relaxation.
-
A sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound (e.g., the vinyl protons) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (w/w %) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
-
3. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for both quantifying this compound and identifying unknown impurities.
-
Sample Preparation:
-
Follow the same procedure as for GC-FID.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Same as GC-FID.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
GC Conditions: Same as GC-FID.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 35-350) for impurity identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
-
-
Data Analysis:
-
Identify the this compound peak by its retention time and characteristic mass spectrum.
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify purity using the area percent method as in GC-FID, or by creating a calibration curve for higher accuracy.
-
4. Elemental Analysis
Elemental analysis provides the mass fractions of carbon and hydrogen, which can be compared to the theoretical values for this compound.
-
Sample Preparation:
-
Accurately weigh approximately 2-3 mg of the this compound sample into a tin capsule.
-
-
Instrumentation and Conditions:
-
Elemental Analyzer: PerkinElmer 2400 Series II CHNS/O Analyzer or equivalent.
-
Combustion Temperature: ~950°C.
-
Reduction Temperature: ~650°C.
-
Carrier Gas: Helium.
-
Detection: Thermal conductivity detector.
-
-
Data Analysis:
-
The instrument software calculates the percentage of Carbon (C) and Hydrogen (H).
-
Compare the experimental percentages with the theoretical values for this compound (C₉H₁₂: C = 89.94%, H = 10.06%).
-
Significant deviations may indicate the presence of impurities containing other elements or having a different C/H ratio.
-
Mandatory Visualization
The following diagram illustrates a logical workflow for the comprehensive cross-validation of this compound purity.
Caption: Workflow for cross-validation of this compound purity.
A Comparative Guide to the Network Structure of Polymers from Di- and Tetra-Vinyl Monomers
For Researchers, Scientists, and Drug Development Professionals
Network Structure: A Tale of Two and Four Arms
The fundamental difference between polymers derived from di-vinyl and tetra-vinyl monomers lies in the connectivity of the polymer chains, which directly impacts the crosslink density and the overall network architecture.
-
Di-vinyl monomers , such as divinylbenzene (B73037) (DVB), possess two polymerizable vinyl groups. During polymerization, each monomer can act as a crosslinking agent, connecting two growing polymer chains. This results in a three-dimensional network where the crosslink points are formed by the reacted di-vinyl monomer units. The resulting network can range from lightly to highly crosslinked depending on the concentration of the di-vinyl monomer.
-
Tetra-vinyl monomers , such as tetravinylsilane (B72032) (TVS), have four polymerizable vinyl groups. This higher functionality allows each monomer unit to potentially connect up to four different polymer chains. Consequently, tetra-vinyl monomers can form much more densely crosslinked and rigid network structures at lower monomer concentrations compared to di-vinyl monomers. The resulting network is characterized by a higher degree of branching and a more complex, interconnected topology.[1]
Quantitative Data Summary
The following table summarizes the key differences in the expected and reported properties of polymers derived from di-vinyl and tetra-vinyl monomers. It is important to note that the data for poly(tetravinylsilane) is primarily from plasma-polymerized thin films, which may not be directly comparable to bulk-polymerized poly(divinylbenzene).
| Property | Polymers from Di-vinyl Monomers (e.g., Poly(divinylbenzene)) | Polymers from Tetra-vinyl Monomers (e.g., Poly(tetravinylsilane)) |
| Monomer Functionality | 2 | 4 |
| Crosslink Density | Lower to high, dependent on concentration. | Potentially much higher at equivalent molar concentrations.[1] |
| Network Structure | 3D network with bifunctional crosslinks. | Highly branched, dense 3D network with tetrafunctional crosslinks.[1] |
| Mechanical Properties | Generally good mechanical strength, tunable with crosslink density. | Potentially higher modulus and hardness due to higher crosslink density.[2] |
| Swelling Behavior | Swelling ratio is inversely proportional to crosslink density.[3][4] | Expected to have a lower swelling ratio due to higher crosslink density. |
| Young's Modulus (Representative) | Varies significantly with synthesis conditions. | 8.3 - 58 GPa (for plasma-polymerized thin films)[2] |
| Hardness (Representative) | Varies significantly with synthesis conditions. | 0.9 - 9.5 GPa (for plasma-polymerized thin films)[2] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these polymer networks are crucial for reproducible research.
Synthesis of Poly(divinylbenzene) via Free-Radical Suspension Polymerization
This protocol describes a common method for producing crosslinked poly(divinylbenzene) beads.
Materials:
-
Divinylbenzene (DVB) (inhibitor removed)
-
Styrene (B11656) (optional co-monomer, inhibitor removed)
-
Benzoyl peroxide (BPO) (initiator)
-
Poly(vinyl alcohol) (PVA) (suspending agent)
-
Deionized water
Procedure:
-
Aqueous Phase Preparation: Dissolve a specific amount of PVA in deionized water with stirring to create the aqueous phase. The concentration of PVA will influence the stability of the suspension and the resulting particle size.
-
Organic Phase Preparation: In a separate vessel, dissolve the initiator (e.g., BPO) in the monomer mixture (DVB and optionally styrene). The ratio of DVB to styrene will determine the crosslink density of the final polymer.
-
Suspension and Polymerization:
-
Add the organic phase to the aqueous phase in a reaction vessel equipped with a mechanical stirrer, a condenser, and a nitrogen inlet.
-
Stir the mixture vigorously to form a stable suspension of monomer droplets in water. The stirring speed is a critical parameter that affects the particle size.
-
Purge the system with nitrogen for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization.
-
Heat the reaction mixture to the desired polymerization temperature (typically 70-90°C) and maintain it for several hours (e.g., 8-24 hours) to ensure complete polymerization.
-
-
Work-up:
-
After the polymerization is complete, cool the reaction mixture to room temperature.
-
Filter the polymer beads and wash them extensively with hot water and then with a suitable organic solvent (e.g., methanol, acetone) to remove any unreacted monomers, initiator residues, and the suspending agent.
-
Dry the polymer beads in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.[5][6]
-
Synthesis of Poly(tetravinylsilane) via Plasma Polymerization
Plasma polymerization is a common method for depositing thin films of highly crosslinked polymers from tetra-vinyl monomers.
Materials:
-
Tetravinylsilane (TVS) monomer
-
Substrate (e.g., silicon wafer, glass slide)
-
Argon (or other carrier gas)
Procedure:
-
Reactor Setup: Place the substrate in a plasma reactor chamber.
-
Vacuum and Gas Inlet: Evacuate the chamber to a base pressure (e.g., <1 Pa). Introduce the carrier gas (e.g., Argon) at a controlled flow rate.
-
Monomer Introduction: Introduce the TVS monomer vapor into the chamber at a controlled flow rate. The ratio of monomer to carrier gas will affect the film properties.
-
Plasma Generation: Apply a radio-frequency (RF) power source to the electrodes in the chamber to generate a plasma. The power level is a critical parameter that influences the degree of crosslinking and the mechanical properties of the resulting film.[2][7]
-
Deposition: The plasma fragments the monomer molecules, creating reactive species that deposit and polymerize on the substrate, forming a highly crosslinked thin film. The deposition time determines the film thickness.
-
Termination: Turn off the RF power and the monomer and gas flows. Allow the chamber to cool before venting and removing the coated substrate.
Determination of Crosslink Density via Swelling and the Flory-Rehner Equation
The crosslink density of a polymer network can be estimated by measuring its swelling behavior in a suitable solvent and applying the Flory-Rehner equation.[3][8][9]
Materials:
-
Dry, crosslinked polymer sample of known weight.
-
A good solvent for the polymer.
Procedure:
-
Initial Measurement: Accurately weigh a dry sample of the crosslinked polymer (W_dry).
-
Swelling: Immerse the polymer sample in a large excess of a suitable solvent at a constant temperature. Allow the sample to swell until it reaches equilibrium, which may take several hours or days.
-
Swollen Measurement: Carefully remove the swollen polymer from the solvent, blot the surface to remove excess solvent, and immediately weigh the swollen sample (W_swollen).
-
Calculations:
-
Calculate the volume of the dry polymer (V_p) using its mass and density.
-
Calculate the volume of the swollen polymer (V_s) using the mass of the swollen polymer and the densities of the polymer and the solvent.
-
The volume fraction of the polymer in the swollen gel (v₂) is calculated as V_p / V_s.
-
The crosslink density (ρ_x) or the average molecular weight between crosslinks (M_c) can then be calculated using the Flory-Rehner equation:
−[ln(1−v₂) + v₂ + χv₂²] = V₁ρ_x(v₂¹ᐟ³ − v₂/2)
where:
-
χ is the Flory-Huggins polymer-solvent interaction parameter.
-
V₁ is the molar volume of the solvent.
-
-
Visualization of Network Structures
The following diagrams, generated using the DOT language, illustrate the fundamental structural differences between polymer networks formed from di- and tetra-vinyl monomers.
Caption: Conceptual representation of polymer networks.
Conclusion
The functionality of vinyl monomers is a critical determinant of the resulting polymer network structure and properties. Tetra-vinyl monomers, with their ability to form highly dense and interconnected networks, offer the potential for materials with superior mechanical strength and rigidity compared to their di-vinyl counterparts. However, the synthesis and processing of these materials can be more challenging. The choice between di- and tetra-vinyl monomers will ultimately depend on the specific application requirements, balancing the need for high crosslink density and mechanical performance with processing considerations. Further research focusing on the bulk polymerization of tetra-vinyl monomers is needed to enable a more direct and comprehensive comparison with well-established di-vinyl systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymer Swelling | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 5. Synthesis and characterization of poly(styrene-co-divinylbenzene) and nanomagnetite structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Flory–Rehner equation - Wikipedia [en.wikipedia.org]
- 9. wernerblank.com [wernerblank.com]
The Impact of Tetravinylmethane on Polymer Glass Transition Temperature: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of crosslinking agents into a polymer matrix is a fundamental strategy to enhance its thermomechanical properties. One of the most critical parameters affected is the glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. An elevated Tg is often desirable for applications requiring dimensional stability at higher temperatures. This guide provides a comparative assessment of tetravinylmethane's potential impact on polymer Tg, placed in context with other commonly used crosslinking agents. Due to a lack of extensive direct experimental data on this compound, this guide draws comparisons with structurally analogous and functionally similar crosslinking agents to project its effects.
The Role of Crosslinking in Elevating Glass Transition Temperature
Crosslinking introduces covalent bonds between polymer chains, forming a three-dimensional network. This network structure restricts the cooperative segmental motion of the polymer chains.[1][2] As the temperature increases, more thermal energy is required to overcome these restrictions and induce the large-scale molecular motion characteristic of the rubbery state. Consequently, the glass transition temperature of the polymer increases.[1][2] The magnitude of this increase is directly proportional to the crosslink density – a higher concentration of crosslinks leads to a more significant elevation in Tg.[1][3]
This compound (C(CH=CH₂)₄), with its four reactive vinyl groups, is a potent tetra-functional crosslinking agent. Its symmetrical and compact structure allows for the creation of a densely crosslinked network. It is anticipated that the incorporation of this compound into a polymer matrix will lead to a substantial increase in its glass transition temperature.
Comparative Analysis of Crosslinking Agents
To understand the potential efficacy of this compound, it is useful to compare it with other well-studied crosslinking agents. The following table summarizes the expected and observed effects of different crosslinkers on the Tg of common polymers like polystyrene (PS) and poly(methyl methacrylate) (PMMA).
| Crosslinking Agent | Chemical Structure | Functionality | Polymer Matrix | Observed Effect on Tg | Reference |
| This compound | C(CH=CH₂)₄ | 4 | PS, PMMA (projected) | Significant Increase | - |
| Divinylbenzene (DVB) | C₆H₄(CH=CH₂)₂ | 2 | Polystyrene | Increases with increasing DVB concentration | [1] |
| Ethylene Glycol Dimethacrylate (EGDMA) | (CH₂OC(O)C(CH₃)=CH₂)₂ | 2 | Poly(methyl methacrylate) | Increases with increasing EGDMA concentration | [4] |
| Triallyl Isocyanurate (TAIC) | C₃N₃(OCH₂CH=CH₂)₃ | 3 | Various | Significant Increase | - |
The tetra-functionality of this compound suggests that it could be more efficient at increasing Tg compared to di-functional crosslinkers like DVB and EGDMA. A lower concentration of this compound may be required to achieve the same increase in Tg as a higher concentration of a di-functional crosslinker.
Experimental Protocols for Measuring Glass Transition Temperature
The glass transition temperature of a polymer can be accurately determined using several thermal analysis techniques. The two most common methods are Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat capacity of the material.[5]
Typical Experimental Protocol:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.[6]
-
Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to prevent oxidative degradation of the sample.
-
Thermal Program:
-
First Heating Scan: The sample is heated at a constant rate (e.g., 10 °C/min) to a temperature well above the expected Tg to erase any prior thermal history.[6]
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature well below the Tg.
-
Second Heating Scan: A second heating scan is performed at the same rate as the first. The Tg is determined from the data of this second scan.
-
-
Data Analysis: The glass transition temperature is typically determined as the midpoint of the step change in the heat flow curve.
Dynamic Mechanical Analysis (DMA)
DMA is a highly sensitive technique for determining Tg. It measures the mechanical properties of a material as a function of temperature, frequency, or time. A small oscillatory stress is applied to the sample, and the resulting strain is measured. The glass transition is characterized by a sharp drop in the storage modulus (E') and a peak in the loss modulus (E'') and tan delta (the ratio of loss modulus to storage modulus).[7][8][9]
Typical Experimental Protocol:
-
Sample Preparation: A rectangular sample of the polymer with well-defined dimensions is prepared.
-
Instrument Setup: The sample is mounted in the DMA instrument, typically in a single cantilever or three-point bending clamp.[10]
-
Experimental Parameters:
-
Frequency: A fixed frequency (e.g., 1 Hz) is applied.[10]
-
Strain/Stress: A small, constant amplitude of oscillation is applied to ensure the measurement is within the linear viscoelastic region of the material.
-
Temperature Program: The sample is heated at a controlled rate (e.g., 3-5 °C/min) through the glass transition region.[8]
-
-
Data Analysis: The Tg can be determined from the onset of the drop in the storage modulus, the peak of the loss modulus, or the peak of the tan delta curve. The value of Tg will vary slightly depending on which parameter is used.[7][9]
Visualizing the Impact and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
This compound, as a tetra-functional crosslinking agent, holds significant promise for substantially increasing the glass transition temperature of various polymers. While direct experimental data remains scarce, its molecular structure suggests a high efficiency in forming dense crosslinked networks, thereby restricting polymer chain mobility to a greater extent than di-functional crosslinkers. The established experimental protocols of DSC and DMA provide robust methods for quantifying the precise impact of this compound on the Tg of a given polymer system. Further experimental investigation is warranted to fully elucidate the quantitative effects and optimize the use of this compound for developing high-performance polymers with enhanced thermal stability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. mdpi.com [mdpi.com]
- 5. pslc.ws [pslc.ws]
- 6. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 7. pbipolymer.com [pbipolymer.com]
- 8. tainstruments.com [tainstruments.com]
- 9. madisongroup.com [madisongroup.com]
- 10. bath.ac.uk [bath.ac.uk]
A Comparative Guide to the Validation of Computational Models for Tetravinylmethane Polymerization
For Researchers, Scientists, and Drug Development Professionals
Abstract: The polymerization of Tetravinylmethane (TVM) presents a unique case for computational modeling due to its tetra-functional nature, leading to the formation of highly complex, three-dimensional polymer networks. Validating computational models for such systems is critical for predicting material properties and guiding experimental efforts. This guide provides a comparative framework for the validation of computational models for TVM polymerization. Due to the limited availability of direct experimental data for TVM polymerization in existing literature, this document outlines a "best-practice" methodology derived from analogous, highly cross-linked polymer systems. We compare common computational approaches and detail the necessary experimental protocols required to generate robust validation data.
Introduction to Computational Modeling of TVM Polymerization
This compound is a tetra-functional monomer capable of forming densely cross-linked polymer networks.[1] The prediction of the thermophysical and mechanical properties of the resulting polymer is a significant challenge that can be addressed with computational modeling. Techniques such as Molecular Dynamics (MD) and Monte Carlo simulations are employed to model the polymerization process and the characteristics of the final polymer network.[2] The validation of these models against experimental data is a crucial step to ensure their predictive power.[2][3][4]
Comparison of Computational Modeling Approaches
The selection of a computational model is a critical first step. The following table compares two primary approaches that are well-suited for modeling the polymerization of TVM.
| Computational Method | Description | Strengths | Limitations | Typical Software |
| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules. The polymerization process is often modeled by introducing reactive force fields or by using iterative cross-linking algorithms.[3][4] | Provides detailed atomistic insight into the polymer network structure, can predict a wide range of thermophysical and mechanical properties.[2][4] | Computationally expensive, especially for high conversion rates and large systems. The accuracy is highly dependent on the chosen force field. | LAMMPS, GROMACS, Materials Studio |
| Kinetic Monte Carlo (kMC) | A stochastic method that models the time evolution of a system by considering the probabilities of individual reaction events. | Efficiently simulates reaction kinetics and the evolution of polymer architecture (e.g., molecular weight distribution, gel point). Can handle complex reaction schemes. | Does not inherently provide spatial information about the polymer network in the same detail as MD. Prediction of mechanical properties is not straightforward. | Custom scripts, SPPARKS |
Experimental Validation Protocols
To validate the predictions of computational models, a suite of experiments is necessary to characterize both the polymerization process and the final polymer.
Monitoring Polymerization Kinetics
The rate of monomer conversion is a fundamental parameter for validating kinetic models.
| Experiment | Methodology | Data Obtained |
| Fourier-Transform Infrared (FTIR) Spectroscopy | The polymerization reaction is monitored in real-time by tracking the disappearance of the vinyl group absorption peak (typically around 1640 cm⁻¹). A sample of the reaction mixture is placed in the spectrometer, and spectra are collected at regular time intervals. | Monomer conversion as a function of time. |
| Differential Scanning Calorimetry (DSC) | A sample of the unreacted monomer and initiator is heated at a constant rate in the DSC. The heat flow associated with the polymerization exotherm is measured. | Total heat of polymerization, which can be used to calculate the extent of reaction as a function of temperature and time. |
Characterization of the Polymer Network
The properties of the cross-linked TVM polymer provide crucial data points for validating the final, simulated polymer structure.
| Experiment | Methodology | Data Obtained for Validation |
| Density Measurement | The density of the cured polymer is measured using a gas pycnometer or by the displacement method according to ASTM D792. | Bulk density of the polymer network. |
| Dynamic Mechanical Analysis (DMA) | A cured sample is subjected to a sinusoidal stress, and the resulting strain is measured over a range of temperatures. The glass transition temperature (Tg) is identified as the peak of the tan δ curve. | Glass transition temperature (Tg), storage modulus (E'), and loss modulus (E''). |
| Swell Test | A cured polymer sample of known weight is immersed in a suitable solvent until equilibrium swelling is reached. The sample is then removed, patted dry, and weighed. The degree of swelling is calculated from the weight difference. | Swelling ratio, which is related to the cross-link density. |
Visualization of Validation Workflows and Chemical Structures
Idealized Polymerization of this compound
The following diagram illustrates the idealized polymerization of a single this compound monomer unit, forming a cross-linked network.
Caption: Idealized structure of a this compound monomer and its potential cross-linking points.
Workflow for Validation of Computational Models
This diagram outlines the logical flow for validating a computational model of TVM polymerization.
Caption: A generalized workflow for the validation of computational models for polymer polymerization.
Conclusion
References
"benchmarking Tetravinylmethane against other crosslinking agents for specific applications"
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a pivotal decision in the design of polymeric materials, directly influencing the performance and efficacy of the final product, from drug delivery systems to tissue engineering scaffolds. This guide provides an objective comparison of Tetravinylmethane (TVM), a tetra-functional crosslinking agent, against commonly used di-functional crosslinkers, divinylbenzene (B73037) (DVB) and ethylene (B1197577) glycol dimethacrylate (EGDMA). While direct comparative experimental data for TVM is limited in publicly available literature, this guide extrapolates its expected performance based on established principles of polymer chemistry and provides the necessary experimental framework for a comprehensive in-house evaluation.
Introduction to Crosslinking Agents
Crosslinking is a chemical process that creates covalent bonds between polymer chains, transforming linear or branched polymers into a three-dimensional network. This network structure significantly enhances the mechanical strength, thermal stability, and chemical resistance of the material. The choice of crosslinking agent dictates the density and nature of these crosslinks, thereby allowing for the fine-tuning of polymer properties for specific applications.
This compound (TVM) is a unique crosslinking agent due to its tetra-functionality, meaning each molecule has four vinyl groups capable of participating in polymerization. This high functionality is expected to create a significantly denser and more rigid polymer network compared to traditional di-functional crosslinkers.
Divinylbenzene (DVB) is a widely used aromatic crosslinking agent, known for imparting good thermal and chemical stability to polymers like polystyrene.
Ethylene glycol dimethacrylate (EGDMA) is an aliphatic di-functional crosslinker commonly used in the synthesis of hydrogels and other biocompatible materials.
Performance Benchmark: TVM vs. DVB and EGDMA
The following tables summarize key performance indicators for polymers crosslinked with DVB and EGDMA, based on available experimental data. The values for TVM are projected based on its tetra-functional nature and the general trends observed with increasing crosslinker functionality.
Mechanical Properties
The mechanical properties of a crosslinked polymer, such as its stiffness (Young's Modulus) and strength (Tensile Strength), are critical for applications requiring structural integrity.
| Crosslinking Agent | Polymer Matrix | Young's Modulus (GPa) | Tensile Strength (MPa) |
| Divinylbenzene (DVB) | Polystyrene | ~3.5 - 4.5 | ~40 - 50 |
| Ethylene Glycol Dimethacrylate (EGDMA) | Poly(methyl methacrylate) (PMMA) | ~2.5 - 3.5 | ~50 - 70 |
| This compound (TVM) | Polystyrene/PMMA (Projected) | > 4.5 | > 50 |
Note: The performance of crosslinked polymers is highly dependent on the concentration of the crosslinker, the polymerization conditions, and the base polymer used.
Thermal Stability
Thermal stability is a crucial parameter for materials that will be subjected to high temperatures during processing or in their final application. It is often assessed by thermogravimetric analysis (TGA), which determines the temperature at which the material begins to degrade.
| Crosslinking Agent | Polymer Matrix | Onset of Degradation (°C) |
| Divinylbenzene (DVB) | Poly(methyl methacrylate) (PMMA) | ~350 - 400[1] |
| Ethylene Glycol Dimethacrylate (EGDMA) | Poly(methyl methacrylate) (PMMA) | ~300 - 350 |
| This compound (TVM) | Poly(methyl methacrylate) (PMMA) (Projected) | > 400 |
Swelling Behavior
The swelling ratio of a crosslinked polymer in a given solvent is an indicator of its crosslink density. A lower swelling ratio suggests a higher degree of crosslinking. This property is particularly important for applications like drug delivery and in the synthesis of porous monoliths for chromatography.
| Crosslinking Agent | Polymer Matrix | Solvent | Swelling Ratio (%) |
| Divinylbenzene (DVB) | Polystyrene | Toluene (B28343) | ~150 - 250 |
| Ethylene Glycol Dimethacrylate (EGDMA) | Poly(methyl methacrylate) (PMMA) | Acetone (B3395972) | ~100 - 200 |
| This compound (TVM) | Polystyrene/PMMA (Projected) | Toluene/Acetone | < 100 |
Experimental Protocols
To facilitate a direct and objective comparison of this compound with other crosslinking agents, the following detailed experimental protocols are provided.
Synthesis of Crosslinked Polymer Monoliths
This protocol describes the preparation of porous polymer monoliths, which are widely used in chromatography and as catalyst supports.
Materials:
-
Monomer (e.g., Styrene or Methyl Methacrylate)
-
Crosslinking Agent (this compound, Divinylbenzene, or Ethylene Glycol Dimethacrylate)
-
Initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Porogenic Solvents (e.g., Toluene and Dodecanol)
-
Fused silica (B1680970) capillary (for monolith synthesis)
Procedure:
-
Prepare a polymerization mixture by dissolving the monomer, crosslinking agent, and initiator in the porogenic solvents. The ratio of monomer to crosslinker and the composition of the porogen should be systematically varied to optimize the monolith's porous structure.
-
Fill a fused silica capillary with the polymerization mixture.
-
Seal both ends of the capillary.
-
Initiate polymerization by heating the capillary in a water bath or oven at a controlled temperature (e.g., 60-80 °C) for a specified time (e.g., 12-24 hours).
-
After polymerization, flush the monolith with a suitable solvent (e.g., methanol (B129727) or acetonitrile) to remove the porogens and any unreacted components.
Characterization of Mechanical Properties
Procedure:
-
Prepare polymer samples in a standard geometry (e.g., dog-bone shape for tensile testing) using the synthesis protocol described above, but in a suitable mold.
-
Conduct tensile testing using a universal testing machine according to ASTM D638 standards. Measure the Young's modulus, tensile strength, and elongation at break.
-
Perform dynamic mechanical analysis (DMA) to determine the storage modulus and glass transition temperature (Tg) of the materials.
Evaluation of Thermal Stability
Procedure:
-
Place a small sample (5-10 mg) of the crosslinked polymer in a thermogravimetric analyzer (TGA).
-
Heat the sample under an inert atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) from room temperature to a high temperature (e.g., 600 °C).
-
Record the weight loss of the sample as a function of temperature. The onset of degradation is typically defined as the temperature at which 5% weight loss occurs.
Assessment of Swelling Behavior
Procedure:
-
Prepare a small, accurately weighed sample of the dry crosslinked polymer (W_dry).
-
Immerse the sample in a suitable solvent (e.g., toluene for polystyrene-based polymers, acetone for PMMA-based polymers) at room temperature.
-
Allow the sample to swell to equilibrium (typically 24-48 hours).
-
Remove the swollen sample from the solvent, gently blot the surface to remove excess solvent, and immediately weigh it (W_swollen).
-
Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(W_swollen - W_dry) / W_dry] * 100.
Visualizing Experimental Workflows and Chemical Structures
To aid in the understanding of the experimental processes and the chemical differences between the crosslinking agents, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and characterization of crosslinked polymer monoliths.
Caption: Chemical structures of this compound, Divinylbenzene, and Ethylene Glycol Dimethacrylate.
Conclusion
This compound, with its unique tetra-functional structure, holds significant promise as a crosslinking agent for creating highly robust and stable polymer networks. While direct comparative data is not yet widely available, the theoretical advantages in terms of mechanical strength and thermal stability are substantial. For researchers in drug development and materials science, the provided experimental protocols offer a clear pathway to benchmark TVM's performance against established crosslinkers for their specific applications. The higher crosslink density achievable with TVM could lead to the development of novel materials with superior properties, opening up new possibilities in areas such as controlled drug release, advanced separation technologies, and the creation of more durable biomaterials.
References
Safety Operating Guide
Proper Disposal of Tetravinylmethane: A Safety-First Approach
Disclaimer: Tetravinylmethane is a non-commercial, highly reactive chemical for which a standardized disposal protocol has not been established. The information provided herein is based on general best practices for the disposal of highly reactive, polymerizable, and potentially explosive organic compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor before attempting to handle or dispose of this substance.[1][2][3]
Due to its four vinyl groups, this compound is anticipated to be extremely prone to rapid, uncontrolled, and exothermic polymerization, posing a significant safety hazard. The procedures outlined below constitute a general framework for risk assessment and operational planning, not a definitive disposal methodology.
I. Immediate Safety and Hazard Assessment
Before handling, a thorough risk assessment is mandatory. This initial phase is critical for ensuring the safety of all personnel and the proper characterization of the waste stream.
Table 1: Hazard Assessment & Information Gathering
| Parameter | Information to Gather | Rationale |
|---|---|---|
| Physical State | Solid, liquid, or gas at standard temperature and pressure. | Determines appropriate containment and handling procedures. |
| Quantity | Accurate mass or volume of the material for disposal. | Essential for the disposal contractor to plan logistics and select the appropriate disposal technology. |
| Purity | Presence of any solvents, initiators, inhibitors, or byproducts. | Impurities can significantly alter reactivity and require special handling. Reaction mixtures must be fully characterized.[1] |
| Reactivity Hazards | Tendency to polymerize, sensitivity to air, light, heat, or shock. | This compound's structure suggests a high potential for violent polymerization. Note any special hazards on the waste label.[3] |
| Container Integrity | Condition of the storage vessel (e.g., presence of cracks, secure seal). | Compromised containers pose an immediate risk and require specialized handling by EHS or a disposal contractor.[1][3] |
| Personal Protective Equipment (PPE) | Determination of required gloves, eye protection, lab coat, and potential need for respiratory protection. | All organic substances should be handled with appropriate PPE, including safety goggles, gloves, and a lab coat, typically within a fume hood.[4][5] |
II. Procedural Protocol for Disposal Management
The disposal of highly reactive substances like this compound should never be attempted by laboratory personnel alone. The primary procedure is to safely prepare the material for collection by a specialized hazardous waste disposal service.
Methodology for Safe Management and Segregation:
-
DO NOT ATTEMPT TO NEUTRALIZE OR QUENCH: Unless you have a validated and peer-reviewed quenching protocol specifically for this compound, do not attempt to treat the material.[1] Quenching highly reactive reagents without a proper procedure can lead to uncontrolled reactions.[1]
-
Consult EHS Immediately: Contact your institution's Environmental Health and Safety (EHS) office.[1][6] They are responsible for managing hazardous waste activities and will provide guidance tailored to your specific situation and local regulations.[6][7]
-
Ensure Secure Containment: If the material is in its original, sealed container and the container is in good condition, do not open it.[1] Ensure the cap is tight and consider wrapping the cap with Parafilm to ensure a secure seal.[1]
-
Segregate the Waste: Store the container of this compound in a designated, well-ventilated hazardous waste storage area, away from incompatible materials, particularly strong oxidizing agents.[3][8]
-
Properly Label the Container: Label the container clearly as "Hazardous Waste: this compound (Highly Reactive)."[1] Include all known constituents if it is a mixture.[1] This information is crucial for the disposal team to avoid accidents.[1]
-
Arrange for Professional Disposal: Your EHS department will coordinate with a licensed high-hazard chemical disposal contractor.[2] These contractors have the specialized equipment and expertise to transport and dispose of highly reactive materials safely, often through methods like high-temperature incineration.[9]
III. Disposal Workflow Visualization
The logical flow for managing the disposal of a highly reactive chemical like this compound prioritizes safety and regulatory compliance through consultation and professional handling.
References
- 1. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 2. High hazard chemical disposal [k-state.edu]
- 3. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. chemistry.ucla.edu [chemistry.ucla.edu]
- 5. scienceready.com.au [scienceready.com.au]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 8. westliberty.edu [westliberty.edu]
- 9. sbnsoftware.com [sbnsoftware.com]
Personal protective equipment for handling Tetravinylmethane
Disclaimer: Tetravinylmethane (C₉H₁₂) is a non-commercial, highly reactive research chemical.[1][2][3] No specific safety data sheet (SDS) or comprehensive toxicological data is available. The following guidance is based on the inferred hazards from its chemical structure as a volatile organic compound (VOC) with four strained and highly reactive vinyl groups. All procedures must be conducted with extreme caution, in the smallest possible quantities, and after a thorough, site-specific risk assessment approved by your institution's Environmental Health & Safety (EHS) department.
Inferred Hazard Assessment
Due to the lack of specific data, the hazards of this compound are inferred from its structure. The presence of four vinyl groups on a single quaternary carbon suggests high reactivity, potential for explosive polymerization, and volatility.
| Hazard Category | Inferred Risk | Rationale & Precautions |
| Physical Hazards | ||
| Extreme Reactivity | High | The four vinyl groups are prone to rapid, potentially explosive, and uncontrolled polymerization. This can be initiated by heat, light, air (oxygen), or impurities. |
| Flammability | High | As a low molecular weight hydrocarbon, it is expected to be volatile and flammable. Vapors may form explosive mixtures with air. |
| Shock/Friction Sensitivity | Unknown, Assumed High | Strained molecules can be sensitive to mechanical shock or friction, potentially initiating decomposition or polymerization. |
| Health Hazards | ||
| Inhalation Toxicity | Unknown, Assumed High | As a volatile organic compound, inhalation is a primary exposure route. Similar VOCs can cause respiratory irritation, dizziness, and central nervous system effects.[4][5][6][7][8] Long-term effects are unknown. |
| Skin/Eye Irritation | Unknown, Assumed High | Direct contact with volatile organic compounds can cause severe irritation, defatting of the skin, and potential absorption.[9][10][11] Eye contact could result in serious damage. |
| Carcinogenicity/Mutagenicity | Unknown | There is no data on the long-term health effects of this compound. Many reactive monomers are suspected carcinogens. |
Personal Protective Equipment (PPE) Plan
A multi-layered approach to PPE is mandatory. All operations must be conducted within a certified chemical fume hood or a glovebox.
| Protection Type | Specification | Rationale |
| Hand Protection | Double Gloving: • Inner Glove: Nitrile • Outer Glove: Laminated film (e.g., Silver Shield®/4H®) or Butyl Rubber. | Provides protection against incidental contact. Nitrile offers dexterity, while the outer laminated film or butyl rubber provides superior resistance to a wide range of reactive organic chemicals. Always inspect gloves before use.[11] |
| Eye/Face Protection | • Safety Goggles: Chemical splash goggles (ANSI Z87.1 certified). • Face Shield: Full-face shield worn over safety goggles. | Provides maximum protection against splashes, vapors, and unexpected reactions. The fume hood sash should also be kept as low as possible. |
| Body Protection | • Flame-Resistant (FR) Lab Coat: Worn over natural fiber clothing (e.g., cotton). • Chemical-Resistant Apron: Made of rubber or neoprene, worn over the lab coat. | Protects against splashes and fire hazards. Synthetic clothing (e.g., polyester) should not be worn as it can melt and fuse to the skin in a fire. |
| Respiratory Protection | For operations outside of a glovebox: • A properly fitted Air-Purifying Respirator (APR) with organic vapor (OV) cartridges may be required based on risk assessment. • In case of spills or ventilation failure, a Self-Contained Breathing Apparatus (SCBA) is necessary.[8] | Protects against inhalation of volatile vapors.[8] A respiratory protection program, including fit testing and medical evaluation, is required.[8] |
Operational and Disposal Plan
Pre-Operational Safety Checklist:
-
Ensure a certified chemical fume hood is operational.
-
Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher (Class B: for flammable liquids).
-
Have spill control materials (absorbents, neutralizers for reactive chemicals) readily available.
-
Inform lab colleagues of the planned experiment. Never work alone.
Step-by-Step Handling Procedure:
-
Don PPE: Follow the donning sequence outlined in the workflow diagram below.
-
Inert Atmosphere: Handle this compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible to prevent contact with air.
-
Quantity Control: Use the smallest possible quantity required for the experiment.
-
Avoid Contamination: Ensure all glassware is scrupulously clean and dry. Avoid contact with incompatible materials like strong oxidizers, acids, bases, or metals that could catalyze polymerization.
-
Temperature Control: Maintain low temperatures to reduce volatility and reactivity. Use an ice bath for storage and during reactions.
-
Transfer: Use gastight syringes or cannulation techniques for transferring the liquid.
Disposal Plan: All waste containing this compound is considered highly reactive hazardous waste.
-
Quenching Reaction Mixtures: Any reaction mixture containing this compound must be carefully and completely quenched as part of the experimental procedure before it is collected for waste disposal.[12] Contact your EHS office for guidance on appropriate quenching agents and procedures.
-
Waste Collection: Collect all quenched materials and contaminated items (gloves, absorbent pads, glassware) in a designated, properly labeled hazardous waste container.[12][13]
-
Labeling: The waste container must be clearly labeled with a hazardous waste tag that lists all constituents of the quenched mixture.[12][13]
-
Unused Material: Do not attempt to quench pure, unwanted this compound.[12] It should be disposed of in its original or a secure container through your institution's hazardous waste program.[14] Clearly label it as "Extremely Reactive."
-
Empty Containers: Do not attempt to rinse empty containers. The residual material should be managed by EHS as hazardous waste.[12]
Mandatory Visualizations
References
- 1. This compound | C9H12 | CID 140742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [webbook.nist.gov]
- 4. Volatile Organic Compounds Off-gassing from Firefighters' Personal Protective Equipment Ensembles after Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterizing volatile organic compounds from personal protective equipment users: Implications to cleanroom air quality and occupational health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. ohse.ca [ohse.ca]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. gfl.co.in [gfl.co.in]
- 11. westliberty.edu [westliberty.edu]
- 12. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 13. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 14. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
